molecular formula C6H5ClN4 B1429814 5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine CAS No. 1393181-01-5

5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine

Cat. No.: B1429814
CAS No.: 1393181-01-5
M. Wt: 168.58 g/mol
InChI Key: OLJXIBBCNSIBFY-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine is a useful research compound. Its molecular formula is C6H5ClN4 and its molecular weight is 168.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-1-methylpyrazolo[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-11-5-3-8-6(7)10-4(5)2-9-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJXIBBCNSIBFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN=C(N=C2C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidine Core

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous compounds with significant therapeutic potential.[1] Its derivatives have been investigated for a wide range of biological activities, including the inhibition of kinases and as agents for treating conditions like renal anemia.[1][2] The precise substitution pattern on this bicyclic ring system is critical for molecular recognition and biological function. Consequently, unambiguous structure elucidation is a cornerstone of the discovery and development process.

This guide provides a comprehensive, field-proven methodology for the definitive structure determination of a specific derivative, 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine . Moving beyond a simple recitation of techniques, we will explore the causality behind experimental choices and demonstrate how an integrated analytical approach creates a self-validating system, ensuring the highest degree of scientific integrity. We will leverage a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography to build an unassailable structural proof.

Compound Profile: 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

A foundational understanding of the target molecule's basic properties is the first step in any analytical workflow.

Chemical Structure and Atom Numbering:

Integrated workflow for definitive structure elucidation.

Mass Spectrometry: The First Validation Gate

Expertise & Causality: Mass spectrometry is the initial and most rapid method to confirm the molecular weight and elemental composition. For a halogenated compound, it provides a unique isotopic signature that serves as a critical first-pass validation. High-Resolution Mass Spectrometry (HRMS) is specified to distinguish the target's exact mass from other potential elemental compositions with the same nominal mass. [3][4] Experimental Protocol (HRMS - ESI):

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Ionization Mode: Utilize Electrospray Ionization (ESI) in positive ion mode, which is effective for nitrogen-containing heterocyclic compounds, to generate the protonated molecule [M+H]⁺.

  • Mass Analysis: Acquire the spectrum on a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Processing: Determine the exact mass of the most abundant peak in the molecular ion cluster and compare it to the theoretical calculated mass.

Trustworthiness & Data Interpretation:

The data must satisfy two key criteria:

  • Exact Mass: The measured mass of the [M+H]⁺ ion must be within a narrow tolerance (typically < 5 ppm) of the theoretical mass.

  • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum must display a characteristic pattern for a molecule containing one chlorine atom. [5][6]This will manifest as two peaks separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1. [6] Table 2: Expected Mass Spectrometry Data

IonTheoretical m/z (C₆H₆ClN₄⁺)Expected Isotopic Pattern
[M+H]⁺ 169.0330A prominent peak at m/z 169.0330 and a second peak at m/z 171.0301 with ~32% of the first peak's intensity.

This isotopic signature is a powerful diagnostic tool that immediately confirms the presence and number of chlorine atoms in the molecule. [5]

NMR Spectroscopy: Mapping the Molecular Skeleton

Expertise & Causality: While MS confirms the formula, NMR spectroscopy elucidates the atomic connectivity, defining the specific isomer. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of the entire molecular framework. [7][8][9][10] Experimental Protocol (500 MHz or higher):

  • Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can be critical for resolving overlapping signals. [10]2. 1D ¹H Acquisition: Acquire a standard proton spectrum to identify all hydrogen environments.

  • 1D ¹³C & DEPT-135 Acquisition: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments. A DEPT-135 experiment is run to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

  • 2D gCOSY Acquisition: This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through 2-3 bonds.

  • 2D gHSQC Acquisition: This experiment correlates protons directly to the carbons they are attached to (¹J-CH).

  • 2D gHMBC Acquisition: This is the most critical experiment for piecing together the full structure. It reveals long-range correlations between protons and carbons (typically ²J-CH and ³J-CH), connecting the molecular fragments. [9][11] Trustworthiness & Data Interpretation:

The interpretation is a systematic process of assembling a puzzle, where each piece of data from the different experiments must fit perfectly.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Assignments (in DMSO-d₆)

Atom NumberPredicted ¹H Shift (ppm), MultiplicityPredicted ¹³C Shift (ppm)Rationale & Key HMBC Correlations
-CH₃ (on N1)~3.9 - 4.1, singlet (3H)~35 - 40Singlet due to no adjacent protons. Should show HMBC correlation to C5 and C3a.
H3 ~8.0 - 8.3, singlet (1H)~130 - 135Aromatic proton on the pyrazole ring. Should show HMBC correlation to C5, C3a, and the methyl carbon.
H7 ~8.5 - 8.8, singlet (1H)~150 - 155Aromatic proton on the pyrimidine ring. Should show HMBC correlation to C5 and C7a.
C3a N/A~110 - 115Quaternary carbon at the ring junction.
C5 N/A~155 - 160Quaternary carbon bearing the chloro group. Its chemical shift is significantly downfield.
C7a N/A~152 - 157Quaternary carbon at the ring junction.

Note: Predicted shifts are estimates and may vary based on solvent and concentration.

The key to distinguishing the 5-chloro isomer from any potential 7-chloro impurity lies in the HMBC spectrum. For the 5-chloro isomer, a long-range correlation should be observed between the N-methyl protons and C5. Conversely, a 7-chloro isomer would lack this specific correlation. This cross-validation between experiments is the essence of a trustworthy protocol. [12]

X-ray Crystallography: The Definitive Proof

Expertise & Causality: Single-crystal X-ray crystallography is the gold standard for structure determination. It provides an unambiguous, three-dimensional map of electron density from which the precise location of every atom can be determined, confirming not only connectivity but also bond lengths and angles in the solid state. [13][14] Experimental Protocol:

  • Crystal Growth (Causality-Driven): This is the most critical and often challenging step. The goal is to grow a single, well-ordered crystal free of defects. This is essential because the diffraction experiment relies on the constructive interference of X-rays scattered by a perfectly repeating lattice. Common methods include slow evaporation from a saturated solution, vapor diffusion, or solvent layering.

  • Data Collection: A suitable crystal is mounted on a goniometer in a modern X-ray diffractometer. [14][15]The crystal is cooled (e.g., to 100 K) to minimize thermal vibration and then rotated in a beam of monochromatic X-rays. A detector collects the diffraction pattern.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The structure is then "solved" using computational methods (e.g., direct methods) to generate an initial electron density map. [15]This model is then "refined" to best fit the experimental data, ultimately yielding the final atomic coordinates.

Trustworthiness & Data Interpretation:

The output is a detailed crystallographic information file (CIF) containing the precise coordinates of each atom. This data confirms:

  • The pyrazolo[4,3-d]pyrimidine core structure.

  • The location of the methyl group on the N1 position of the pyrazole ring.

  • The location of the chlorine atom on the C5 position of the pyrimidine ring.

The result is a definitive, visual confirmation of the structure that validates the hypotheses drawn from MS and NMR data.

Conclusion

The structure elucidation of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is not a linear process but a synergistic application of orthogonal analytical techniques. Mass spectrometry provides the initial confirmation of elemental formula and the presence of chlorine. A comprehensive suite of 1D and 2D NMR experiments then maps the intricate atomic connectivity, allowing for the definitive assignment of the specific isomer. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, providing an unequivocal 3D representation of the molecule. By following this integrated, self-validating workflow, researchers can ensure the absolute structural integrity of their compounds, a non-negotiable prerequisite for advancing research in drug discovery and development.

References

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. National Institutes of Health (NIH).
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI.
  • 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine. ChemScene.
  • 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. PubChem.
  • 1H-pyrazolo(4,3-d)pyrimidine. PubChem.
  • Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. National Institutes of Health (NIH).
  • Mass spectrometry of halogen-containing organic compounds. ResearchGate.
  • 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. BLDpharm.
  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health (NIH).
  • Structure Elucidation of a Pyrazolop[16][17]yran Derivative by NMR Spectroscopy. MDPI. Available at:

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[7][13][17]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Publishing. Available at:

  • Structure Elucidation of a Pyrazolop[16][17]yran Derivative by NMR Spectroscopy. Molecules. Available at:

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health (NIH).
  • The molecule that gave the mass spectrum shown here contains a ha... Pearson.
  • Structure elucidation of a pyrazolop[16][17]yran derivative by NMR spectroscopy. PubMed. Available at:

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment For Ent- Kaurenoic Acid, a Remark. Preprints.org.
  • Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. National Institutes of Health (NIH).
  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI.
  • Chemical structures of reported pyrazolo[3,4-d]pyrimidine derivatives. ResearchGate.
  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. National Institutes of Health (NIH).
  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
  • 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine. Sigma-Aldrich.
  • (PDF) 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. ResearchGate.
  • Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. Utah Chemistry.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications.
  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. National Institutes of Health (NIH).

Sources

An In-depth Technical Guide to 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will explore its core chemical identity, the strategic rationale for its molecular design, detailed synthetic protocols, and critical safety and handling procedures. The document is intended for researchers, medicinal chemists, and drug development professionals who are utilizing or considering this scaffold as a key intermediate for synthesizing novel therapeutic agents, particularly in the domain of oncology.

Section 1: Core Compound Identification and Properties

5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a substituted purine analogue belonging to the pyrazolopyrimidine class of heterocyclic compounds.[1] Its unique structure makes it a valuable building block for developing targeted therapies. The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

PropertyValueSource(s)
CAS Number 1393181-01-5[2]
Chemical Name 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
Molecular Formula C₆H₅ClN₄
Molecular Weight 168.59 g/mol [3]
Physical Form Solid
Typical Purity ≥95%
InChI Key OLJXIBBCNSIBFY-UHFFFAOYSA-N

Section 2: The Scientific Rationale - Structural Significance in Drug Design

The therapeutic potential of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine stems from the strategic combination of its core scaffold and specific functional groups. Each component is deliberately chosen to influence its biochemical interactions.

2.1 The Pyrazolo[4,3-d]pyrimidine Core: A Privileged Scaffold The fused pyrazolo[4,3-d]pyrimidine ring system is a bioisostere of purine, the fundamental building block of adenine and guanine.[4] This structural mimicry allows molecules derived from this scaffold to compete with endogenous ligands, such as ATP (adenosine triphosphate), for the binding sites of enzymes. This competitive inhibition is a cornerstone of modern targeted therapy, particularly for a class of enzymes known as protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a major focus of oncological research.[5][6]

2.2 Key Substitutions and Their Mechanistic Impact Two key features of the title compound are critical to its function as a synthetic intermediate:

  • N1-Methyl Group: The methylation at the N1 position of the pyrazole ring is a crucial modification. Structure-activity relationship (SAR) studies on related compounds have shown that N1-alkylation can significantly enhance antiproliferative effects and potency in inhibiting biological targets like tubulin polymerization.[7] This modification can improve metabolic stability and fine-tune the molecule's orientation within a target's binding pocket.

  • C5-Chloro Group: The chlorine atom at the C5 position of the pyrimidine ring serves two primary purposes. Firstly, it acts as a reactive handle. The chloro group is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward introduction of various other functional groups (e.g., amines, ethers) at this position, enabling the rapid generation of a library of diverse analogues for screening.[8][9] Secondly, the electronic properties of the chlorine atom can enhance binding affinity to target proteins and improve the overall pharmacological profile of the final compound.[10][11]

G cluster_0 Molecular Structure & Rationale cluster_1 Key Functional Groups Core Pyrazolo[4,3-d]pyrimidine Scaffold Rationale1 Purine Bioisostere Targets ATP-binding sites (e.g., Kinases) Core->Rationale1 N1 N1-Methyl Group Rationale2 Enhances potency Improves metabolic stability N1->Rationale2 C5 C5-Chloro Group Rationale3 Reactive handle for synthesis Modulates binding affinity C5->Rationale3

Diagram of the core scaffold and its key functional groups.

Section 3: Synthesis and Safe Handling

As a key intermediate, understanding the synthesis and proper handling of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is paramount for laboratory safety and experimental success.

3.1 Synthetic Workflow The synthesis of N1-methylated pyrazolopyrimidines generally involves a multi-step process starting from a suitable pyrazole precursor. While the exact proprietary synthesis may vary between suppliers, a common and logical pathway involves the cyclization of an aminopyrazole followed by chlorination.[12][13]

Exemplary Protocol:

  • Step 1: Pyrimidine Ring Formation: A substituted aminopyrazole, such as ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, is reacted with a source of formamide or a similar one-carbon synthon under heat. This reaction facilitates the cyclization to form the pyrimidine ring, yielding an intermediate like 1-methyl-1,5-dihydro-4H-pyrazolo[4,3-d]pyrimidin-4-one.

  • Step 2: Chlorination: The pyrimidinone intermediate is then treated with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is commonly used for this transformation.[10][13] The reaction is typically performed in an inert solvent under reflux conditions. The hydroxyl group of the pyrimidinone is replaced by a chlorine atom, yielding the final product, 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine.

  • Step 3: Purification: Following the reaction, the crude product is purified using standard laboratory techniques such as recrystallization or column chromatography to achieve the desired purity (typically >95%).

G Start Ethyl 5-amino-1-methyl- 1H-pyrazole-4-carboxylate Intermediate 1-methyl-1,5-dihydro-4H- pyrazolo[4,3-d]pyrimidin-4-one Start->Intermediate Cyclization (e.g., Formamide, Heat) Product 5-Chloro-1-methyl-1H- pyrazolo[4,3-d]pyrimidine Intermediate->Product Chlorination (e.g., POCl₃, Reflux) Purification Purification (Recrystallization / Chromatography) Product->Purification

Generalized synthetic workflow for the target compound.

3.2 Safety, Handling, and Storage Chlorinated heterocyclic compounds require careful handling to minimize exposure and ensure laboratory safety.[14][15][16] All procedures should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Safety AspectGuidelineSource(s)
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[17]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H320/H319: Causes eye irritation.H335: May cause respiratory irritation.[17]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE) Chemical safety goggles, nitrile or other chemically resistant gloves, lab coat.[16][18][19]
Storage Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area under an inert atmosphere.
Disposal Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[15]

Section 4: Applications in Research and Development

The primary application of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is as a versatile intermediate in the synthesis of more complex, biologically active molecules. Its utility has been demonstrated in the development of several classes of potential therapeutics.

  • Microtubule Targeting Agents: The scaffold has been used to develop potent inhibitors of tubulin polymerization that bind to the colchicine site.[7] These agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells. Notably, derivatives have shown efficacy in multidrug-resistant cancer models.[7]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: As purine analogues, pyrazolo[4,3-d]pyrimidines are well-suited to target the ATP-binding pocket of CDKs.[5] These enzymes are crucial regulators of the cell cycle, and their inhibition is a validated strategy for cancer therapy.

  • Adenosine Receptor Antagonists: The scaffold has also been explored for developing antagonists of adenosine receptors, which are implicated in various physiological processes and are targets for conditions beyond oncology.[8]

Conclusion

5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine (CAS: 1393181-01-5) is more than a mere chemical reagent; it is a strategically designed molecular tool. Its purine-mimicking core, combined with a stabilizing N1-methyl group and a synthetically versatile C5-chloro substituent, makes it an exceptionally valuable starting point for the discovery of novel kinase inhibitors and other targeted therapies. A thorough understanding of its properties, synthetic logic, and stringent safety protocols is essential for any research program aiming to leverage this powerful scaffold in the ongoing development of next-generation therapeutics.

References

  • Gangjee, A., et al. (2018). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). An appraisal on synthetic and pharmaceutical perspectives of pyrazolo[4,3- d ]pyrimidine scaffold. Retrieved from: [Link]

  • Springer. (2009). Microwave-assisted synthesis of N1- and C3-substituted pyrazolo[3,4- d]pyrimidine libraries. Retrieved from: [Link]

  • Silesian University of Technology. (2003). Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors. Acta Poloniae Pharmaceutica - Drug Research.
  • MDPI. (2020). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. Retrieved from: [Link]

  • National Institutes of Health. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Retrieved from: [Link]

  • Wiley Online Library. (2007). Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation. Retrieved from: [Link]

  • European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from: [Link]

  • PubChem. (n.d.). 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. Retrieved from: [Link]

  • MDPI. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from: [Link]

  • National Institutes of Health. (2012). Exploring the Directionality of 5-substitutions in a New Series of 5-alkylaminopyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine as a Strategy to Design Novel Human a(3) Adenosine Receptor Antagonists. Retrieved from: [Link]

  • National Institutes of Health. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from: [Link]

  • IntechOpen. (2022). Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. Retrieved from: [Link]

  • National Institutes of Health. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from: [Link]

  • ResearchGate. (n.d.). Substituent positions to increase the activity of pyrazolo[1,5-a]pyridimines. Retrieved from: [Link]

  • European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from: [Link]

  • Ecolink, Inc. (2023). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Retrieved from: [Link]

  • MDPI. (2019). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from: [Link]

  • MDPI. (2018). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from: [Link]

  • PubChem. (n.d.). 1H-pyrazolo[4,3-d]pyrimidine. Retrieved from: [Link]

  • Chem-Station. (n.d.). 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine. Retrieved from: [Link]

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5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine for Drug Discovery Professionals

Section 1: Introduction & Strategic Importance

5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound built upon the pyrazolo[4,3-d]pyrimidine core. This scaffold is of significant interest to the medicinal chemistry community due to its structural similarity to endogenous purines, positioning it as a key "privileged structure" and a bioisostere of adenine.[1][2] This similarity allows molecules derived from this core to competitively bind to the ATP-binding sites of various enzymes, particularly kinases, which are critical targets in oncology and inflammatory diseases.[1][3]

The strategic value of this specific molecule lies in the combination of the N-methylated pyrazole ring and the reactive chloro-substituent at the 5-position. The N-methylation prevents tautomerization and provides a fixed vector for substituent interactions within a protein binding pocket. The C5-chloro group serves as a versatile synthetic handle, enabling nucleophilic aromatic substitution (SNAr) reactions. This facilitates the rapid generation of compound libraries with diverse functionalities, a cornerstone of modern drug discovery campaigns. Research into related pyrazolo[4,3-d]pyrimidine structures has identified them as potential microtubule targeting agents (MTAs), highlighting the therapeutic potential of this chemical class in developing novel anti-cancer agents.[4] This guide provides a comprehensive overview of its properties, reactivity, and handling for researchers aiming to leverage this potent building block.

Section 2: Core Molecular Profile

A precise understanding of the molecule's fundamental identifiers is critical for accurate sourcing, documentation, and regulatory compliance.

PropertyValueSource(s)
IUPAC Name 5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidineN/A
CAS Number 1393181-01-5[5]
Molecular Formula C₆H₅ClN₄[6]
Molecular Weight 168.58 g/mol [6]
Canonical SMILES CN1C=C2C(=NC=N1)C(Cl)=N2[6]
InChI Key OLJXIBBCNSIBFY-UHFFFAOYSA-N

Section 3: Physicochemical and Spectroscopic Properties

The physical characteristics and spectroscopic fingerprint of a compound are essential for its confirmation, purification, and formulation.

Physical Properties
PropertyValue / ObservationSource(s)
Physical Form Solid[7]
Melting Point Data not available in cited literature.N/A
Boiling Point Data not available in cited literature.N/A
Purity (Typical) ≥95%[7]
Solubility Profile

Specific solubility data is not widely published. However, based on its heterocyclic structure containing multiple nitrogen atoms, it is expected to have low solubility in non-polar solvents (e.g., hexanes) and moderate solubility in polar aprotic solvents like DMSO, DMF, and chlorinated solvents like dichloromethane. Its solubility in protic solvents like ethanol and water is likely to be limited.

Trustworthiness: Self-Validating Experimental Protocol for Solubility Determination

Causality: Determining the precise solubility is crucial for designing reaction conditions and for formulation in biological assays. A gravimetric method provides a reliable, quantitative measure.

  • Preparation: Add an excess amount (e.g., 10 mg) of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine to a known volume (e.g., 1.0 mL) of the desired solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove a precise aliquot of the supernatant and evaporate the solvent under vacuum.

  • Calculation: Weigh the residual solid. The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., mg/mL).

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. While specific spectra are proprietary to vendors, the expected characteristics can be predicted.[5]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet around 3.8-4.2 ppm), and two to three aromatic protons on the heterocyclic core, each appearing as a singlet or doublet depending on the specific coupling constants, likely in the 7.5-9.0 ppm range.

  • ¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ at approximately 169.028, exhibiting a characteristic isotopic pattern (approx. 3:1 ratio for M and M+2) due to the presence of the chlorine atom.

Mandatory Visualization: Spectroscopic Verification Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Verification cluster_result Outcome prep Dissolve ~5-10 mg in 0.5 mL deuterated solvent (e.g., CDCl3, DMSO-d6) nmr ¹H & ¹³C NMR Spectroscopy prep->nmr ms High-Resolution MS (ESI+) prep->ms h_nmr_check Confirm proton count, chemical shifts, & splitting nmr->h_nmr_check c_nmr_check Confirm carbon count & chemical shifts nmr->c_nmr_check ms_check Verify [M+H]⁺ mass & Cl isotope pattern ms->ms_check confirm Structure Verified h_nmr_check->confirm c_nmr_check->confirm ms_check->confirm

Caption: Workflow for structural confirmation.

Section 4: Chemical Reactivity and Synthetic Utility

The primary utility of this compound in drug discovery stems from the reactivity of the C5-chloro group.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 5-position is activated towards nucleophilic displacement. This activation is due to the electron-withdrawing nature of the nitrogen atoms within the pyrimidine ring, which stabilizes the intermediate Meisenheimer complex. This reactivity allows for the straightforward introduction of a wide array of nucleophiles, including:

    • Amines (primary and secondary) to form amino-pyrimidines.

    • Alcohols or phenols to form ethers.

    • Thiols to form thioethers.

Causality: This SNAr capability is paramount for generating chemical libraries. By reacting this single building block with a diverse set of amines, alcohols, or thiols, researchers can rapidly explore the structure-activity relationship (SAR) around the pyrazolopyrimidine core, optimizing for potency, selectivity, and pharmacokinetic properties.

Mandatory Visualization: Synthetic Diversification via SNAr

cluster_nucleophiles Nucleophile Library cluster_products Derivative Library core 5-Chloro-1-methyl-1H- pyrazolo[4,3-d]pyrimidine amino_prod 5-Amino Derivatives core->amino_prod + Amines (SNA_r) ether_prod 5-Ether Derivatives core->ether_prod + Alcohols (SNA_r) thio_prod 5-Thioether Derivatives core->thio_prod + Thiols (SNA_r) amines R¹R²-NH (Amines) amines->amino_prod alcohols R-OH (Alcohols) alcohols->ether_prod thiols R-SH (Thiols) thiols->thio_prod

Caption: Diversification of the core scaffold.

Section 5: Conceptual Synthetic Pathway

While the exact commercial synthesis is proprietary, a plausible route can be conceptualized based on established heterocyclic chemistry principles.[3][8] A common strategy for forming pyrazolopyrimidines involves the cyclocondensation of an aminopyrazole with a 1,3-dielectrophile.

Mandatory Visualization: Proposed Synthetic Route

start 1-Methyl-1H-pyrazole- 3,4-dicarbonitrile step1 Selective Reduction of one nitrile group start->step1 inter1 4-Aminomethyl-1-methyl- 1H-pyrazole-3-carbonitrile step1->inter1 step2 Cyclization with a formamide equivalent inter1->step2 inter2 1-Methyl-1,5-dihydro- 4H-pyrazolo[4,3-d]pyrimidin-4-one step2->inter2 step3 Chlorination (e.g., POCl₃) inter2->step3 final 5-Chloro-1-methyl-1H- pyrazolo[4,3-d]pyrimidine step3->final

Caption: A plausible multi-step synthesis.

Section 6: Handling, Storage, and Safety

Proper handling and storage are imperative to ensure user safety and maintain the compound's integrity.

GHS Hazard Information
CategoryCodeDescriptionSource(s)
Pictogram GHS07Exclamation Mark
Signal Word Warning[6]
Hazard Statements H302Harmful if swallowed[6]
H315Causes skin irritation[6]
H319/H320Causes serious eye irritation[6]
H335May cause respiratory irritation[6]
Precautionary Statements P261Avoid breathing dust.[6]
P280Wear protective gloves/eye protection.[6]
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Protocol for Safe Handling and Storage

Causality: Following these protocols minimizes exposure risk and prevents degradation of the material.

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[9] Ensure that eyewash stations and safety showers are readily accessible.[10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[10]

  • Dispensing: When handling the solid, avoid creating dust.[10] Use appropriate tools (spatula) for weighing and transferring.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[9] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[7]

  • Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Do not empty into drains.[10]

Section 7: Conclusion

5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine represents a high-value scaffold for drug discovery and medicinal chemistry. Its identity as a purine bioisostere provides a strong rationale for its use in targeting ATP-dependent enzymes. The true power of this molecule, however, lies in its C5-chloro group, which acts as a reactive handle for synthetic diversification. This allows for the systematic exploration of chemical space and the optimization of lead compounds. By understanding its physicochemical properties, reactivity, and safety requirements, researchers can effectively and safely utilize this building block to advance the development of novel therapeutics.

Section 8: References

  • PubChem. 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/57415862
  • Sigma-Aldrich. 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. Available from: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh95e08903
  • Fisher Scientific. SAFETY DATA SHEET: 4-Amino-1H-pyrazolo[3,4-d]pyrimidine. Available from: https://www.fishersci.com/sdsitems/SDS25555.pdf
  • BLDpharm. 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. Available from: https://www.bldpharm.com/products/1393181-01-5.html
  • ChemScene. 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine. Available from: https://www.chemscene.com/products/5-Chloro-1H-pyrazolo-4,3-d-pyrimidine-CS-0045848.html
  • National Institutes of Health (NIH). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8133177/
  • Supporting Information. General Procedure for Diels-Alder Reaction. Available from: https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-0033-1340851.pdf
  • Sigma-Aldrich. 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine. Available from: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f6b50
  • Echemi. 5-Chloro-3-nitropyrazolo[1,5-a]pyriMidine Safety Data Sheets. Available from: https://www.echemi.com/sds/5-chloro-3-nitropyrazolo[1,5-a]pyrimidine-cas-1363380-51-1.html
  • Achmem. 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. Available from: https://www.achmem.com/products/5-chloro-1-methyl-1h-pyrazolo-4-3-d-pyrimidine-cas-1393181-01-5
  • National Institutes of Health (NIH). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503468/
  • PubMed Central. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8998083/
  • Sigma-Aldrich. 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Available from: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d7027c3
  • National Institutes of Health (NIH). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9136152/
  • PubChem. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/613027
  • PubChem. 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/72207283
  • National Institutes of Health (NIH). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8434440/
  • Chem-Space. 5-chloro-1H-pyrazolo[4,3-d]pyrimidine. Available from: https://chem-space.com/product/sc-633328-98-0
  • PubMed Central. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10483861/
  • PubChem. 1H-pyrazolo(4,3-d)pyrimidine. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/21083976
  • National Institutes of Health (NIH). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8576401/
  • Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Available from: https://scialert.net/fulltext/?doi=rjmp.2016.1.21
  • ChemSynthesis. 5-chloro-6-methyl-2,4-pyrimidinediol. Available from: https://www.chemsynthesis.com/base/chemical-structure-16018-87-4.html
  • National Institutes of Health (NIH). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10572111/
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  • PubMed Central. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8750462/
  • Wako. 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine. Available from: https://labchem-wako.fujifilm.com/jp/product/detail/W01W0105-2007.html
  • ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available from: https://www.researchgate.net/publication/232014138_1H_and_13C_NMR_study_of_the_pyrazolo15-apyrimidine_system
  • BLDpharm. 7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine. Available from: https://www.bldpharm.com/products/1055057-37-8.html
  • Sigma-Aldrich. Pyrazolo 1,5-a pyrimidine-3-carbaldehyde. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/879072590
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An In-depth Technical Guide to the Biological Activity of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purines and a core component of numerous biologically active compounds. This technical guide provides a comprehensive overview of the biological activities of a specific subclass: 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine derivatives. We will delve into their design rationale, primary mechanisms of action as potent anticancer agents, structure-activity relationships, and detailed experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery of novel therapeutics.

Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidine Scaffold

The pyrazolo[4,3-d]pyrimidine core is a fused bicyclic heterocycle that structurally mimics the purine ring system, the fundamental building block of nucleic acids and a key component of ATP. This structural similarity allows pyrazolo[4,3-d]pyrimidine derivatives to interact with a wide array of biological targets, particularly those that bind purines, such as protein kinases.[1] The versatility of this scaffold has led to the development of compounds with a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, and anti-inflammatory properties.[2][3]

The strategic placement of substituents on the pyrazolo[4,3-d]pyrimidine ring system allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. Notably, the 1-methyl and 5-chloro substitutions have been identified as critical for enhancing the biological activity of this class of compounds. The N1-methylation is a key structural feature in a novel series of pyrazolo[4,3-d]pyrimidines, and the 5-chloro substitution has been shown to be crucial for the antitumor activity of related pyrazolo[4,3-d]pyrimidine analogues.[4][5]

Primary Biological Activity: Anticancer Properties

The most extensively documented biological activity of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine derivatives is their potent anticancer effect. These compounds have demonstrated significant cytotoxicity against a range of human cancer cell lines, including multidrug-resistant phenotypes.[5] Their anticancer mechanism is primarily attributed to their activity as microtubule targeting agents.

Mechanism of Action: Microtubule Targeting Agents

A novel series of N1-methyl pyrazolo[4,3-d]pyrimidines with a chlorine substitution at the 5-position have been designed and evaluated as inhibitors of tubulin polymerization.[5] These compounds act as colchicine site inhibitors, binding to tubulin and preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

One notable derivative from this series, compound 9 , exhibited excellent potency with GI50 values in the low to sub-nanomolar range against a majority of the NCI-60 human tumor cell lines.[5] This compound and its analogues were found to strongly inhibit the polymerization of tubulin, with IC50 values in the sub-micromolar range.[5]

Signaling Pathway: Disruption of Microtubule Dynamics

G cluster_0 Normal Microtubule Dynamics cluster_1 Intervention by 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine Derivative Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization GTP Inhibition of Polymerization Inhibition of Polymerization Tubulin Dimers->Inhibition of Polymerization Stable Microtubules Stable Microtubules Microtubule Polymerization->Stable Microtubules Mitotic Spindle Formation Mitotic Spindle Formation Stable Microtubules->Mitotic Spindle Formation Microtubule Depolymerization Microtubule Depolymerization Stable Microtubules->Microtubule Depolymerization Cell Division Cell Division Mitotic Spindle Formation->Cell Division Compound 5-Chloro-1-methyl-1H- pyrazolo[4,3-d]pyrimidine Derivative Compound->Tubulin Dimers Binds to Colchicine Site Disruption of Mitotic Spindle Disruption of Mitotic Spindle Inhibition of Polymerization->Disruption of Mitotic Spindle G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Disruption of Mitotic Spindle->G2/M Cell Cycle Arrest Apoptosis Apoptosis G2/M Cell Cycle Arrest->Apoptosis

Caption: Disruption of microtubule polymerization by 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine derivatives.

Overcoming Drug Resistance

A significant advantage of these 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine derivatives is their ability to circumvent common mechanisms of drug resistance. Specifically, they have been shown to be effective against cancer cell lines that overexpress βIII-tubulin and P-glycoprotein (Pgp), which are major contributors to resistance to taxanes and other microtubule targeting agents.[5] In a mouse xenograft model using MCF-7 breast cancer cells overexpressing βIII-tubulin, compound 9 was significantly more effective at reducing tumor size than paclitaxel.[5]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazolo[4,3-d]pyrimidine derivatives is highly dependent on the nature and position of their substituents.

Position Substituent Impact on Activity Reference
1 MethylThe N1-methylation is a key feature of a novel series of potent microtubule targeting agents.[5]
5 ChloroA chlorine substitution at this position is crucial for the antitumor activity of pyrazolo[4,3-d]pyrimidine analogues.[4][5]
Varies Aryl/Heteroaryl groupsThe nature of the substituent at other positions can be modified to fine-tune potency and selectivity.[5]

Other Potential Biological Activities

While the primary focus has been on their anticancer properties, the pyrazolo[4,3-d]pyrimidine scaffold is associated with a range of other biological activities that warrant further investigation for 5-Chloro-1-methyl derivatives.

  • Kinase Inhibition: Pyrazolo[3,4-d]pyrimidines, isomeric to the [4,3-d] series, are known to act as inhibitors of various protein kinases, including cyclin-dependent kinases (CDKs), by mimicking ATP binding.[1][6] Given the structural similarities, it is plausible that 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine derivatives could also exhibit kinase inhibitory activity.

  • Antiviral Activity: Certain pyrazolo[4,3-d]pyrimidine derivatives have been evaluated for their antiviral properties.[2]

  • Anti-inflammatory Activity: The broader class of pyrazolopyrimidines has been explored for anti-inflammatory applications.[3]

Experimental Protocols

The following are generalized protocols for evaluating the biological activity of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine derivatives, based on established methodologies.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of the compounds on cancer cell lines.

Workflow:

G A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of test compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cell proliferation assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7, A549) in 96-well microtiter plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus compound concentration and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Tubulin Polymerization Assay

This assay measures the ability of the compounds to inhibit the polymerization of tubulin in vitro.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing tubulin (e.g., >99% pure bovine brain tubulin), a polymerization buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9), and GTP.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

  • Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Calculate the percentage of inhibition of tubulin polymerization at different compound concentrations and determine the IC50 value.

Conclusion and Future Perspectives

5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine derivatives have emerged as a promising class of anticancer agents with a distinct mechanism of action. Their ability to act as potent microtubule targeting agents, particularly against drug-resistant cancer cell lines, highlights their therapeutic potential. Future research should focus on optimizing the lead compounds to enhance their pharmacokinetic profiles and in vivo efficacy. Furthermore, exploring the potential of this scaffold to inhibit protein kinases and other relevant biological targets could broaden their therapeutic applications. The detailed protocols provided in this guide offer a framework for the continued investigation and development of this important class of molecules.

References

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  • Unciti-Broceta, A., & Díaz-Riascos, Z. V. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1745-1765. [Link]

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  • Singh, P., Kumar, A., & Singh, R. (2021). Synthesis, in vitro and in vivo anticancer activity of novel 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives. RSC Advances, 11(36), 22163-22176. [Link]

  • El-Adl, K., El-Miligy, M. M. M., & El-Sayed, W. A. (2018). Synthesis and in vitro antiproliferative activity of novel pyrazolo[3,4-d]pyrimidine derivatives. MedChemComm, 9(1), 133-142. [Link]

  • Kumar, A., Sharma, S., & Kumar, R. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3497. [Link]

  • Głowacka, I. E., Poźniak, B., & Szymańska, E. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3376. [Link]

Sources

The Strategic Intermediate: A Technical Guide to 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Pyrazolo[4,3-d]pyrimidines

The pyrazolopyrimidine core is a recurring and vital motif in medicinal chemistry, recognized for its versatile biological activities.[1] This fused heterocyclic system, an isostere of purine, serves as a foundational scaffold for a multitude of therapeutic agents.[2] Among the various isomeric forms, the pyrazolo[4,3-d]pyrimidine skeleton has garnered significant attention for its role in the development of targeted therapies, particularly as kinase inhibitors.[3] The strategic introduction of specific substituents onto this core structure allows for the fine-tuning of pharmacological properties, enabling the design of potent and selective drugs. This guide focuses on a key intermediate in this field: 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine . We will delve into its synthesis, reactivity, and its pivotal role as a building block in the creation of next-generation therapeutics.

The Architectural Blueprint: Synthesis of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

A plausible and efficient synthetic route commences with the cyclization of a 1-methyl-pyrazol-5-amine derivative with a suitable three-carbon electrophile to construct the pyrimidine ring, ultimately leading to a dihydroxy intermediate. This intermediate is then subjected to chlorination to yield the target compound.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination 1_methyl_pyrazol_5_amine 1-Methyl-1H-pyrazol-5-amine dione 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione 1_methyl_pyrazol_5_amine->dione NaOEt, EtOH, Reflux diethyl_malonate Diethyl Malonate diethyl_malonate->dione chlorination POCl3, Reflux dione->chlorination Intermediate target 5-Chloro-1-methyl-1H- pyrazolo[4,3-d]pyrimidine chlorination->target

Figure 1: Proposed synthetic pathway for 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine.

Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

This protocol is adapted from established procedures for the synthesis of similar pyrazolopyrimidine cores.[5]

  • Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser, add 1-methyl-1H-pyrazol-5-amine.

  • Addition of Reagents: To this mixture, add diethyl malonate dropwise with stirring.

  • Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for 24 hours.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into ice-water and acidified with a suitable acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford 1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione.

Experimental Protocol: Chlorination to 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

This protocol is a standard method for the conversion of hydroxylated pyrimidines to their chlorinated analogues.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 1-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione in an excess of phosphorus oxychloride (POCl₃).

  • Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for 8-12 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Isolation: The excess POCl₃ is carefully removed under reduced pressure. The residue is then quenched by pouring it onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization or column chromatography to yield 5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine.

The Reactive Hub: Chemical Properties and Reactivity

The key to the utility of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine as a synthetic intermediate lies in the reactivity of the chlorine atom at the 5-position. This position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups.[6] This versatility is paramount in the generation of diverse chemical libraries for drug screening.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the pyrimidine ring and the adjacent nitrogen atoms activates the C5 position towards nucleophilic attack. This allows for the displacement of the chloro group by a variety of nucleophiles, including amines, alcohols, and thiols.

Nucleophilic_Substitution start 5-Chloro-1-methyl-1H- pyrazolo[4,3-d]pyrimidine product 5-Substituted-1-methyl-1H- pyrazolo[4,3-d]pyrimidine start->product Base, Solvent nucleophile Nucleophile (Nu-H) nucleophile->product

Figure 2: General scheme of nucleophilic aromatic substitution on the title compound.

This reactivity is the cornerstone of its application in medicinal chemistry, enabling the systematic modification of the scaffold to explore structure-activity relationships (SAR).

The Keystone of Innovation: Applications in Drug Discovery

5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a valuable building block for the synthesis of biologically active molecules, most notably kinase inhibitors and microtubule targeting agents.[4]

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7] The pyrazolo[4,3-d]pyrimidine scaffold is an excellent starting point for the design of ATP-competitive kinase inhibitors. The 5-position, made accessible through the chloro intermediate, is often a key vector for introducing substituents that can interact with specific residues in the kinase active site, thereby conferring potency and selectivity.

Microtubule Targeting Agents

Recent research has demonstrated the potential of N1-methyl-pyrazolo[4,3-d]pyrimidine derivatives as potent microtubule targeting agents (MTAs).[4] These compounds interfere with the dynamics of microtubule polymerization and depolymerization, leading to cell cycle arrest and apoptosis in cancer cells. The 5-chloro derivative serves as a crucial intermediate for the introduction of various side chains that are essential for the anti-tubulin activity.

Case Study: Development of Novel Anti-cancer Agents

In a study focused on developing new anti-cancer drugs, a series of novel N1-methyl pyrazolo[4,3-d]pyrimidines were synthesized.[4] The synthesis of these compounds involved the nucleophilic substitution of a 5-chloro-1-methyl-pyrazolo[4,3-d]pyrimidine intermediate with various anilines. The resulting compounds were evaluated for their ability to inhibit tubulin polymerization and their cytotoxicity against a panel of cancer cell lines.

CompoundR-Group at C5Tubulin Polymerization IC₅₀ (µM)MCF-7 GI₅₀ (nM)
9 4-methoxyphenylamino0.45<10
11 (2,3-dihydrobenzo[b][8][9]dioxin-6-yl)amino0.42<10
13 (benzo[d][7][8]dioxol-5-yl)amino0.42<10

Table 1: Biological activity of selected N1-methyl pyrazolo[4,3-d]pyrimidine derivatives. Data extracted from literature.[4]

The data clearly indicates that the 5-substituted-1-methyl-1H-pyrazolo[4,3-d]pyrimidine scaffold is a promising framework for the development of potent anti-cancer agents.

The Mechanism of Action: Targeting Cellular Machinery

The therapeutic efficacy of drugs derived from 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is rooted in their ability to modulate the activity of key cellular proteins.

Kinase Inhibition Signaling Pathway

Kinase_Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK, PI3K/Akt) Receptor->Kinase_Cascade Proliferation Cell Proliferation, Survival, Angiogenesis Kinase_Cascade->Proliferation Inhibitor Pyrazolo[4,3-d]pyrimidine Derivative Inhibitor->Receptor Inhibits ATP Binding Inhibitor->Kinase_Cascade Inhibits ATP Binding

Figure 3: Simplified signaling pathway illustrating kinase inhibition by pyrazolo[4,3-d]pyrimidine derivatives.

Microtubule Disruption Workflow

Microtubule_Disruption Tubulin α/β-Tubulin Dimers Polymerization Microtubule Polymerization Tubulin->Polymerization Microtubule Dynamic Microtubules Polymerization->Microtubule Disruption Disruption of Microtubule Dynamics Microtubule->Disruption MTA Pyrazolo[4,3-d]pyrimidine MTA MTA->Polymerization Inhibits MTA->Disruption Mitotic_Arrest Mitotic Arrest Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Figure 4: Workflow illustrating the mechanism of action for microtubule targeting agents.

Conclusion: A Versatile Tool for Future Therapies

5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine stands as a testament to the power of strategic molecular design in drug discovery. Its accessible synthesis and the reactive nature of its chloro-substituent provide a versatile platform for the creation of diverse and potent therapeutic candidates. As our understanding of the molecular drivers of disease continues to grow, the importance of such key intermediates in the rapid and efficient development of targeted therapies will only increase. The continued exploration of the chemical space accessible from this privileged scaffold holds immense promise for the future of medicine.

References

  • El-Morsy, A. M., El-Sayed, M. S., & Abulkhair, H. S. (2017). Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. Open Journal of Medicinal Chemistry, 7, 1-17. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules, 26(16), 4935. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228831. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2021). Molecules, 26(11), 3326. [Link]

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. (2019). European Journal of Medicinal Chemistry, 175, 1-14. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). International Journal of Molecular Sciences, 23(19), 11848. [Link]

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. (2020). European Journal of Medicinal Chemistry, 190, 112099. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). RSC Advances, 14(4), 2419-2442. [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (2021). Molbank, 2021(3), M1253. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). Molecules, 29(15), 3507. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). International Journal of Molecular Sciences, 25(15), 8193. [Link]

Sources

The Strategic Synthesis of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine: A Keystone Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidine Scaffold

The pyrazolo[4,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized as a bioisostere of the natural purine ring system.[1] This structural similarity allows molecules incorporating this framework to interact with a wide array of biological targets, particularly protein kinases, which play a crucial role in cellular signaling pathways.[1][2] The dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. Consequently, the development of novel kinase inhibitors is a major focus of modern drug discovery. The pyrazolo[3,4-d]pyrimidine bicycle is one of the most employed scaffolds in drug discovery for its great potential as a CDK inhibitor.[1]

Within this important class of compounds, 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine emerges as a critical intermediate. The chlorine atom at the 5-position serves as a versatile synthetic handle, enabling the introduction of various substituents through nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a key strategy in optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. The methyl group at the N1-position can also play a significant role in modulating the biological activity and physicochemical properties of the final compounds.[3]

This technical guide provides a comprehensive overview of the synthetic routes to 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, detailing the underlying chemical principles and experimental protocols. It is designed to equip researchers with the knowledge necessary to efficiently synthesize this valuable building block for their drug discovery programs.

Synthetic Pathways to 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

The synthesis of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is typically achieved through a multi-step sequence starting from readily available precursors. The general strategy involves the construction of the fused pyrazolopyrimidine ring system, followed by a crucial chlorination step.

A common and effective approach commences with a substituted pyrazole, which undergoes cyclization to form the di-hydroxylated pyrazolo[4,3-d]pyrimidine core. This intermediate is then subjected to chlorination to yield a di-chloro derivative, which can be selectively functionalized.

Workflow for the Synthesis of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Pyrazolo[4,3-d]pyrimidine Ring Formation cluster_2 Step 3: Chlorination cluster_3 Step 4: Selective Functionalization/Isolation A Substituted Carboxylic Acid C Amide Intermediate A->C EDCI, HOBt, TEA B Amine B->C D 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione C->D NaOEt, EtOH, reflux E 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine D->E POCl3, reflux F 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine E->F Controlled Nucleophilic Substitution or Chromatographic Separation

Caption: Synthetic workflow for 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the synthesis of analogous pyrazolo[4,3-d]pyrimidine derivatives.[4]

Step 1: Synthesis of the Amide Precursor

The initial step involves the formation of an amide bond between a suitable carboxylic acid and an amine. The choice of these starting materials will determine the substituents on the final pyrazolo[4,3-d]pyrimidine core.

Protocol:

  • To a solution of the selected carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.0 eq) followed by triethylamine (TEA) (2.5 eq).

  • Continue stirring the reaction mixture at room temperature for 18 hours.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Rationale: The use of EDCI and HOBt is a standard and efficient method for activating the carboxylic acid to facilitate amide bond formation. Triethylamine acts as a base to neutralize the hydrochloride salt of EDCI and any acidic byproducts.

Step 2: Cyclization to form 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

The amide precursor undergoes a base-catalyzed intramolecular cyclization to form the fused pyrazolo[4,3-d]pyrimidine ring system.

Protocol:

  • Dissolve the amide intermediate (1.0 eq) in absolute ethanol.

  • Add a solution of sodium ethoxide (NaOEt) in ethanol (2.0 eq).

  • Heat the reaction mixture to reflux and maintain for 8-10 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1N HCl).

  • Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the di-hydroxy pyrazolo[4,3-d]pyrimidine.

Rationale: Sodium ethoxide is a strong base that deprotonates the appropriate nitrogen and carbon atoms, initiating the cyclization cascade to form the thermodynamically stable fused ring system.

Step 3: Chlorination to 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

The di-hydroxy intermediate is converted to the di-chloro derivative using a strong chlorinating agent.

Protocol:

  • Suspend the 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione (1.0 eq) in phosphorus oxychloride (POCl₃) (excess, e.g., 10-20 eq).

  • Heat the mixture to reflux and maintain for 8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) until a precipitate forms.

  • Extract the product with an organic solvent such as DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine.

Rationale: Phosphorus oxychloride is a powerful reagent for converting hydroxyl groups on heterocyclic rings to chlorine atoms. The reflux conditions provide the necessary energy to drive the reaction to completion.

Step 4: Selective Synthesis of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Obtaining the mono-chloro product from the di-chloro intermediate requires careful control of the reaction conditions or chromatographic separation of regioisomers.

Protocol for Selective Nucleophilic Substitution (if applicable):

  • Dissolve the 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol, IPA).

  • Add a nucleophile (e.g., an amine) (1.0 eq) to selectively displace one of the chlorine atoms. The reactivity of the C5 and C7 positions may differ, allowing for selective substitution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon consumption of the starting material, cool the reaction mixture and isolate the product by filtration or extraction.

  • Purify by column chromatography to separate the desired 5-chloro isomer from the 7-chloro isomer and any di-substituted product.

Rationale: The electronic properties of the pyrazolo[4,3-d]pyrimidine ring system can lead to differential reactivity of the two chlorine atoms, enabling selective substitution under controlled conditions. The choice of solvent and temperature can influence this selectivity.

Alternative Protocol: Chromatographic Separation In cases where selective substitution is not feasible, the desired 5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine can be isolated from a mixture of regioisomers produced during the synthesis, typically after the chlorination or a subsequent reaction step, using careful column chromatography.[3]

Characterization Data

The structural confirmation of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine and its intermediates is achieved through standard analytical techniques.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected ¹H NMR signals (indicative) Expected ¹³C NMR signals (indicative)
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidineC₆H₅ClN₄168.58δ 8.5-9.0 (s, 1H, pyrimidine-H), δ 7.5-8.0 (s, 1H, pyrazole-H), δ 3.9-4.2 (s, 3H, N-CH₃)Signals corresponding to the pyrazolo[4,3-d]pyrimidine core carbons and the methyl carbon.
5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidineC₆H₄Cl₂N₄203.03δ 7.5-8.0 (s, 1H, pyrazole-H), δ 3.9-4.2 (s, 3H, N-CH₃)Signals corresponding to the di-chlorinated pyrazolo[4,3-d]pyrimidine core and the methyl carbon.

Note: The exact chemical shifts will depend on the solvent used for NMR analysis. Further characterization should include Mass Spectrometry (MS) to confirm the molecular weight and High-Performance Liquid Chromatography (HPLC) to assess purity.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The 5-chloro substituent on the 1-methyl-1H-pyrazolo[4,3-d]pyrimidine core is a key functional group that allows for the facile introduction of a diverse range of functionalities through nucleophilic aromatic substitution reactions. This enables the synthesis of extensive libraries of compounds for screening against various biological targets.

Signaling Pathway Modulation

cluster_0 Kinase Signaling Cascade Kinase Protein Kinase (e.g., CDK, EGFR) Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphorylatedSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphorylatedSubstrate->CellularResponse Inhibitor Pyrazolo[4,3-d]pyrimidine Derivative Inhibitor->Kinase

Caption: Inhibition of a protein kinase signaling pathway by a pyrazolo[4,3-d]pyrimidine derivative.

Derivatives of the pyrazolo[4,3-d]pyrimidine scaffold have been extensively investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1] By blocking the ATP-binding site of these kinases, these compounds can halt uncontrolled cell proliferation, a defining characteristic of cancer. The ability to readily modify the 5-position of the 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine intermediate is crucial for developing inhibitors with high potency and selectivity for specific kinase isoforms.

Conclusion

5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a highly valuable and versatile building block in the synthesis of biologically active molecules, particularly kinase inhibitors for therapeutic applications. The synthetic routes outlined in this guide, based on established chemical principles, provide a robust framework for its efficient preparation. A thorough understanding of the reaction mechanisms and careful execution of the experimental protocols are paramount to achieving high yields and purity. The strategic use of this key intermediate will undoubtedly continue to fuel the discovery and development of novel therapeutics for a range of human diseases.

References

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1637-1661. [Link]

  • PubChem. (n.d.). 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. European Journal of Medicinal Chemistry, 170, 1-14. [Link]

  • Gangjee, A., et al. (2017). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Journal of Medicinal Chemistry, 60(23), 9550-9571. [Link]

  • El-Sayed, M. A. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 724-738. [Link]

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An In-Depth Technical Guide to the Target Identification of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[4,3-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, recognized as a bioisostere of purine that frequently interacts with ATP-binding sites in various protein families, particularly kinases.[1][2] Derivatives of this core have shown efficacy as inhibitors of critical signaling proteins such as EGFR, CDK2, and VEGFR-2.[3][4][5] This guide provides a comprehensive, technically-grounded framework for the deconvolution of the specific molecular target(s) of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, a specific, under-characterized derivative. We will move beyond theoretical discussions to provide actionable, field-proven protocols, emphasizing the causality behind experimental choices and the necessity of orthogonal, self-validating systems to ensure the scientific integrity of the findings. This document is intended for researchers, scientists, and drug development professionals engaged in the intricate process of small molecule target identification.

Foundational Strategy: From Scaffold to Hypothesis

Before embarking on resource-intensive screening, an informed hypothesis is crucial. The pyrazolo[4,3-d]pyrimidine core is a known hinge-binding motif for numerous kinases, making this protein family the most probable target class.[1][2] This initial hypothesis allows for the selection of appropriate cell lines and assay conditions.

Table 1: Known Protein Targets of Pyrazolo[4,3-d]pyrimidine Derivatives

Target Protein FamilySpecific ExamplesReference
Receptor Tyrosine KinasesEGFR (Wild-Type & T790M), VEGFR-2, FLT3[2][3][5][6]
Cyclin-Dependent KinasesCDK1, CDK2/cyclin A[1][4][7]
Prolyl Hydroxylase DomainHIF-PHD[8]
Microtubule-AssociatedTubulin[9]

This guide will detail a multi-pronged approach employing three orthogonal methodologies to identify and validate the target(s) of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine:

  • Affinity-Based Proteomics: A direct method to capture binding partners from a complex biological mixture.

  • Label-Free Biophysical Methods: In-situ techniques that measure target engagement without modifying the compound.

  • Genetic Interaction Mapping: An unbiased, in-cell approach to identify genes that functionally interact with the compound.

Affinity-Based Target Identification: The "Fishing" Expedition

This classical approach utilizes a modified version of the small molecule to physically isolate, or "pull down," its binding partners from a cell lysate.[10][11] The key is to synthesize an affinity probe that retains its biological activity.

Causality in Experimental Design

The choice of where to attach a linker and affinity tag (e.g., biotin) to 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is critical. The attachment point should be at a position not essential for target binding, as predicted by structure-activity relationship (SAR) data of related compounds. For this scaffold, modifications are often tolerated away from the core heterocyclic system responsible for hinge-binding. A self-validating system is established by running a parallel experiment with beads that are not conjugated to the compound, or beads conjugated with an inactive structural analog. True binding partners should only be present in the experimental pulldown.[12]

Experimental Workflow: Affinity Chromatography

G cluster_prep Probe Preparation cluster_exp Pulldown Experiment cluster_analysis Analysis a1 Synthesize Linker-Modified 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine a2 Conjugate to Biotin a1->a2 a3 Immobilize on Streptavidin-Coated Beads a2->a3 b2 Incubate Lysate with Probe-Beads & Control Beads a3->b2 b1 Prepare Cell Lysate b1->b2 b3 Wash to Remove Non-Specific Binders b2->b3 b4 Elute Bound Proteins b3->b4 c1 SDS-PAGE Separation b4->c1 c2 In-Gel Digestion (Trypsin) c1->c2 c3 LC-MS/MS Analysis c2->c3 c4 Database Search & Protein Identification c3->c4 c5 c5 c4->c5 Identify Proteins Enriched in Probe vs. Control Sample

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Detailed Protocol: Affinity Pulldown
  • Probe Immobilization:

    • Synthesize a derivative of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine with an aliphatic linker arm terminating in an amine or carboxylic acid.

    • Conjugate this derivative to NHS-activated Biotin.

    • Incubate the biotinylated compound (10-100 µM) with 50 µL of streptavidin-coated magnetic beads for 2 hours at 4°C with rotation.

    • Wash the beads 3x with TBST (Tris-Buffered Saline, 0.05% Tween-20) to remove unbound compound.

  • Protein Extraction:

    • Culture a relevant cell line (e.g., A549 lung cancer cells, based on activity of similar compounds) to ~80-90% confluency.[3]

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration via BCA assay.

  • Affinity Pulldown:

    • Incubate 1-2 mg of cell lysate with the compound-conjugated beads and a control set of unconjugated streptavidin beads for 4 hours at 4°C.

    • For competitive elution control, pre-incubate a separate aliquot of lysate with a 100-fold excess of free, unmodified 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine before adding the probe-beads.

  • Elution and Analysis:

    • Wash the beads 5x with lysis buffer to minimize non-specific binding.

    • Elute bound proteins by boiling the beads in 2x SDS-PAGE loading buffer.

    • Separate the eluates by 1D SDS-PAGE and visualize with Coomassie or silver stain.

    • Excise protein bands that are unique to the compound-bead lane (and absent or diminished in the control/competition lanes).

    • Submit excised bands for proteomic identification by LC-MS/MS.

Label-Free Methods: Probing Engagement in a Native State

Label-free methods circumvent the need for chemical modification of the compound, which can sometimes alter its binding properties.[10] These techniques measure the direct consequence of the physical interaction between the drug and its target inside the cell or in a lysate.

Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a small molecule to its target protein typically increases the protein's thermodynamic stability.[13] This stabilization makes the protein more resistant to heat-induced denaturation and aggregation. CETSA measures this shift in the protein's melting temperature (Tm).[14][15]

G cluster_prep Cell Treatment cluster_exp Thermal Challenge cluster_analysis Analysis a1 Treat Intact Cells with Compound or Vehicle (DMSO) a2 Harvest and Aliquot Cell Suspension a1->a2 b1 Heat Aliquots to a Range of Temperatures (e.g., 40°C - 70°C) a2->b1 b2 Cool to Room Temp b1->b2 c1 Lyse Cells (Freeze-Thaw) b2->c1 c2 Separate Soluble Fraction from Precipitated Protein (Centrifugation) c1->c2 c3 Analyze Soluble Fraction by Western Blot or MS c2->c3 c4 c4 c3->c4 Plot Protein Abundance vs. Temp to Generate Melt Curve & Determine Tm Shift

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for Target Validation

  • Cell Treatment: Treat cultured cells with 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine at a final concentration of 10-50 µM, and a parallel culture with vehicle (DMSO) for 1-2 hours.[14]

  • Heating: Harvest cells and resuspend in PBS with protease inhibitors. Aliquot 100 µL of the cell suspension into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments).[16] Cool to room temperature for 3 minutes.[16]

  • Lysis & Separation: Lyse the cells by 3 cycles of freeze-thaw. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Detection: Carefully collect the supernatant (soluble fraction). Analyze the amount of a specific, hypothesized target protein (e.g., EGFR, from the pulldown experiment) remaining in the supernatant by Western Blot.

  • Analysis: Quantify band intensities and plot the percentage of soluble protein against temperature. The curve for the compound-treated sample should shift to the right (higher Tm) compared to the vehicle control if the compound binds and stabilizes the target protein.

Drug Affinity Responsive Target Stability (DARTS)

Principle: Similar to CETSA, DARTS operates on the principle of stabilization. However, instead of heat, it uses proteases. A protein bound to a small molecule can be shielded from proteolytic cleavage, resulting in less degradation compared to the unbound state.[17][18] This method is particularly powerful as it requires no compound modification and can be used for unbiased discovery.[19]

G cluster_prep Lysate Preparation cluster_exp Treatment & Digestion cluster_analysis Analysis a1 Prepare Native Cell Lysate a2 Aliquot Lysate a1->a2 b1 Incubate Aliquots with Compound or Vehicle (DMSO) a2->b1 b2 Add Protease (e.g., Pronase) b1->b2 b3 Stop Digestion b2->b3 c1 Analyze by SDS-PAGE b3->c1 c2 Identify Protected Protein Bands c1->c2 c3 Excise Bands for LC-MS/MS Identification c2->c3 c4 c4 c3->c4 Identify Proteins Protected from Digestion in Compound-Treated Sample

Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).

Detailed Protocol: Unbiased DARTS

  • Lysate Preparation: Prepare a native cell lysate as described in the affinity pulldown protocol, but omit detergents if possible or use mild ones (e.g., digitonin) to preserve protein complexes.

  • Drug Incubation: Aliquot the lysate. To one aliquot, add 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine; to another, add vehicle (DMSO). Incubate for 1 hour at room temperature.[20]

  • Proteolysis: Add a broad-spectrum protease like Pronase to each tube at a predetermined optimal concentration (e.g., 1:100 protease-to-protein ratio). Incubate for 20-30 minutes at room temperature.[20]

  • Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Run the samples on an SDS-PAGE gel.

  • Hit Identification: Visualize with Coomassie stain. Look for protein bands that are present or more intense in the compound-treated lane compared to the vehicle-treated lane. Excise these protected bands and identify the proteins via LC-MS/MS.

Genetic Methods: Uncovering Functional Interactions

Genetic screening provides an unbiased way to identify not only the direct target but also critical components of the pathway modulated by the compound.[21][22] CRISPR-based screens are a powerful tool for this purpose.[23]

Principle: A pooled, genome-wide CRISPR knockout screen can identify genes whose loss makes cells either resistant or more sensitive to the cytotoxic effects of a compound.[24] If knocking out a specific gene confers resistance, it is strong evidence that the gene's product is either the direct target of the drug or a critical downstream effector required for its action.[25]

G cluster_prep Library Transduction cluster_exp Drug Selection cluster_analysis Analysis a1 Package Pooled sgRNA Library into Lentivirus a2 Transduce Cas9-Expressing Cells at Low MOI a1->a2 a3 Select for Transduced Cells a2->a3 b1 Split Cell Population: Treat with Compound or Vehicle a3->b1 b2 Culture for Several Passages Under Selective Pressure b1->b2 b3 Harvest Genomic DNA from Both Populations b2->b3 c1 Amplify sgRNA Cassettes via PCR b3->c1 c2 Next-Generation Sequencing c1->c2 c3 Bioinformatic Analysis: Quantify sgRNA Abundance c2->c3 c4 c4 c3->c4 Identify sgRNAs Enriched (Resistance) or Depleted (Sensitivity) in Drug-Treated Cells

Caption: Workflow for a Pooled CRISPR Knockout Screen.

Detailed Protocol: CRISPR Resistance Screening

  • Cell Line Preparation: Use a cell line that is sensitive to 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine and stably expresses the Cas9 nuclease.

  • Library Transduction: Transduce the cells with a pooled genome-wide sgRNA lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.

  • Screening:

    • Determine the IC50 (half-maximal inhibitory concentration) of the compound on the parental cell line.

    • Treat the transduced cell population with the compound at a concentration around the IC80 to apply strong selective pressure. Maintain a parallel vehicle-treated population.

    • Culture the cells for 14-21 days, allowing resistant cells to expand.

  • Analysis:

    • Harvest genomic DNA from both the treated and control populations.

    • Use PCR to amplify the sgRNA-encoding regions from the genomic DNA.

    • Sequence the amplicons using next-generation sequencing (NGS).

    • Analyze the sequencing data to determine the relative abundance of each sgRNA in the treated versus control populations. sgRNAs that are significantly enriched in the treated population correspond to genes whose knockout confers resistance to the compound.

Conclusion: Synthesizing the Evidence

The successful identification of a small molecule's target is rarely achieved with a single experiment. It requires a convergence of evidence from orthogonal approaches. A protein identified as a high-confidence hit from an affinity pulldown, which is then shown to be stabilized by the compound in a CETSA experiment, and whose genetic knockout confers resistance in a CRISPR screen, represents a rigorously validated molecular target. This multi-faceted strategy, grounded in sound experimental design and self-validating controls, provides the highest degree of confidence in target identification, paving the way for mechanism-of-action studies and further drug development.

References

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  • Hayashi, N., et al. (2021). Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. National Institutes of Health. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][8][26]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Semantic Scholar. Available at: [Link]

  • Gomaa, H. A. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Institutes of Health. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][8][26]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Institutes of Health. Available at: [Link]

  • Gomaa, H. A. M., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Publishing. Available at: [Link]

  • Shaban, R. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing. Available at: [Link]

  • Al-Omaim, W. S., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. National Institutes of Health. Available at: [Link]

  • Sławiński, J., et al. (2008). Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors. Polish Journal of Chemistry. Available at: [Link]

  • Vemuri, H. K., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. National Institutes of Health. Available at: [Link]

  • El-Bastawissy, E.-S. R., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health. Available at: [Link]

  • Hunter, J. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. Available at: [Link]

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Unlocking the Therapeutic Potential of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic applications of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. We will dissect the core chemical scaffold, explore its potential molecular targets and associated signaling pathways, and provide detailed, field-proven experimental workflows for target validation and mechanism of action studies. This document is designed to provide both a foundational understanding and a practical framework for advancing research in this area.

The Pyrazolo[4,3-d]pyrimidine Scaffold: A Privileged Core in Medicinal Chemistry

The pyrazolo[4,3-d]pyrimidine core is a nitrogen-containing fused heterocyclic system that has garnered significant interest in medicinal chemistry. Its structural similarity to the purine ring of adenosine triphosphate (ATP) makes it an ideal "privileged scaffold." This bioisosteric relationship allows it to effectively compete with ATP for binding to the active sites of a multitude of enzymes, particularly protein kinases.[1] The specific substitutions on this core, such as the 5-chloro and 1-methyl groups in our topic compound, are critical for modulating potency, selectivity, and pharmacokinetic properties. The strategic placement of these groups can enhance interactions within the ATP-binding pocket of target proteins, leading to potent and selective inhibition.

Potential Therapeutic Targets and Mechanistic Insights

The primary therapeutic potential of the pyrazolo[4,3-d]pyrimidine scaffold lies in its ability to inhibit protein kinases, a class of enzymes that are central to cellular signaling and are frequently dysregulated in diseases like cancer.[1]

Cyclin-Dependent Kinases (CDKs) and Aurora Kinases: Targeting Cell Cycle Progression in Oncology

A significant body of research has identified pyrazolo[4,3-d]pyrimidines as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Aurora kinases, which are key regulators of the cell cycle.[2][3] Aberrant activity of these kinases is a hallmark of many cancers, leading to uncontrolled cell proliferation.

  • Mechanism of Action: By acting as ATP-competitive inhibitors, these compounds can block the kinase activity of CDKs (such as CDK1, CDK2, and CDK5) and Aurora A kinase.[2][3] Inhibition of these kinases leads to the downregulation of cyclins A and B, dephosphorylation of histone H3 at Ser10, and ultimately, cell cycle arrest and the induction of apoptosis in cancer cells.[3]

Cell_Cycle_Inhibition cluster_cell_cycle Cell Cycle Progression cluster_inhibition Inhibition CDK/Cyclin CDK/Cyclin Downstream Effectors Downstream Effectors CDK/Cyclin->Downstream Effectors Aurora Kinase Aurora Kinase Aurora Kinase->Downstream Effectors Cell Proliferation Cell Proliferation Downstream Effectors->Cell Proliferation Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis Pyrazolopyrimidine Pyrazolopyrimidine Pyrazolopyrimidine->CDK/Cyclin Inhibits Pyrazolopyrimidine->Aurora Kinase Inhibits

Caption: Inhibition of CDK and Aurora Kinase pathways by a pyrazolopyrimidine compound.

Src Family Kinases (SFKs): Modulating Oncogenic Signaling

The pyrazolo[3,4-d]pyrimidine scaffold, a close isomer, has demonstrated potent inhibitory activity against Src family kinases (SFKs).[4][5] Given the structural similarities, it is highly probable that 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine also targets these non-receptor tyrosine kinases, which are pivotal in pathways controlling cell growth, differentiation, and motility.

  • Mechanism of Action: Inhibition of Src phosphorylation by pyrazolopyrimidine derivatives can lead to cell cycle arrest, induction of apoptosis, and a reduction in tumor growth.[5] This makes SFKs an attractive target for cancers with high Src activity, such as medulloblastoma.[5]

Receptor Tyrosine Kinases (RTKs): A Broad Anti-Cancer Strategy

The pyrazolopyrimidine core is a versatile scaffold for targeting various Receptor Tyrosine Kinases (RTKs) implicated in cancer progression.

  • Epidermal Growth Factor Receptor (EGFR): Several pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of both wild-type and mutant EGFR.[6][7]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): By targeting VEGFR-2, pyrazolopyrimidine compounds can inhibit tumor angiogenesis, a critical process for tumor growth and metastasis.[8] The dual inhibition of EGFR and VEGFR presents a promising strategy to enhance anti-tumor efficacy.[9]

  • FMS-like Tyrosine Kinase 3 (FLT3): This RTK is a key target in acute myeloid leukemia, and pyrazolo[3,4-d]pyrimidines have been designed as FLT3 inhibitors.[10][11]

Janus Kinases (JAKs): Targeting the JAK/STAT Pathway

Derivatives of pyrazolyl pyrimidines have been identified as potent inhibitors of Janus Kinases (JAKs), particularly JAK2.[12] The JAK/STAT signaling pathway is crucial for hematopoiesis and immune response, and its dysregulation is linked to myeloproliferative neoplasms.[12]

Microtubule Targeting Agents: A Non-Kinase Mechanism

Intriguingly, some N1-methyl pyrazolo[4,3-d]pyrimidines have been shown to act as microtubule targeting agents.[13]

  • Mechanism of Action: These compounds inhibit tubulin polymerization and the binding of colchicine to tubulin, leading to potent antiproliferative effects.[13] This suggests that 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine could possess a dual mechanism of action, targeting both kinases and the cytoskeleton.

Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD) Inhibitors: A Potential Treatment for Anemia

In a departure from kinase inhibition, pyrazolo[4,3-d]pyrimidine derivatives have been identified as inhibitors of HIF-PHD, presenting a therapeutic opportunity for renal anemia.[14]

Experimental Validation Workflow: A Guide to Target Deconvolution

A systematic and rigorous experimental approach is paramount to elucidating the precise mechanism of action of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. The following workflow provides a self-validating framework for target identification and functional characterization.

Validation_Workflow cluster_phase1 Phase 1: Initial Screening & Target ID cluster_phase2 Phase 2: Target Validation & Potency cluster_phase3 Phase 3: Cellular Mechanism of Action A Broad Kinase Panel Screen C IC50 Determination (Biochemical Assay) A->C B Antiproliferative Assay (e.g., NCI-60) B->C D Cellular Target Engagement (e.g., CETSA) C->D E Dose-Response Cytotoxicity Assays D->E F Cell Cycle Analysis (Flow Cytometry) G Apoptosis Assays (e.g., Annexin V) F->G H Western Blot for Pathway Modulation G->H

Caption: A three-phase workflow for validating the therapeutic targets of a novel compound.

Phase 1: Initial Screening and Target Identification

The initial phase aims to broadly assess the compound's biological activity and identify potential molecular targets.

Protocol 1: Broad Kinase Panel Screen

  • Objective: To identify the primary kinase targets of the compound across a wide range of human kinases.

  • Methodology:

    • Submit the compound to a commercial kinase screening service (e.g., Eurofins, DiscoverX).

    • The compound is typically tested at a single high concentration (e.g., 10 µM) against a panel of hundreds of purified kinases.

    • Activity is measured as the percentage of inhibition of kinase activity.

  • Rationale: This unbiased approach provides a comprehensive overview of the compound's kinome-wide selectivity and identifies high-affinity targets for further investigation.

Protocol 2: Antiproliferative Screening (NCI-60 Cell Line Panel)

  • Objective: To evaluate the compound's ability to inhibit the growth of a diverse panel of human cancer cell lines.

  • Methodology:

    • Submit the compound to the National Cancer Institute's NCI-60 screen.

    • The compound is tested against 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

  • Rationale: The pattern of activity across the cell lines can provide clues about the mechanism of action and potential cancer types for which the compound may be effective.

Phase 2: Target Validation and Potency Determination

This phase focuses on confirming the identified targets and quantifying the compound's potency.

Protocol 3: IC50 Determination via In Vitro Kinase Assay

  • Objective: To determine the concentration of the compound that inhibits 50% of the target kinase's activity (IC50).

  • Methodology:

    • Use a purified, recombinant kinase.

    • Perform a kinase assay with a specific substrate and ATP in the presence of serial dilutions of the compound.

    • Detect kinase activity using a suitable method (e.g., ADP-Glo™, Z'-LYTE™).

  • Data Analysis: Plot the percentage of kinase inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

  • Trustworthiness: This assay provides a quantitative measure of the compound's potency against a specific, purified enzyme.

Table 1: Representative IC50 Data for a Hypothetical Pyrazolopyrimidine Compound

Kinase TargetIC50 (nM)
CDK2/cyclin A12
Aurora A25
Src48
VEGFR2150
EGFR210

Protocol 4: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm that the compound binds to its intended target within a cellular context.

  • Methodology:

    • Treat intact cells with the compound or a vehicle control.

    • Heat cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein at each temperature by Western blot.

  • Rationale: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. This provides direct evidence of target engagement in a physiological setting.

Phase 3: Elucidation of Cellular Mechanism of Action

The final phase aims to understand the downstream cellular consequences of target inhibition.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine the effect of the compound on cell cycle progression.

  • Methodology:

    • Treat cancer cells with the compound for 24-48 hours.

    • Fix the cells and stain their DNA with a fluorescent dye (e.g., propidium iodide).

    • Analyze the DNA content of individual cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests cell cycle arrest.[15]

Protocol 6: Western Blot Analysis of Signaling Pathways

  • Objective: To assess the impact of the compound on the phosphorylation status of key proteins within the target signaling pathway.

  • Methodology:

    • Treat cells with the compound for various times and at different concentrations.

    • Prepare cell lysates and perform Western blotting using phospho-specific antibodies for downstream substrates of the target kinase (e.g., phospho-Rb for CDK inhibition, phospho-STAT3 for JAK inhibition).

  • Rationale: A dose-dependent decrease in the phosphorylation of a downstream substrate provides strong evidence for the on-target activity of the compound.

Conclusion and Future Perspectives

5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine belongs to a class of compounds with immense therapeutic potential, primarily as kinase inhibitors for the treatment of cancer. The versatility of the pyrazolopyrimidine scaffold allows for the targeting of a wide range of kinases involved in cell cycle control, oncogenic signaling, and angiogenesis. Furthermore, the potential for non-kinase targets such as tubulin and HIF-PHD broadens the therapeutic landscape for this chemical class. The systematic experimental workflow presented in this guide provides a robust framework for researchers to thoroughly investigate the mechanism of action of this and related compounds, ultimately paving the way for the development of novel and effective therapies. Future research should focus on optimizing the selectivity profile, improving pharmacokinetic properties, and conducting in vivo studies to validate the promising in vitro findings.

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  • Title: New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition Source: RSC Publishing URL: [Link]

  • Title: Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents Source: National Institutes of Health URL: [Link]

  • Title: Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies Source: MDPI URL: [Link]

  • Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d]pyrimidine scaffold Source: PubMed URL: [Link]

  • Title: Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity Source: National Institutes of Health URL: [Link]

  • Title: Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells Source: The FASEB Journal URL: [Link]

  • Title: Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents Source: RSC Publishing URL: [Link]

  • Title: Synthesis and in vitro antiproliferative activity of novel pyrazolo[3,4-d]pyrimidine derivatives Source: RSC Publishing URL: [Link]

  • Title: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][3][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations Source: National Institutes of Health URL: [Link]

  • Title: Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway Source: PubMed URL: [Link]

  • Title: Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents Source: National Institutes of Health URL: [Link]

  • Title: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M Source: Taylor & Francis Online URL: [Link]

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An In-depth Technical Guide to the Safety and Toxicity Profile of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known safety and toxicity profile of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct toxicological data for this specific molecule, this document synthesizes information from available Safety Data Sheets (SDS), extrapolates potential hazards based on the pyrazolopyrimidine scaffold, and outlines a robust, tiered strategy for its toxicological evaluation in a research and development setting. This guide is intended to equip researchers and drug development professionals with the necessary information to handle this compound safely and to design appropriate toxicological studies to characterize its safety profile for potential therapeutic applications.

Introduction

5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine belongs to the pyrazolopyrimidine class of bicyclic heteroaromatic compounds. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules with a wide range of therapeutic applications, including as kinase inhibitors for anticancer therapy.[1][2][3] The specific substitutions of a chloro group at the 5-position and a methyl group at the 1-position of the pyrazolo[4,3-d]pyrimidine core can significantly influence its physicochemical properties, metabolic stability, and biological activity, as well as its toxicological profile.

Given its potential for further development, a thorough understanding of the safety and toxicity of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is paramount for ensuring the safety of laboratory personnel and for guiding its progression through the drug discovery pipeline. This guide provides a detailed examination of its known hazards and a proposed framework for its comprehensive toxicological assessment.

Physicochemical Properties and Known Hazard Information

A summary of the key physicochemical properties and hazard information for 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, compiled from available Safety Data Sheets, is presented below.

PropertyValueReference
Chemical Formula C₆H₅ClN₄Sigma-Aldrich
Molecular Weight 168.58 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
Storage Temperature 2-8°C, under inert atmosphereSigma-Aldrich
Hazard Statements H302, H315, H319, H332, H335Sigma-Aldrich
Precautionary Statements P261, P280, P301+P310, P302+P352, P305+P351+P338Sigma-Aldrich
Signal Word WarningSigma-Aldrich
Pictograms GHS07 (Exclamation Mark)Sigma-Aldrich

Hazard Statement Breakdown:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

These classifications indicate that 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine should be handled with appropriate personal protective equipment (PPE) to avoid oral, dermal, and inhalation exposure.

Safe Handling and Storage

Adherence to strict safety protocols is crucial when working with 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. The following guidelines are based on the known hazard profile and are intended to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) must be worn at all times.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Engineering Controls
  • All weighing and handling of the solid compound should be performed within a certified chemical fume hood.

  • Ensure easy access to an eyewash station and a safety shower in the immediate work area.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • As recommended, store at 2-8°C under an inert atmosphere to maintain chemical stability.

  • Keep away from incompatible materials such as strong oxidizing agents.

Spill and Disposal
  • In case of a spill, evacuate the area and prevent the spread of the material.

  • Wear appropriate PPE and carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a labeled, sealed container for disposal.

  • Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Proposed Toxicological Evaluation Strategy

Due to the absence of publicly available, in-depth toxicological studies on 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, a tiered testing strategy is recommended. This approach, aligned with international guidelines from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), provides a systematic framework for characterizing the compound's toxicity.

Toxicity_Testing_Workflow cluster_tier1 Tier 1: In Vitro Assays cluster_tier2 Tier 2: In Vivo Acute Toxicity cluster_tier3 Tier 3: Further Evaluation (If Warranted) A Cytotoxicity Assays (e.g., MTT, LDH) D Acute Oral Toxicity (OECD 425) A->D Provides dose range for in vivo studies B Genotoxicity: Ames Test (OECD 471) E Repeat-Dose Toxicity Studies B->E Positive result may trigger further investigation C Genotoxicity: In Vitro Micronucleus (OECD 487) C->E D->E Determines need for further studies F Carcinogenicity Assessment E->F Findings guide carcinogenicity assessment

Caption: A tiered workflow for the toxicological evaluation of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine.

Tier 1: In Vitro Toxicity Assessment

The initial phase of toxicological evaluation should focus on in vitro assays to provide rapid and cost-effective data on the compound's potential to cause cellular damage and genetic mutations.

  • Objective: To determine the concentration at which the compound induces cell death.

  • Recommended Assays:

    • MTT Assay: Measures cell viability by assessing the metabolic activity of mitochondria.

    • LDH Release Assay: Quantifies cell membrane damage by measuring the release of lactate dehydrogenase.

  • Experimental Protocol (MTT Assay):

    • Seed cells (e.g., HepG2, a human liver cell line, and a non-cancerous cell line like HEK293) in a 96-well plate and allow them to adhere overnight.

    • Prepare a stock solution of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine in a suitable solvent (e.g., DMSO) and create a serial dilution in cell culture medium.

    • Treat the cells with a range of concentrations of the compound and incubate for 24, 48, and 72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration).

According to the ICH S2(R1) guidance, a standard battery of genotoxicity tests should be conducted to assess the potential for DNA damage.[4][5][6][7]

  • Objective: To evaluate the mutagenic and clastogenic potential of the compound.

  • Recommended Assays:

    • Bacterial Reverse Mutation Assay (Ames Test - OECD 471): This is a widely used initial screen for gene mutations.[8][9][10] The test utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). A positive result is indicated by an increase in the number of revertant colonies that have regained the ability to synthesize the amino acid.

    • In Vitro Micronucleus Test (OECD 487): This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects in mammalian cells. The formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes, is a hallmark of genotoxic damage.

Tier 2: In Vivo Acute Toxicity

Should the in vitro data suggest a potential for toxicity, or as part of a comprehensive safety assessment for preclinical development, an in vivo acute toxicity study is warranted.

  • Objective: To determine the short-term adverse effects of a single high dose of the compound and to estimate the median lethal dose (LD₅₀).

  • Recommended Assay:

    • Acute Oral Toxicity - Up-and-Down Procedure (OECD 425): This method is a refined approach that minimizes the number of animals required.[11][12][13][14][15] Animals are dosed one at a time, and the dose for the next animal is adjusted up or down depending on the outcome for the previous animal.

Tier 3: Further Toxicological Evaluation

Based on the results of the initial tiers and the intended therapeutic use of the compound, further studies may be necessary.

  • Repeat-Dose Toxicity Studies: To evaluate the effects of long-term exposure.

  • Carcinogenicity Studies: To assess the potential for the compound to cause cancer. The National Toxicology Program (NTP) provides a list of substances that are known or reasonably anticipated to be human carcinogens.[16] While pyrazolopyrimidines are not currently listed, a thorough evaluation is necessary for any new chemical entity intended for chronic use.

Metabolic Considerations

Understanding the metabolic fate of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is crucial for interpreting toxicological data and predicting its behavior in vivo. Pyrazolopyrimidines, being purine analogs, can undergo various metabolic transformations.[17]

A study on the metabolism of pyrazolo[3,4-d]pyrimidine derivatives by cytochrome P450 (CYP) enzymes revealed that oxidative dechlorination and N-dealkylation are common metabolic pathways.[18] The 3A family of CYP isoenzymes was identified as being primarily involved in these transformations.

Metabolism_Pathway Parent 5-Chloro-1-methyl-1H- pyrazolo[4,3-d]pyrimidine Metabolite1 Oxidative Dechlorination Product Parent->Metabolite1 CYP3A-mediated Metabolite2 N-Dealkylation Product Parent->Metabolite2 CYP-mediated

Caption: Potential metabolic pathways of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine.

Further investigation into the metabolic stability and metabolite identification of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine using in vitro systems such as liver microsomes or hepatocytes is recommended.

Conclusion

While specific toxicological data for 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is limited, the available information from Safety Data Sheets indicates that it should be handled as a hazardous substance that is harmful if swallowed or inhaled and causes skin and eye irritation. A comprehensive toxicological evaluation, following a tiered approach as outlined in this guide, is essential for a complete understanding of its safety profile. By combining in vitro and in vivo assays, researchers can effectively characterize the potential risks associated with this compound and make informed decisions regarding its suitability for further development as a therapeutic agent. The insights provided in this guide are intended to foster a culture of safety and scientific rigor in the handling and evaluation of novel chemical entities.

References

  • ICH S2(R1) Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. (URL: [Link])

  • ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline. European Medicines Agency. (URL: [Link])

  • Nelson, D. J., LaFon, S. W., & Berens, R. L. (1983). Pyrazolopyrimidine metabolism in the pathogenic trypanosomatidae. PubMed. (URL: [Link])

  • Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use s2(r1). ICH. (URL: [Link])

  • S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. U.S. Food and Drug Administration. (URL: [Link])

  • OECD Guidelines for Acute Oral Toxicity Studies: An Overview. (URL: [Link])

  • International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability. Federal Register. (URL: [Link])

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (URL: [Link])

  • OECD 425 OECD Guidelines for the Testing of Chemicals, Acute Oral Toxicity, Up-Down Procedure Standard Test Method. (URL: [Link])

  • The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. (URL: [Link])

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program. (URL: [Link])

  • Ames Mutagenicity Testing (OECD 471). CPT Labs. (URL: [Link])

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Methodological & Application

Application Note & Synthesis Protocol: 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[4,3-d]pyrimidine core is a well-established bioisostere of purine, making it a privileged scaffold in the design of kinase inhibitors and other therapeutic agents.[1][2][3] This protocol details a reliable, two-step synthesis route commencing from a commercially available aminopyrazole precursor, followed by a robust chlorination procedure. We provide in-depth mechanistic insights, a step-by-step experimental workflow, safety protocols, and characterization data. This guide is intended for researchers in synthetic chemistry and drug development, offering a validated pathway to a key building block for novel molecular entities.

Introduction: The Significance of the Pyrazolo[4,3-d]pyrimidine Scaffold

The fusion of pyrazole and pyrimidine rings creates the pyrazolopyrimidine system, a class of nitrogen-rich heterocycles with remarkable pharmacological versatility.[4] Specifically, the pyrazolo[4,3-d]pyrimidine isomer acts as a bioisosteric mimic of adenine, enabling it to effectively compete for the ATP-binding sites of various enzymes, particularly protein kinases.[1][3] This has led to the development of numerous compounds based on this scaffold as potent inhibitors for targets in oncology and inflammatory diseases.[2][3][5]

The target molecule, 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine , serves as a crucial intermediate. The chlorine atom at the 5-position is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide array of functional groups, thereby enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[6] The N1-methyl group is often a critical feature for enhancing biological potency and modulating pharmacokinetic properties.[6] For instance, recent studies have highlighted N1-methylated pyrazolo[4,3-d]pyrimidines as potent microtubule targeting agents for cancer therapy.[6]

This document outlines a reproducible protocol for the synthesis of this valuable chemical intermediate, beginning with the cyclization of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate to form the pyrimidinone core, followed by its subsequent chlorination.

Synthetic Strategy and Mechanistic Rationale

The synthesis is logically divided into two primary stages:

  • Formation of the Bicyclic Core: Construction of the 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-5(4H)-one intermediate.

  • Chlorination: Conversion of the pyrimidinone to the target 5-chloro derivative.

Stage 1: Pyrimidinone Ring Formation

The pyrimidine ring is constructed by reacting ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with a suitable C1 synthon, typically formamide. This reaction is a cyclocondensation. The amino group of the pyrazole nucleophilically attacks the carbonyl carbon of formamide, followed by an intramolecular cyclization and dehydration to yield the fused pyrimidinone ring system. This is a classic and efficient method for constructing such heterocyclic cores.

Stage 2: Aromatic Chlorination via Dehydration-Substitution

The conversion of the pyrimidinone (a lactam) to the 5-chloro-pyrimidine is a critical step. The C=O bond of the pyrimidinone is not susceptible to direct substitution. Therefore, a potent dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃) is employed.

Mechanism: The lone pair on the carbonyl oxygen attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a chlorophosphate intermediate. This transformation converts the hydroxyl group (in the tautomeric lactim form) into an excellent leaving group. Subsequently, a chloride ion (from POCl₃) acts as a nucleophile, attacking the C5 carbon and displacing the phosphate group to yield the final chlorinated aromatic product. The use of a high-boiling solvent and reflux conditions is necessary to drive this reaction to completion.

Below is a diagrammatic representation of the overall synthetic pathway.

Synthesis_Pathway cluster_0 Stage 1: Pyrimidinone Formation cluster_1 Stage 2: Chlorination A Ethyl 5-amino-1-methyl- 1H-pyrazole-4-carboxylate B 1-methyl-1H-pyrazolo[4,3-d]- pyrimidin-5(4H)-one A->B Formamide (HCONH₂) High Temperature C 5-Chloro-1-methyl- 1H-pyrazolo[4,3-d]pyrimidine (Target Compound) B->C Phosphorus Oxychloride (POCl₃) Reflux

Caption: Overall two-stage synthesis pathway.

Detailed Experimental Protocols

Materials and Equipment

Table 1: Reagent Properties

ReagentCAS NumberMolecular FormulaMol. Weight ( g/mol )Notes
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate23000-43-3C₇H₁₁N₃O₂169.18Starting material
Formamide75-12-7CH₃NO45.04Reagent and solvent
Phosphorus Oxychloride (POCl₃)10025-87-3Cl₃OP153.33Corrosive, reacts violently with water
Toluene108-88-3C₇H₈92.14Anhydrous grade recommended
N,N-Diisopropylethylamine (DIPEA)7087-68-5C₈H₁₉N129.24Optional base catalyst
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93For extraction
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Aqueous solution for work-up
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Drying agent

Equipment:

  • Round-bottom flasks (various sizes)

  • Reflux condenser with a drying tube (CaCl₂ or Drierite)

  • Heating mantle with a magnetic stirrer and stir bars

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Fume hood

Protocol Part A: Synthesis of 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-5(4H)-one
  • Setup: Place ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (10.0 g, 59.1 mmol) into a 100 mL round-bottom flask.

  • Reaction: Add formamide (50 mL) to the flask. Fit the flask with a reflux condenser.

  • Heating: Heat the reaction mixture to 180-190 °C using a heating mantle and maintain this temperature for 5 hours. The reaction should be monitored by TLC (Thin Layer Chromatography) for the consumption of the starting material.

  • Cooling & Precipitation: After the reaction is complete, cool the mixture to room temperature. A precipitate will form.

  • Isolation: Pour the mixture into 100 mL of cold water and stir for 30 minutes. Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold water (2 x 30 mL) and then with a small amount of cold ethanol.

  • Drying: Dry the solid under vacuum to yield 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-5(4H)-one as a white or off-white powder. The product is often of sufficient purity for the next step.

Protocol Part B: Synthesis of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Table 2: Summary of Reaction Conditions (Part B)

ParameterValue
Starting Material1-methyl-1H-pyrazolo[4,3-d]pyrimidin-5(4H)-one (e.g., 5.0 g, 33.3 mmol)
Chlorinating AgentPhosphorus Oxychloride (POCl₃) (e.g., 50 mL)
TemperatureReflux (approx. 107 °C)
Reaction Time4-6 hours
Expected Product5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
Theoretical Mol. Wt.168.58 g/mol
Expected Yield70-85%
  • Setup (STRICTLY in a fume hood): To a 100 mL round-bottom flask, add 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-5(4H)-one (5.0 g, 33.3 mmol).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 50 mL) to the flask. The POCl₃ acts as both the reagent and the solvent. Note: For some substrates, adding a catalytic amount of N,N-Diisopropylethylamine (DIPEA) can accelerate the reaction.

  • Reaction: Attach a reflux condenser fitted with a calcium chloride drying tube. Heat the mixture to reflux (approx. 107 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up - Quenching (CAUTION): After cooling the reaction mixture to room temperature, very slowly and carefully pour it onto a stirred mixture of crushed ice (approx. 200 g) in a large beaker. This step is highly exothermic and will release HCl gas; ensure excellent ventilation in the fume hood.

  • Neutralization: Slowly neutralize the acidic aqueous solution by adding solid sodium bicarbonate or by carefully adding a saturated NaHCO₃ solution until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 75 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine.[7]

Experimental_Workflow A Setup: Combine Pyrimidinone and POCl₃ in a flask under inert atmosphere B Reaction: Reflux for 4-6 hours A->B C Cooling: Allow mixture to reach room temperature B->C D Quenching (Caution!): Slowly pour onto crushed ice C->D E Neutralization: Add NaHCO₃ solution until pH 7-8 D->E F Extraction: Extract with Dichloromethane (3x) E->F G Washing & Drying: Wash with brine, dry over MgSO₄ F->G H Purification: Concentrate and purify via recrystallization or chromatography G->H I Analysis: Characterize final product (NMR, MS) H->I

Caption: Step-by-step workflow for the chlorination protocol.

Safety and Hazard Management

All synthesis steps must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing heat and toxic HCl gas.[8] Avoid inhalation of vapors and contact with skin and eyes.[9] Always add it carefully and quench the reaction slowly with ice. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Formamide: Teratogen. Avoid exposure if pregnant. Handle with care.

  • Chlorinated Solvents (DCM): Suspected carcinogen. Minimize inhalation and skin contact.[10]

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations. Chlorinated waste should be collected in a designated container.

Characterization

The final product, 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, is a solid at room temperature.[7] Its identity and purity should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect signals corresponding to the methyl group protons and the aromatic protons on the pyrazole and pyrimidine rings.

  • ¹³C NMR: Expect signals for all six unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass, with a characteristic isotopic pattern for one chlorine atom (~3:1 ratio for M and M+2 peaks).

  • Melting Point: Compare the observed melting point with literature values.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Extend the reflux time and monitor by TLC. Ensure the heating mantle is at the correct temperature. Consider adding a catalytic amount of DIPEA.
Low Yield Inefficient extraction; product loss during work-up.Ensure the aqueous layer is thoroughly extracted. Avoid overly aggressive neutralization that could lead to product degradation.
Purification Issues Presence of inseparable impurities.Optimize the mobile phase for column chromatography. If recrystallizing, try different solvent systems.
Violent Quenching Quenching was performed too quickly.Always add the reaction mixture to ice very slowly with vigorous stirring. Ensure the beaker is large enough to contain any splashing.

References

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents.
  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PubMed Central.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing.

  • 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine | 1393181-01-5. Sigma-Aldrich.
  • 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. PubChem.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing.

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • SAFETY D
  • Safety D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine. ChemScene.
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
  • 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine. Sigma-Aldrich.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • 1393181-01-5|5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. BLDpharm.
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PubMed Central.

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Application Note: Interpreting the NMR Spectra of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound belonging to the pyrazolopyrimidine class of molecules. This scaffold is of significant interest in medicinal chemistry and drug development due to its structural similarity to purines, allowing it to act as a bioisostere and interact with a variety of biological targets.[1] For instance, derivatives of the pyrazolo[4,3-d]pyrimidine core have been investigated as potent microtubule targeting agents for cancer therapy.[2] Accurate structural elucidation is a critical step in the synthesis and development of these compounds, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool for this purpose.

This application note provides a detailed guide to the interpretation of the ¹H and ¹³C NMR spectra of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. It includes predicted chemical shifts based on established principles and data from related structures, as well as comprehensive protocols for sample preparation and spectral acquisition.

Predicted NMR Data for 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

The structure and numbering scheme for 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is shown below. This numbering is used for the assignment of NMR signals.

Caption: Structure of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine.

¹H NMR Spectrum Prediction

The ¹H NMR spectrum is expected to show three distinct signals: two singlets from the aromatic protons and one singlet from the N-methyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Justification
H78.5 - 9.0Singlet (s)Protons on pyrimidine rings are typically deshielded and appear at high chemical shifts.[3] The adjacent electronegative nitrogen atoms (N4 and N6) withdraw electron density, further shifting this proton downfield.
H38.0 - 8.5Singlet (s)Protons on pyrazole rings also appear in the aromatic region.[4] This proton is adjacent to two nitrogen atoms within the pyrazole ring, leading to a downfield shift.
N1-CH₃3.8 - 4.2Singlet (s)The chemical shift of N-methyl groups in heterocyclic systems is typically in this range.[5] The electron-withdrawing nature of the fused ring system deshields these protons.

Note on Coupling: No significant proton-proton coupling is expected as the aromatic protons (H3 and H7) are separated by more than three bonds. Long-range couplings (⁴J or ⁵J) in such systems are typically very small or unresolved.[6]

¹³C NMR Spectrum Prediction

The proton-decoupled ¹³C NMR spectrum is predicted to show six signals: four for the quaternary carbons of the fused ring system, two for the protonated carbons, and one for the methyl carbon.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C5155 - 160The carbon atom bonded to the electronegative chlorine atom and flanked by two nitrogen atoms (N4 and N6) is expected to be significantly deshielded.
C7a150 - 155This quaternary carbon is at the fusion of the two rings and is bonded to three nitrogen atoms (N1, N4, N6), resulting in a strong deshielding effect.
C7145 - 150This CH carbon is part of the pyrimidine ring and is adjacent to two nitrogen atoms, placing it significantly downfield.[1]
C3a140 - 145A quaternary carbon within the pyrazole ring, its chemical shift is influenced by the adjacent nitrogen atoms.
C3130 - 135The CH carbon of the pyrazole ring. Its chemical shift is characteristic of carbons in five-membered aromatic heterocycles.[7]
N1-CH₃35 - 40The chemical shift for N-methyl carbons in N-alkylated aromatic heterocycles typically falls within this range.[5]

Experimental Protocols

Protocol 1: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a high-quality NMR sample of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine for analysis.

A. Materials

  • 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine sample

  • High-quality NMR tubes (e.g., Wilmad, Norell)[8]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal Standard (e.g., Tetramethylsilane - TMS)

  • Glass Pasteur pipette and bulb

  • Small vial for dissolution

B. Procedure

  • Weigh the Sample:

    • For ¹H NMR, weigh approximately 5-25 mg of the compound.[8]

    • For ¹³C NMR, a higher concentration is recommended, typically 25-50 mg, due to the lower natural abundance of the ¹³C isotope.[8]

  • Solvent Selection:

    • Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for N-heterocycles.

    • Ensure the solvent peak does not overlap with signals of interest.

  • Dissolution:

    • Transfer the weighed sample into a small, clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8]

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved. Visually inspect for any suspended particles.

  • Addition of Internal Standard:

    • Add a small amount of an internal reference standard, such as TMS (δ = 0.00 ppm). Typically, TMS is included in the deuterated solvent by the manufacturer. If not, add a very small drop.

  • Transfer to NMR Tube:

    • Using a clean glass Pasteur pipette, transfer the solution from the vial into the NMR tube.

    • To remove any particulate matter, a small plug of glass wool can be placed in the pipette to act as a filter.[8]

  • Capping and Labeling:

    • Securely cap the NMR tube.

    • Label the tube clearly with the sample identification.

Protocol 2: NMR Data Acquisition and Processing

This section describes the workflow for acquiring a standard set of NMR spectra for structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Prep Prepare Sample (Protocol 1) Shim Lock & Shim Prep->Shim H1 ¹H NMR Shim->H1 C13 ¹³C NMR H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Proc Fourier Transform Phase & Baseline Correction HMBC->Proc Assign Assign Signals Proc->Assign Structure Confirm Structure Assign->Structure

Caption: Workflow for NMR data acquisition and analysis.

A. 1D NMR Spectra

  • ¹H NMR:

    • Purpose: To identify the number of unique proton environments, their chemical shifts, integrations (relative number of protons), and coupling patterns.

    • Acquisition: A standard proton experiment is typically fast, requiring only a few minutes.

  • ¹³C NMR:

    • Purpose: To identify the number of unique carbon environments. A proton-decoupled experiment is standard, resulting in singlets for each carbon.

    • Acquisition: This experiment takes longer than ¹H NMR due to the low natural abundance of ¹³C. Acquisition time can range from 20 minutes to several hours depending on the sample concentration.

B. 2D NMR Spectra (for unambiguous assignment)

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in a COSY spectrum connect coupled protons. For this molecule, it would confirm the absence of coupling between H3 and H7.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons. It shows correlations between carbons and their directly bonded protons.

    • Application: This experiment would show a cross-peak between the ¹H signal at ~8.0-8.5 ppm and the ¹³C signal at ~130-135 ppm (assigning C3/H3), and another between the ¹H signal at ~8.5-9.0 ppm and the ¹³C signal at ~145-150 ppm (assigning C7/H7). It would also correlate the methyl protons and the methyl carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range correlations between protons and carbons (typically over 2-3 bonds). This is crucial for assigning quaternary (non-protonated) carbons.

    • Application: For 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, key HMBC correlations would be expected between:

      • The N1-CH₃ protons and carbons C3a and C7a .

      • Proton H3 and carbons C7a and C3a .

      • Proton H7 and carbons C5 and C3a . These correlations allow for the complete and unambiguous assignment of the carbon skeleton.

Conclusion

The structural confirmation of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is readily achievable through a systematic application of 1D and 2D NMR techniques. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The predicted chemical shifts and expected 2D correlations provided in this note serve as a robust guide for the final interpretation, enabling confident structural verification essential for advancing research and development in medicinal chemistry.

References

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Retrieved from [Link]

  • El-Brollosy, N. R., Al-Deeb, O. A., & El-Emam, A. A. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2565-2583. Available from: [Link]

  • Gangjee, A., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 223, 113642. Available from: [Link]

  • García, J. I., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(7), 571-576. Available from: [Link]

  • Sheehy, K., et al. (2020). Identification of N- or O-Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides Using 1H-15N HMBC NMR Spectroscopy. European Journal of Organic Chemistry, 2020(20), 3270-3281. Available from: [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available from: [Link]

  • Elmaaty, A. A., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Bioorganic & Medicinal Chemistry, 27(16), 3501-3512. Available from: [Link]

  • Gaber, H. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Medicinal Chemistry, 13(6), 735-752. Available from: [Link]

  • Chimichi, S., et al. (1992). ChemInform Abstract: 1H and 13C NMR Study of the Pyrazolo(1,5-a)pyrimidine System. ChemInform, 23(49). Available from: [Link]

  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • Stypik, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(21), 6432. Available from: [Link]

  • Navarro, G., et al. (2018). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 22(10), 1507-1518. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

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Application Notes and Protocols for 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Potent Modulator of the Cytoskeleton

5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a synthetic heterocyclic compound belonging to the pyrazolopyrimidine class of molecules. This class has garnered significant interest in medicinal chemistry due to its structural similarity to purines, allowing its members to interact with a wide range of biological targets, including protein kinases.[1][2] However, emerging research has identified a distinct and potent mechanism of action for certain pyrazolo[4,3-d]pyrimidine derivatives: the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This application note provides a comprehensive guide for the use of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine in cell culture, detailing its mechanism of action, providing validated protocols for its application, and offering insights into the interpretation of experimental results.

Mechanism of Action: Targeting the Building Blocks of Mitosis

The primary cytotoxic effect of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine stems from its activity as a microtubule targeting agent. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape. They are dynamic polymers of α- and β-tubulin heterodimers. The continuous assembly (polymerization) and disassembly (depolymerization) of microtubules are vital for the formation and function of the mitotic spindle during cell division.

5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine and its analogs have been shown to inhibit tubulin polymerization, likely by binding to the colchicine-binding site on β-tubulin. This interference with microtubule dynamics leads to a cascade of cellular events, ultimately culminating in cell cycle arrest and apoptosis.

Signaling Pathway of Tubulin Polymerization Inhibition

G cluster_0 Cellular Environment Compound 5-Chloro-1-methyl-1H- pyrazolo[4,3-d]pyrimidine Tubulin α/β-Tubulin Heterodimers Compound->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Spindle Mitotic Spindle Microtubules->Spindle Formation CellCycle Cell Cycle Progression (G2/M Phase) Spindle->CellCycle Enables Apoptosis Apoptosis CellCycle->Apoptosis Arrest Leads to

Caption: Inhibition of tubulin polymerization by 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine disrupts mitotic spindle formation, leading to G2/M cell cycle arrest and subsequent apoptosis.

Practical Considerations for Cell Culture Applications

Solubility and Stability

Pyrazolopyrimidine derivatives often exhibit low aqueous solubility.[3] Therefore, for in vitro studies, 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution.[4] It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.

Key Parameters for Stock Solution Preparation and Use:

ParameterRecommendationRationale
Solvent Dimethyl sulfoxide (DMSO)High solubility for pyrazolopyrimidine compounds.
Stock Concentration 10-50 mMAllows for small volumes to be added to culture media, minimizing solvent effects.
Storage -20°C or -80°C in aliquotsPrevents degradation from repeated freeze-thaw cycles.
Final DMSO Concentration in Media < 0.5% (v/v)Minimizes solvent-induced cytotoxicity. A vehicle control (DMSO only) should always be included in experiments.

The stability of pyrazolopyrimidines in aqueous cell culture media can vary. While some derivatives have shown good metabolic stability, it is advisable to prepare fresh dilutions from the stock solution for each experiment.[5] Long-term stability in media should be empirically determined if experiments extend beyond 72 hours.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][7][8] Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan is proportional to the number of viable cells.

Materials:

  • 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

  • DMSO

  • Cell line of interest (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine in complete medium from a DMSO stock. The final DMSO concentration should be constant across all wells, including the vehicle control. Replace the medium in the wells with 100 µL of the diluted compound or vehicle control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental Workflow for MTT Assay

G cluster_0 MTT Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat with 5-Chloro-1-methyl-1H- pyrazolo[4,3-d]pyrimidine A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT solution C->D E 5. Incubate for 3-4 hours D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 G->H

Caption: A stepwise workflow for determining the cytotoxic effects of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine using the MTT assay.

Protocol 2: Detection of Apoptosis by Annexin V Staining

The Annexin V assay is a common method for detecting early apoptosis.[11] During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[11]

Materials:

  • 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

  • Cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine at various concentrations (including a vehicle control) for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Downstream Cellular Effects and Their Analysis

Inhibition of tubulin polymerization by 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is expected to induce several downstream cellular effects that can be further investigated:

  • Cell Cycle Arrest: Treatment with microtubule inhibitors typically leads to an accumulation of cells in the G2/M phase of the cell cycle. This can be analyzed by flow cytometry of propidium iodide-stained cells.

  • Disruption of Microtubule Network: The effect on the microtubule network can be visualized by immunofluorescence microscopy using an anti-tubulin antibody. Treated cells are expected to show a diffuse tubulin staining pattern compared to the well-defined filamentous network in control cells.

  • Induction of Apoptotic Markers: The induction of apoptosis can be confirmed by Western blotting for key apoptotic proteins such as cleaved caspase-3 and PARP.

Conclusion

5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a promising research tool for studying the role of microtubule dynamics in cellular processes, particularly in the context of cancer cell proliferation. Its potent inhibitory effect on tubulin polymerization provides a clear mechanism for its cytotoxic activity. By following the detailed protocols and considering the practical aspects outlined in these application notes, researchers can effectively utilize this compound to investigate its therapeutic potential and further elucidate the intricate processes of cell division and apoptosis.

References

  • MTT Assay Protocol for Lab Use. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved January 19, 2026, from [Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2022). Molecules, 27(15), 4989. [Link]

  • MTT Assay for Cell Viability. (2020, May 26). YouTube. Retrieved January 19, 2026, from [Link]

  • A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. (2018). Frontiers in Oncology, 8, 59. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). Journal of the Iranian Chemical Society, 1-48.
  • Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. (2020). Archiv der Pharmazie, 353(8), e2000080. [Link]

  • Extracellular purine and pyrimidine catabolism in cell culture. (2002). Biotechnology and Bioengineering, 79(1), 59-69.
  • A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. (2018). Frontiers in Oncology, 8, 59. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). Journal of the Iranian Chemical Society, 1-48. [Link]

  • Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. (2020). Archiv der Pharmazie, 353(8), e2000080. [Link]

  • Extracellular purine and pyrimidine catabolism in cell culture. (2002). Biotechnology and Bioengineering, 79(1), 59-69. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). Molecules, 29(21), 4988. [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2022). Journal of Medicinal Chemistry, 65(20), 13697-13715. [Link]

  • Full article: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). Taylor & Francis. Retrieved January 19, 2026, from [Link]

  • NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. (2014). Journal of Cancer, 5(8), 680-690. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2022). Molecules, 27(23), 8230. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][9][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Advances, 12(48), 31217-31236. [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Advances, 13(26), 17691-17711. [Link]

  • WX-132-18B, a novel microtubule inhibitor, exhibits promising anti-tumor effects. (2017). Oncotarget, 8(39), 66145-66159. [Link]

  • Annexin V apoptosis assay and Bcl-2 Western blotting analysis for combination treatment of BEZ-235 and LDH-5-FU. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Identification and Validation of Novel Microtubule Suppressors with an Imidazopyridine Scaffold through Structure Based Virtual Screening and. (2021, December 9). bioRxiv. Retrieved January 19, 2026, from [Link]

  • Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][6][9][10]triazine Sulfonamides in Normal and Cancer Cells In Vitro. (2022). International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters, 11(4), 577-583. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol, 8(19), e3015. [Link]

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  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][6][9][10]triazine Sulfonamides and Their Experimental and Computational Biological Studies. (2021). Molecules, 26(19), 5948. [Link]

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Application Notes and Protocols for In Vivo Studies of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazolo[4,3-d]pyrimidine Scaffold

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purines and a core component of numerous kinase inhibitors.[1][2] This guide focuses on a specific, promising derivative, 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, and its analogs, which have emerged as potent anticancer agents. Our primary focus will be on a representative molecule from this class, a potent microtubule targeting agent, to illustrate the pathway from preclinical characterization to in vivo efficacy studies.

This document provides a comprehensive overview of the mechanism of action, practical guidance for formulation, and detailed protocols for conducting in vivo studies in murine models. The methodologies outlined herein are designed to be robust and self-validating, empowering researchers to confidently assess the therapeutic potential of this compound class.

Mechanism of Action: Targeting the Colchicine Site of Tubulin

A key derivative within this class, referred to in literature as compound 9 , is a novel N1-methyl pyrazolo[4,3-d]pyrimidine that functions as a potent inhibitor of tubulin polymerization.[3] Unlike taxanes, which stabilize microtubules, this compound binds to the colchicine site on β-tubulin, leading to microtubule depolymerization, mitotic arrest, and subsequent apoptosis in rapidly dividing cancer cells.[3]

Studies have demonstrated that this compound and its analogs can circumvent common mechanisms of drug resistance, such as P-glycoprotein (Pgp)-mediated efflux and resistance conferred by the overexpression of βIII-tubulin, a tubulin isotype associated with resistance to taxanes.[3] The potent, sub-nanomolar antiproliferative activity against a wide range of cancer cell lines, including multi-drug resistant phenotypes, underscores its potential as a next-generation anticancer agent.[3]

Signaling Pathway and Cellular Impact

The downstream effects of tubulin disruption are profound, leading to the activation of the spindle assembly checkpoint, cell cycle arrest in the G2/M phase, and ultimately, the initiation of the apoptotic cascade.

TubulinInhibitionPathway Compound 5-Chloro-1-methyl-1H- pyrazolo[4,3-d]pyrimidine Analogs Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubule Instability Polymerization->Microtubules Mitosis Mitotic Spindle Disruption Microtubules->Mitosis Leads to G2M_Arrest G2/M Phase Arrest Mitosis->G2M_Arrest Induces Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Caption: Mechanism of Action for the pyrazolo[4,3-d]pyrimidine tubulin inhibitor.

Preclinical In Vivo Study Design: A Step-by-Step Guide

The successful execution of in vivo studies hinges on meticulous planning, from compound formulation to the selection of an appropriate animal model and the definition of clear endpoints.

Compound Formulation: Overcoming Solubility Challenges

A common hurdle for pyrazolo[3,4-d]pyrimidine derivatives is their limited aqueous solubility, which can impede parenteral administration for in vivo studies.[4][5] Addressing this early is critical for achieving the necessary bioavailability to test for efficacy.

Protocol: Vehicle Screening and Formulation Preparation

  • Solubility Assessment: Begin by assessing the solubility of the test compound in a panel of common, biocompatible vehicles. These may include:

    • 0.5% (w/v) Methylcellulose (MC) in sterile water

    • 5% (v/v) N-methyl-2-pyrrolidone (NMP), 15% (v/v) Solutol HS 15, in water

    • 10% (v/v) Dimethyl sulfoxide (DMSO), 40% (v/v) Polyethylene glycol 300 (PEG300), 50% (v/v) Saline

    • 2D inkjet printing with polymers like the Pluronic family can be an advanced strategy for creating soluble polymer-drug dispersions.[4]

  • Formulation Preparation (Suspension Example):

    • Accurately weigh the required amount of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine.

    • Prepare the vehicle solution (e.g., 0.5% MC in sterile water) by slowly adding the methylcellulose to heated (60-70°C) sterile water while stirring, then allowing it to cool to form a clear, viscous solution.

    • Add a small amount of the vehicle to the powdered compound and triturate to form a uniform paste. This step is crucial to ensure proper wetting of the particles.

    • Gradually add the remaining vehicle while continuously stirring or vortexing to create a homogenous suspension.

    • Maintain continuous stirring of the final formulation during the dosing procedure to prevent settling of the compound.

  • Stability: Assess the short-term stability of the formulation to ensure homogeneity is maintained throughout the dosing period.

Animal Model Selection: Human Tumor Xenografts

The most common and effective models for evaluating the anticancer activity of novel compounds are human tumor xenografts in immunocompromised mice.

  • Recommended Strain: Athymic nude mice (e.g., NU/NU) or SCID mice are standard choices as they lack a functional adaptive immune system, preventing the rejection of human tumor cells.

  • Cell Line Selection: Choose a cell line in which the compound has demonstrated high potency in vitro. For this class of tubulin inhibitors, a model of breast cancer using MCF-7 cells, particularly those overexpressing βIII-tubulin (MCF-7 TUBB3), has been shown to be effective for demonstrating superiority over standard-of-care agents like paclitaxel.[3]

In Vivo Efficacy Study Protocol: Breast Cancer Xenograft Model

This protocol is adapted from successful studies on N1-methyl pyrazolo[4,3-d]pyrimidine microtubule targeting agents.[3]

Workflow Diagram

XenograftWorkflow Cell_Culture 1. Cell Culture (e.g., MCF-7 TUBB3) Implantation 2. Cell Implantation (Athymic Nude Mice) Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring (to ~100 mm³) Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Dosing 5. Treatment Administration (Vehicle, Test Compound, Positive Control) Randomization->Dosing Monitoring 6. Efficacy & Toxicity Monitoring (Tumor Volume, Body Weight) Dosing->Monitoring 2-3 times/week Endpoint 7. Study Endpoint & Analysis Monitoring->Endpoint

Caption: Standard workflow for a xenograft efficacy study.

Step-by-Step Methodology:

  • Cell Implantation:

    • Culture MCF-7 TUBB3 cells under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10⁸ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the flank or mammary fat pad of 6-8 week old female athymic nude mice.[3][6]

  • Tumor Growth and Group Assignment:

    • Allow tumors to grow to a palpable size, typically 100-150 mm³.

    • Once tumors reach the target size, randomize mice into treatment groups (n=8-10 per group) ensuring a similar mean tumor volume across all groups.

      • Group 1: Vehicle control

      • Group 2: 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine analog (e.g., 30 mg/kg)

      • Group 3: Positive control (e.g., Paclitaxel, 10 mg/kg)

  • Compound Administration:

    • Administer the formulated compound via the appropriate route. Intraperitoneal (i.p.) or oral gavage (p.o.) are common.

    • A documented effective dosing schedule for a compound in this class is 30 mg/kg, administered twice weekly (i.p.).[3] This dose was determined as the maximally tolerated dose (MTD).

    • The positive control, paclitaxel, can be administered at its MTD of 10 mg/kg once weekly.[3]

  • Monitoring and Endpoints:

    • Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.[6]

    • Monitor animal body weight at the same frequency as a key indicator of systemic toxicity.[3][6] Significant weight loss (>15-20%) may necessitate dose reduction or euthanasia.

    • The study should be terminated when tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or if animals show signs of excessive morbidity.

    • At the end of the study, collect tumors for downstream analysis (e.g., histology, biomarker analysis).

Quantitative Data Presentation

The primary outcome of an efficacy study is the inhibition of tumor growth. Data should be presented clearly to allow for straightforward interpretation.

Treatment GroupDose & ScheduleMean Tumor Volume (mm³ ± SEM) at Day XPercent Tumor Growth Inhibition (%TGI)Mean Body Weight Change (%)
Vehicle ControlN/A1250 ± 1500%+2.5%
Compound 9 30 mg/kg, 2x/week350 ± 7572%-1.5%
Paclitaxel10 mg/kg, 1x/week700 ± 11044%-8.0%
This is example data for illustrative purposes, based on trends reported in the literature.[3]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is not publicly available, data from closely related analogs provide essential guidance.

General Hazards:

  • Skin Irritation: May cause skin irritation.[7][8][9]

  • Eye Irritation: Causes serious eye irritation.[7][8][9]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[7][8][10]

Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][10]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][10]

  • Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material and place it into a suitable container for disposal.[8]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[7]

Conclusion and Future Directions

The 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine scaffold represents a promising avenue for the development of novel anticancer therapeutics, particularly as potent tubulin polymerization inhibitors. The protocols detailed in this guide provide a robust framework for advancing these compounds through preclinical in vivo validation. Successful demonstration of efficacy and a favorable safety profile in xenograft models, as has been shown for lead compounds in this class, is a critical step toward further preclinical development and potential clinical translation.[3] Future studies should also aim to characterize the pharmacokinetic profile (ADME) and explore efficacy in other tumor models, such as orthotopic or patient-derived xenograft (PDX) models, to further solidify the therapeutic potential.

References

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  • Manetti, F., et al. (2007). Identification of a novel pyrazolo[3,4-d]pyrimidine able to inhibit cell proliferation of a human osteogenic sarcoma in vitro and in a xenograft model in mice. Journal of Medicinal Chemistry, 50(23), 5579-88. [Link]

  • Di Martino, R., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 579-584. [Link]

  • D'Angelo, D., et al. (2022). The Pyrazolo[3,4-d]pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma. Pharmaceutics, 14(3), 623. [Link]

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Application Notes and Protocols for the Experimental Design of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities, particularly in the realm of oncology. This structural class has yielded numerous inhibitors of critical cellular signaling pathways, demonstrating potential as therapeutic agents. This guide provides a comprehensive experimental framework for the investigation of a specific analog, 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a detailed roadmap from synthesis and characterization to in-vitro and in-vivo evaluation. The experimental design emphasizes a logical progression, beginning with the synthesis and rigorous characterization of the target molecule, followed by a systematic evaluation of its biological effects, from broad cellular impacts to specific molecular target identification.

Part 1: Synthesis and Characterization of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

A robust and reproducible synthetic route is the cornerstone of any chemical biology research. The proposed synthesis of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a two-step process starting from commercially available 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-ol. This approach is favored for its efficiency and the ready availability of the starting material.

Protocol 1: Synthesis of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Step 1: Chlorination of 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-ol

The conversion of the hydroxyl group to a chlorine atom is a critical step, rendering the 5-position susceptible to nucleophilic substitution, a common strategy for generating pyrazolo[4,3-d]pyrimidine-based compound libraries. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[1][2][3][4][5]

  • Materials:

    • 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-ol

    • Phosphorus oxychloride (POCl₃)

    • N,N-Diisopropylethylamine (DIPEA) (optional, as a base)

    • Anhydrous toluene or acetonitrile

    • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

    • Ice bath

    • Saturated sodium bicarbonate solution

    • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate or magnesium sulfate

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred suspension of 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-ol (1 equivalent) in anhydrous toluene, add phosphorus oxychloride (3-5 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Optionally, add DIPEA (1.2 equivalents) dropwise to the reaction mixture.

    • Slowly warm the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with DCM or EtOAc (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 2: Purification

  • Procedure:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

    • Collect the fractions containing the desired product, as identified by TLC.

    • Combine the pure fractions and evaporate the solvent to yield 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine as a solid.

Protocol 2: Characterization of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

  • Techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR and ¹³C NMR spectra should be recorded to confirm the chemical structure. Expected signals for the methyl group, pyrazole, and pyrimidine protons should be observed and assigned.[6]

    • Mass Spectrometry (MS):

      • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and determine the exact mass of the compound.[6]

    • Purity Analysis:

      • High-performance liquid chromatography (HPLC) should be employed to determine the purity of the final compound, which should ideally be >95% for use in biological assays.

Part 2: In-Vitro Biological Evaluation

The in-vitro evaluation aims to assess the biological activity of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, starting with its effect on cancer cell viability and then narrowing down to its potential molecular targets.

Protocol 3: Cell Viability Assays (MTT/MTS Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8]

  • Materials:

    • Cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, A549 lung cancer)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • 96-well plates

    • 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine (dissolved in DMSO)

    • MTT or MTS reagent

    • Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine (e.g., from 0.01 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO).

    • After the incubation period, add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

    • If using MTT, add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 490 nm for MTS) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Workflow for In-Vitro Evaluation

in_vitro_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Synthesis Synthesis of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine Characterization NMR, MS, HPLC for Purity Synthesis->Characterization CellViability Cell Viability Assay (MTT/MTS) Characterization->CellViability KinaseScreening Broad Kinase Panel Screening CellViability->KinaseScreening If cytotoxic TargetValidation Specific Kinase Inhibition Assays KinaseScreening->TargetValidation Identify hits TubulinPolymerization Tubulin Polymerization Assay TargetValidation->TubulinPolymerization If kinase inhibition is weak

Caption: Workflow for the in-vitro evaluation of the compound.

Protocol 4: Kinase Inhibition Assays

Pyrazolopyrimidines are well-known kinase inhibitors.[9] A broad kinase panel screening followed by specific assays for identified hits is a logical approach. Potential targets include Src family kinases, mTOR, and Cyclin-Dependent Kinases (CDKs).[9][10][11][12]

  • General Protocol (Luminescence-Based Assay, e.g., ADP-Glo™): [9][13][14]

    • Materials:

      • Recombinant kinase (e.g., Src, mTOR, CDK2/Cyclin A)

      • Kinase-specific substrate

      • ATP

      • Kinase assay buffer

      • 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

      • ADP-Glo™ Kinase Assay kit (or similar)

      • Luminometer

    • Procedure:

      • Prepare serial dilutions of the test compound.

      • In a 384-well plate, add the kinase, substrate, and test compound.

      • Initiate the kinase reaction by adding ATP.

      • Incubate at room temperature for a specified time (e.g., 60 minutes).

      • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

      • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

  • Specific Kinase Assay Protocols:

    • Src Kinase Assay: Utilize a specific peptide substrate for Src and follow the general luminescence-based protocol.[10][15][16]

    • mTOR Kinase Assay: Use a specific substrate like 4E-BP1 or S6K1 and perform the assay as described in the general protocol.[14][17][18][19]

    • CDK2/Cyclin A Assay: Employ a histone H1 or a specific peptide substrate for CDK2.[9][12]

Protocol 5: In-Vitro Tubulin Polymerization Assay

Some pyrazolo[4,3-d]pyrimidines have been shown to inhibit tubulin polymerization.[20] This assay is crucial if the compound shows weak kinase inhibition but strong cytotoxicity.[21][22][23][24][25]

  • Materials:

    • Purified tubulin (>99% pure)

    • GTP solution

    • Tubulin polymerization buffer

    • Fluorescent reporter dye (e.g., DAPI)

    • 96-well, black, clear-bottom plates

    • Fluorescence plate reader with temperature control

  • Procedure:

    • Prepare the tubulin solution in polymerization buffer on ice.

    • Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate.

    • Initiate polymerization by adding the tubulin-GTP mixture to the wells.

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Monitor the increase in fluorescence over time (e.g., every minute for 60 minutes).

    • Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Part 3: In-Vivo Evaluation

Promising in-vitro results warrant further investigation in animal models. The choice of the in-vivo model will depend on the identified biological activity.

Protocol 6: Xenograft Tumor Model for Anticancer Activity

This model is the gold standard for evaluating the in-vivo efficacy of potential anticancer agents.[10][26]

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Cancer cell line that showed high sensitivity in vitro

    • 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine formulated for in-vivo administration (e.g., in a solution of DMSO, PEG300, and saline)

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into vehicle control and treatment groups.

    • Administer the compound and vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily intraperitoneal injection).

    • Measure tumor volume and body weight regularly (e.g., every 2-3 days).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Protocol 7: Acute Lung Injury (ALI) Model

If the compound shows potent anti-inflammatory or other relevant activities, an ALI model could be appropriate. Lipopolysaccharide (LPS)-induced ALI is a well-established model.[7][8][20][26][27][28][29][30][31][32]

  • Materials:

    • Mice (e.g., C57BL/6)

    • Lipopolysaccharide (LPS) from E. coli

    • Sterile saline

    • Anesthesia

    • Intratracheal instillation device

  • Procedure:

    • Anesthetize the mice.

    • Intratracheally instill a solution of LPS in sterile saline to induce lung injury.

    • Administer the test compound either prophylactically (before LPS) or therapeutically (after LPS).

    • At a specified time point (e.g., 24 or 48 hours after LPS), euthanize the mice.

    • Collect bronchoalveolar lavage fluid (BALF) and lung tissue.

    • Analyze BALF for inflammatory cell count and protein concentration.

    • Analyze lung tissue for histopathological changes and inflammatory markers.

Data Presentation
Parameter 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine Positive Control
IC₅₀ (MCF-7) To be determinede.g., Doxorubicin
IC₅₀ (HCT-116) To be determinede.g., 5-Fluorouracil
IC₅₀ (Src Kinase) To be determinede.g., Dasatinib
IC₅₀ (mTOR Kinase) To be determinede.g., Rapamycin
Tubulin Polymerization Inhibition To be determinede.g., Colchicine
In-Vivo Tumor Growth Inhibition (%) To be determinede.g., Paclitaxel
Logical Relationship of Experimental Design

experimental_design A Compound Synthesis & Characterization B In-Vitro Cytotoxicity (Cell Viability Assays) A->B C Target Identification (Kinase Assays / Tubulin Assay) B->C If active D In-Vivo Efficacy (Xenograft / ALI Model) C->D If potent & selective E Lead Optimization D->E If efficacious & safe

Caption: Logical progression of the experimental design.

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  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. Retrieved from [Link]

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  • Semantic Scholar. (2015). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). Retrieved from [Link]

Sources

5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine as a tubulin inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine as a Tubulin Inhibitor: Applications and Experimental Protocols

Introduction: Targeting the Cellular Scaffolding

Microtubules are dynamic, filamentous polymers that are fundamental components of the eukaryotic cytoskeleton. Comprised of α- and β-tubulin heterodimers, they are crucial for a myriad of cellular functions, including the maintenance of cell structure, intracellular transport, and most critically, the formation of the mitotic spindle during cell division.[1] The dynamic instability of microtubules—a process of rapid polymerization and depolymerization—is essential for the proper segregation of chromosomes.[1] Because of their central role in mitosis, disrupting microtubule dynamics has become a clinically validated and highly successful strategy in cancer therapy.[2]

The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a promising class of heterocyclic compounds with potent antitumor activities.[3][4] Many derivatives of this scaffold function as microtubule targeting agents, exerting their effects by inhibiting tubulin polymerization.[3] This guide focuses on 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine as a representative member of this class, providing detailed application notes and experimental protocols for its evaluation as a tubulin inhibitor. These compounds often act as colchicine binding site inhibitors, preventing the assembly of tubulin dimers into microtubules and thereby arresting cancer cells in the G2/M phase of the cell cycle, which ultimately leads to apoptosis.[3][5]

Mechanism of Action: A Cascade of Anti-Mitotic Events

The primary mechanism of action for many pyrazolo[4,3-d]pyrimidine derivatives is the direct inhibition of tubulin polymerization. This initiates a cascade of cellular events that culminates in apoptotic cell death, particularly in rapidly dividing cancer cells.

  • Binding to Tubulin: The compound binds to β-tubulin, often at or near the colchicine binding site. This interaction prevents the tubulin heterodimers from assembling into protofilaments, the building blocks of microtubules.[3]

  • Disruption of Microtubule Dynamics: The inhibition of polymerization disrupts the delicate balance of microtubule growth and shrinkage, which is essential for the formation and function of the mitotic spindle.[2]

  • Mitotic Arrest: Without a functional mitotic spindle, the cell cannot properly align and segregate its chromosomes during mitosis. This activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[5]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5]

Mechanism_of_Action cluster_0 Molecular Interaction cluster_1 Cellular Effects Pyrazolo 5-Chloro-1-methyl-1H- pyrazolo[4,3-d]pyrimidine Tubulin β-Tubulin (Colchicine Site) Pyrazolo->Tubulin Binds to Inhibition Inhibition of Tubulin Polymerization Tubulin->Inhibition Prevents Assembly Disruption Mitotic Spindle Disruption Inhibition->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine as a tubulin inhibitor.

Application Notes: A Multi-Faceted Evaluation Strategy

To thoroughly characterize 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine as a tubulin inhibitor, a series of biochemical and cell-based assays should be employed.

Biochemical Assay: In Vitro Tubulin Polymerization

The most direct method to confirm the compound's mechanism is to assess its effect on the polymerization of purified tubulin in a cell-free system. This assay monitors the assembly of tubulin into microtubules over time.[1] A fluorescence-based method is often preferred for its sensitivity.[6] An effective inhibitor will decrease the rate and overall extent of polymerization, which is observed as a reduction in the fluorescence signal compared to a vehicle control.[1][6]

Cell-Based Assays: From Cytotoxicity to Visualization

1. Cell Viability and Cytotoxicity: The initial step in cellular characterization is to determine the compound's potency in killing cancer cells. Assays like the MTT, MTS, or Resazurin assay measure the metabolic activity of a cell population, which correlates with the number of viable cells.[7] By treating various cancer cell lines with a range of compound concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC50), a key measure of the compound's cytotoxic potency.[8]

2. Immunofluorescence Microscopy of the Microtubule Network: To visually confirm that the compound disrupts the cellular microtubule network, immunofluorescence staining is essential.[9] In this technique, cells are treated with the compound, then fixed and permeabilized to allow antibodies to access intracellular structures.[10] A primary antibody specific to α-tubulin or β-tubulin is used, followed by a fluorescently-labeled secondary antibody.[11] Under a fluorescence microscope, untreated cells will display a well-organized, filamentous network of microtubules extending throughout the cytoplasm. In contrast, cells treated with an effective tubulin inhibitor will show a diffuse, disorganized tubulin stain and disrupted mitotic spindles.[12]

3. Cell Cycle Analysis: Since tubulin inhibitors block mitotic progression, they are expected to cause cells to accumulate in the G2/M phase of the cell cycle.[5] This can be quantified using flow cytometry. Treated cells are stained with a DNA-binding fluorescent dye, and the fluorescence intensity of individual cells is measured. Because cells in the G2 and M phases have double the DNA content of cells in the G1 phase, a distinct peak representing the G2/M population can be identified and quantified.[5]

Quantitative Data Summary

The following table outlines the key quantitative parameters obtained from the described assays to characterize a novel tubulin inhibitor.

ParameterAssayDescriptionTypical UnitsExample Reference Compound
IC50 (Polymerization) In Vitro Tubulin PolymerizationConcentration of compound that inhibits tubulin polymerization by 50%.µMNocodazole, Colchicine[1][2]
GI50 / IC50 (Viability) MTT / Cell Viability AssayConcentration of compound that inhibits cell growth/viability by 50%.nM to µMPaclitaxel, Combretastatin A-4[3][4]
% G2/M Arrest Cell Cycle Analysis (Flow Cytometry)Percentage of cells accumulated in the G2/M phase after treatment.% of Total CellsNocodazole, Vincristine[5]

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This protocol provides a method for directly measuring the effect of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine on the assembly of purified tubulin.[1][6]

Causality Insight: This cell-free assay is critical for confirming that the compound's cytotoxic effects are due to direct interaction with tubulin, rather than off-target effects.

Materials:

  • Lyophilized, >99% pure tubulin (e.g., porcine brain tubulin)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM stock)

  • Glycerol

  • Fluorescent reporter dye (binds to polymerized microtubules)

  • Test Compound: 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine (10 mM stock in DMSO)

  • Positive Control: Nocodazole or Paclitaxel (10 mM stock in DMSO)

  • Negative Control: DMSO

  • Black, opaque 96-well microplate

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Reagent Preparation: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a stock concentration of 10 mg/mL. Prepare a 10x stock of the test compound and controls by diluting them in General Tubulin Buffer.

  • Tubulin Reaction Mix Preparation: Prepare the reaction mix on ice to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 10-15% glycerol, and the fluorescent reporter dye (as per manufacturer's instructions).[1][2] Keep this mix on ice at all times.

  • Plate Setup: Pre-warm the 96-well plate and the plate reader to 37°C. Add 5 µL of the 10x test compound, controls, or DMSO vehicle to the appropriate wells.

  • Initiate Polymerization: To initiate the reaction, carefully add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL. Avoid introducing bubbles.

  • Data Acquisition: Immediately place the plate in the pre-warmed (37°C) microplate reader. Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60-90 minutes.[13]

Data Analysis: Plot fluorescence intensity versus time for each concentration. The polymerization curve for the vehicle control should be sigmoidal.[1] Calculate the IC50 value by determining the compound concentration that reduces the maximum polymerization rate (Vmax) or the final plateau fluorescence by 50%.

Tubulin_Assay_Workflow prep Prepare Reagents on Ice: - Tubulin Stock - 10x Compound/Controls mix Prepare Tubulin Reaction Mix (Tubulin, GTP, Glycerol, Dye) prep->mix initiate Add 45 µL of Cold Reaction Mix to Wells to Initiate Polymerization mix->initiate plate Add 5 µL of 10x Compound/ Controls to 37°C Plate plate->initiate read Read Fluorescence at 37°C (Every 60s for 90 min) initiate->read analyze Plot Curves & Calculate IC50 read->analyze

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol determines the concentration-dependent cytotoxicity of the compound on a chosen cancer cell line.

Causality Insight: The MTT assay measures the activity of mitochondrial dehydrogenases, which is an indicator of overall cell metabolic activity and viability. A reduction in this activity reflects cell death or proliferation arrest.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7) in culture

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Test Compound and Controls (as above)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[7] Incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10-15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot percent viability versus log[compound concentration] and use non-linear regression to calculate the IC50 value.

Protocol 3: Immunofluorescence Staining of Microtubules

This protocol allows for the direct visualization of microtubule architecture within cells following treatment.[9][10]

Causality Insight: This imaging-based assay provides qualitative and quantitative evidence of microtubule disruption, directly linking the compound's activity to the cytoskeleton.

Materials:

  • Cells cultured on sterile glass coverslips in a 24-well plate

  • Test Compound and Controls

  • Fixative: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol

  • Permeabilization Buffer: 0.1-0.2% Triton X-100 in PBS

  • Blocking Buffer: 5-10% Normal Goat Serum (or BSA) in PBS

  • Primary Antibody: Mouse anti-α-tubulin antibody

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

  • Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole)

  • Mounting Medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells onto coverslips and allow them to adhere overnight. Treat the cells with the test compound (e.g., at its IC50 and 10x IC50 concentration) and controls for a suitable duration (e.g., 18-24 hours).

  • Fixation: Remove the medium and wash cells briefly with PBS. Fix the cells by adding 4% PFA for 15 minutes at room temperature or ice-cold methanol for 5 minutes at -20°C.[14] Note: Methanol fixation often yields better preservation of microtubule structures.[14]

  • Permeabilization: Wash the fixed cells three times with PBS. Add Permeabilization Buffer for 10-15 minutes at room temperature.[10][11] This step is crucial for allowing antibodies to enter the cell.

  • Blocking: Wash three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody in Blocking Buffer. Add the diluted antibody to the coverslips and incubate overnight at 4°C in a humidified chamber.[10]

  • Secondary Antibody Incubation: Wash the coverslips three times with PBS. Dilute the fluorescently-labeled secondary antibody and DAPI in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.

  • Mounting: Wash the coverslips three final times with PBS. Mount the coverslips onto glass slides using a drop of mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for DAPI (blue, nucleus) and Alexa Fluor 488 (green, microtubules).

Data Analysis: Qualitatively compare the microtubule networks in treated versus control cells. Look for evidence of depolymerization (loss of filaments, diffuse staining) and mitotic spindle disruption. Image analysis software can be used to quantify changes in microtubule density or length.

IF_Workflow seed Seed & Treat Cells on Coverslips fix Fix Cells (e.g., Cold Methanol) seed->fix perm Permeabilize (0.1% Triton X-100) fix->perm block Block Non-Specific Sites (Normal Goat Serum) perm->block primary Incubate with Primary Ab (Anti-Tubulin) at 4°C block->primary secondary Incubate with Secondary Ab (Fluorescent) & DAPI primary->secondary mount Wash & Mount Coverslips on Slides secondary->mount image Image with Fluorescence Microscope mount->image

Sources

The Emergence of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine in Oncology: A Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Cancer Drug Discovery

The pyrazolo[4,3-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry, primarily due to its structural resemblance to the endogenous purine base, adenine. This mimicry allows molecules based on this scaffold to competitively bind to the ATP-binding sites of various enzymes, particularly kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[1][2] The strategic placement of substituents on this core structure can modulate potency, selectivity, and pharmacokinetic properties, leading to the development of highly effective therapeutic agents. This application note focuses on a specific derivative, 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, and its analogs, exploring their burgeoning role in cancer research as both microtubule targeting agents and kinase inhibitors.

The rationale for the specific substitutions in 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is rooted in structure-activity relationship (SAR) studies. The N1-methylation of the pyrazole ring and the introduction of a chlorine atom at the 5-position of the pyrimidine ring have been shown to significantly enhance antitumor activity.[3] These modifications contribute to improved potency and can influence the mechanism of action, making this class of compounds a versatile tool for cancer researchers.

Primary Mechanism of Action: Microtubule Targeting

Recent studies have illuminated the potent activity of N1-methylated pyrazolo[4,3-d]pyrimidines with a 5-chloro substitution as microtubule targeting agents (MTAs).[3][4] Unlike many kinase inhibitors that target specific signaling pathways, MTAs disrupt the fundamental cellular process of mitosis by interfering with the dynamics of microtubule polymerization and depolymerization.[5][6]

Disruption of Microtubule Dynamics

Compounds based on the 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine scaffold have been demonstrated to act as inhibitors of tubulin polymerization.[3] They bind to the colchicine site on β-tubulin, preventing the assembly of microtubules.[3][4] This disruption of microtubule dynamics leads to mitotic arrest, where the cell is unable to form a functional mitotic spindle, a critical structure for chromosome segregation. The prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death).

A key advantage of this class of compounds is their efficacy against multidrug-resistant (MDR) cancer cells.[3] Overexpression of P-glycoprotein (Pgp) and βIII-tubulin are common mechanisms of resistance to taxanes and vinca alkaloids.[3][7] Notably, derivatives of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine have been shown to circumvent this resistance, indicating their potential for treating refractory cancers.[3]

Experimental Workflow: Assessing Microtubule Depolymerization

G cluster_0 In Vitro Assay cluster_1 Cell-Based Assay A Prepare Tubulin Solution B Add Test Compound (e.g., 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine derivative) A->B C Incubate to Allow Polymerization B->C D Measure Tubulin Polymerization (e.g., via fluorescence) C->D I Results Interpretation D->I Analyze Data: Determine IC50 E Culture Cancer Cells F Treat with Test Compound E->F G Fix and Stain for Tubulin (Immunofluorescence) F->G H Visualize Microtubule Network via Microscopy G->H H->I Analyze Data: Observe Microtubule Disruption

Caption: Workflow for evaluating microtubule depolymerizing activity.

Secondary Mechanism of Action: Kinase Inhibition

The pyrazolo[4,3-d]pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors.[8] While the primary described mechanism for the 5-chloro-1-methyl substituted series is microtubule targeting, the core structure's inherent ability to interact with ATP-binding sites suggests a potential for dual-action or context-dependent kinase inhibition. Several kinases are implicated as potential targets for pyrazolo[4,3-d]pyrimidine derivatives.

Potential Kinase Targets
  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[8] The pyrazolo[4,3-d]pyrimidine scaffold has been successfully utilized to develop potent CDK inhibitors, suggesting that 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine derivatives may also exhibit activity against CDKs, contributing to their antiproliferative effects.

  • Src Family Kinases (SFKs): SFKs are non-receptor tyrosine kinases that play a crucial role in cell proliferation, survival, and migration. The isomeric pyrazolo[3,4-d]pyrimidine scaffold has yielded potent Src inhibitors, indicating a potential for SFK inhibition by pyrazolo[4,3-d]pyrimidine derivatives.[9][10][11][12][13]

Signaling Pathway: Potential Kinase Inhibition

G cluster_0 CDK Pathway cluster_1 Src Pathway Compound 5-Chloro-1-methyl-1H- pyrazolo[4,3-d]pyrimidine CDK CDK2/CDK5 Compound->CDK Inhibition Src Src Kinase Compound->Src Inhibition Rb pRb CDK->Rb Phosphorylation Cyclin Cyclin A/B E2F E2F Rb->E2F Inhibition S_Phase S-Phase Entry E2F->S_Phase Activation Downstream Downstream Effectors (e.g., STAT3, FAK) Src->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion

Caption: Potential kinase inhibition pathways.

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

This protocol is designed to quantitatively measure the effect of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine derivatives on tubulin assembly.

Materials:

  • Tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Test compound stock solution (in DMSO)

  • Fluorescent reporter (e.g., DAPI)

  • 96-well black microplates

  • Fluorometer with temperature control

Procedure:

  • Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer.

  • Add the test compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

  • Add the fluorescent reporter to all wells.

  • Initiate the polymerization by adding GTP to a final concentration of 1 mM and immediately place the plate in a fluorometer pre-warmed to 37°C.

  • Measure the fluorescence intensity every minute for 60 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, can be calculated from the dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle control.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of a representative N1-methyl-5-chloro-pyrazolo[4,3-d]pyrimidine derivative (Compound 9 from the cited literature).[3]

AssayCell LineParameterValue
Tubulin Polymerization -IC₅₀0.45 µM
[³H]Colchicine Binding -InhibitionPotent
Cell Growth Inhibition NCI-60 PanelGI₅₀≤10 nM (in most cell lines)
In Vivo Efficacy MCF-7 TUBB3 XenograftTumor GrowthSignificantly reduced vs. Paclitaxel

Conclusion and Future Directions

5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine and its derivatives represent a promising class of anticancer agents with a primary mechanism of action as microtubule targeting agents. Their ability to overcome common drug resistance mechanisms makes them particularly attractive for further development. While their potential as kinase inhibitors warrants further investigation, their potent antiproliferative activity is well-documented. Researchers in drug discovery and cancer biology can utilize the protocols and information provided in this guide to explore the therapeutic potential of this exciting class of compounds. Future research should focus on elucidating the precise kinase inhibitory profiles of these compounds and optimizing their pharmacokinetic properties for clinical translation.

References

  • Gangjee, A., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 41, 127923. [Link]

  • Hradecky, J., et al. (2015). Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. Chemical Biology & Drug Design, 86(5), 1136-1145. [Link]

  • Gangjee, A., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure-activity relationship, in vitro and in vivo evaluation as antitumor agents. PubMed, 33711466. [Link]

  • Abdel-Aziz, A. A., et al. (2015). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 20(7), 12694-12709. [Link]

  • Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Journal of Medicinal Chemistry, 65(1), 549-571. [Link]

  • Hassan, A. S., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6289. [Link]

  • El-Gamal, M. I., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 23-45. [Link]

  • Zhong, H., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Bioorganic & Medicinal Chemistry Letters, 29(14), 1781-1786. [Link]

  • Ghorab, M. M., et al. (2017). Synthesis and in vitro antiproliferative activity of novel pyrazolo[3,4-d]pyrimidine derivatives. MedChemComm, 8(3), 607-614. [Link]

  • Wang, Z., et al. (2015). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 20(9), 16328-16343. [Link]

  • Wesołowska, O., et al. (2022). Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][3][8][14]triazine Sulfonamides in Normal and Cancer Cells In Vitro. International Journal of Molecular Sciences, 23(15), 8346. [Link]

  • El-Naggar, M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(21), 14243-14261. [Link]

  • Abdelgawad, M. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1658-1673. [Link]

  • Stypik, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(21), 6428. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2536-2555. [Link]

  • El-Sayed, N. A. E., et al. (2022). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. ResearchGate. [https://www.researchgate.net/publication/361250284_Synthesis_and_antitumor_activity_of_some_new_pyrazolo15-a]
  • Ioannidis, S., et al. (2011). Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of Medicinal Chemistry, 54(1), 262-276. [Link]

  • Parker, A. L., et al. (2017). Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles. International Journal of Molecular Sciences, 18(7), 1549. [Link]

  • Wang, Y., et al. (2018). Recent advances in microtubule-stabilizing agents. European Journal of Medicinal Chemistry, 143, 315-335. [Link]

  • Gangjee, A., et al. (2017). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 60(20), 8447-8463. [Link]

  • Szeliga, M., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(11), 3505. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthetic route and improve your yields.

The synthesis of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a critical process for the development of various therapeutic agents. However, like many multi-step organic syntheses, it can present challenges that may lead to suboptimal yields and the formation of impurities. This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, providing a clear explanation of the potential causes and a step-by-step protocol to address the problem.

Low Yield of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Question: Why is my yield of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine consistently low?

Answer: A low yield in this synthesis can typically be attributed to issues in one of the two key stages: the formation of the precursor, 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-5(4H)-one, or the subsequent chlorination step.

1. Inefficient Cyclization to Form the Pyrazolopyrimidinone Precursor:

The formation of the pyrazolo[4,3-d]pyrimidine core is a crucial cyclization reaction. Incomplete reaction or the formation of side products at this stage will directly impact the final yield.

  • Causality: The cyclization of a substituted pyrazole with a suitable one-carbon synthon (e.g., formamide or triethyl orthoformate) to form the pyrimidinone ring is sensitive to reaction conditions. Insufficient temperature or reaction time can lead to incomplete conversion. Conversely, excessively high temperatures can cause decomposition of the starting material or product. The purity of the starting pyrazole is also critical, as impurities can interfere with the cyclization.

  • Troubleshooting Protocol:

    • Verify Starting Material Purity: Ensure your starting substituted pyrazole is of high purity. Use techniques like NMR and melting point analysis to confirm its identity and purity.

    • Optimize Reaction Conditions: Systematically vary the reaction temperature and time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal conditions for complete conversion with minimal side product formation.

    • Choice of Reagent: While formamide is commonly used, consider using triethyl orthoformate followed by treatment with an amine source as an alternative cyclization strategy, which may offer milder conditions.

2. Incomplete or Inefficient Chlorination:

The conversion of the hydroxyl group of the pyrazolopyrimidinone to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) is a critical and often challenging step.

  • Causality: The hydroxyl group of the pyrazolopyrimidinone is a poor leaving group. The reaction with POCl₃ proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. Incomplete reaction can occur due to insufficient reagent, suboptimal temperature, or the presence of moisture, which can quench the POCl₃. Overheating can lead to the formation of tar-like byproducts. The use of a base, such as N,N-diisopropylethylamine (DIPEA) or pyridine, is often necessary to neutralize the HCl generated during the reaction and to facilitate the reaction.[1]

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents should be used. POCl₃ is highly reactive with water.

    • Optimize Reagent Stoichiometry: While an excess of POCl₃ is often used, a large excess can complicate the work-up. Start with a moderate excess (e.g., 2-5 equivalents) and optimize based on reaction monitoring. Some solvent-free methods using equimolar amounts of POCl₃ in a sealed reactor have been reported for similar heterocycles and may be worth exploring for a more environmentally friendly approach.[1][2]

    • Temperature Control: The reaction often requires heating. Start at a moderate temperature (e.g., 80-90 °C) and gradually increase if the reaction is sluggish. Monitor for the disappearance of the starting material by TLC or LC-MS.

    • Addition of a Base: The inclusion of a non-nucleophilic base like DIPEA or pyridine can significantly improve the reaction rate and yield by scavenging the generated HCl.

    • Work-up Procedure: The work-up is critical. Quenching the reaction mixture by pouring it slowly onto crushed ice is a standard procedure to hydrolyze excess POCl₃. This should be done carefully in a well-ventilated fume hood due to the exothermic nature of the reaction and the evolution of HCl gas.

Formation of Impurities and Side Products

Question: What are the common impurities I should look for, and how can I minimize them?

Answer: Impurity formation can occur at both stages of the synthesis. Understanding the potential side reactions is key to minimizing their formation.

1. Isomeric Pyrazolopyrimidines:

  • Causality: During the cyclization step, if the starting pyrazole has multiple reactive sites, the formation of regioisomers is possible. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines can sometimes lead to the formation of pyrazolo[3,4-b]pyridines as side products. While the synthesis of the pyrazolo[4,3-d]pyrimidine core is generally regioselective, it is a possibility to consider.

  • Minimization Strategy:

    • Careful selection of the starting pyrazole with appropriate protecting groups can direct the cyclization to the desired isomer.

    • Precise control of reaction conditions (temperature, solvent, catalyst) can favor the formation of the desired regioisomer.

2. Over-chlorination or Decomposition Products:

  • Causality: During the chlorination with POCl₃, harsh reaction conditions (excessively high temperatures or prolonged reaction times) can lead to the formation of unidentified, often dark-colored, polymeric materials or over-chlorinated byproducts.

  • Minimization Strategy:

    • Careful monitoring of the reaction progress is essential to avoid prolonged heating after the starting material has been consumed.

    • Using the minimum effective temperature for the chlorination will help to reduce the formation of degradation products.

3. Hydrolysis of the Chloro Group:

  • Causality: The 5-chloro group of the product is susceptible to hydrolysis back to the hydroxyl group, especially during the work-up or purification if exposed to water for extended periods, particularly at elevated temperatures or non-neutral pH.

  • Minimization Strategy:

    • Keep the work-up and purification steps as brief as possible.

    • Maintain a neutral or slightly acidic pH during aqueous work-up.

    • Use anhydrous solvents for extraction and chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine?

The most common and established route involves a two-step synthesis:

  • Cyclization: Formation of 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-5(4H)-one from a suitable 4-substituted-1-methyl-1H-pyrazole. A common method is the reaction of an aminopyrazole carboxylate with formamide.

  • Chlorination: Conversion of the resulting pyrazolopyrimidinone to the 5-chloro derivative using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3]

dot digraph "Synthetic_Route" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Start [label="4-Amino-1-methyl-1H-pyrazole-5-carboxamide"]; Precursor [label="1-methyl-1H-pyrazolo[4,3-d]pyrimidin-5(4H)-one"]; Product [label="5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Precursor [label="Cyclization (e.g., Formamide, heat)"]; Precursor -> Product [label="Chlorination (POCl₃, heat)"]; } caption [label="General Synthetic Workflow", fontname="Arial", fontsize=12];

Q2: What are the critical safety precautions for this synthesis?

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The quenching of POCl₃ is highly exothermic and releases HCl gas, so it must be done slowly and with caution.[1]

  • Solvents: Many of the solvents used, such as toluene or dioxane, are flammable and have associated health risks. Ensure proper ventilation and avoid sources of ignition.

  • General Precautions: As with any chemical synthesis, it is crucial to be familiar with the safety data sheets (SDS) for all reagents and solvents used.

Q3: How can I effectively purify the final product?

Purification of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine can typically be achieved by the following methods:

Purification MethodDescriptionCommon Issues & Solutions
Recrystallization A common method for purifying solid compounds. Suitable solvents need to be determined experimentally (e.g., ethanol, ethyl acetate, or mixtures with hexanes).- Product Oiling Out: If the product is not completely soluble at the boiling point of the solvent, it may "oil out" instead of dissolving. Use a larger volume of solvent or a different solvent system. - Poor Recovery: If the product is too soluble in the chosen solvent, recovery will be low. Try a less polar solvent or a solvent mixture.
Column Chromatography Effective for separating the product from closely related impurities. A silica gel stationary phase is typically used with a gradient of ethyl acetate in hexanes or dichloromethane in methanol.- Product Decomposition: The product may be sensitive to the acidic nature of silica gel. In such cases, using neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent can be beneficial. - Streaking/Tailing: This can be due to the polarity of the compound. Adding a small amount of a polar solvent like methanol to the eluent can improve the peak shape.

Q4: What are typical yields for this synthesis?

While specific yields for 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine are not extensively reported in a comparative manner, yields for analogous pyrazolo[3,4-d]pyrimidine syntheses can provide a benchmark. The cyclization step to form the pyrazolopyrimidinone precursor can often proceed in good to excellent yields (70-90%).[3] The subsequent chlorination step can be more variable, with reported yields for similar transformations ranging from moderate to good (40-80%).[4] Overall yields will be a product of the efficiency of both steps. A well-optimized process should aim for an overall yield in the range of 50-70%.

dot digraph "Troubleshooting_Yield" { graph [rankdir="TB"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

LowYield [label="Low Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclization [label="Inefficient Cyclization"]; Chlorination [label="Inefficient Chlorination"]; Purity [label="Starting Material Purity"]; Conditions [label="Suboptimal Reaction Conditions"]; Moisture [label="Presence of Moisture"]; Temp [label="Incorrect Temperature"];

LowYield -> Cyclization; LowYield -> Chlorination; Cyclization -> Purity; Cyclization -> Conditions; Chlorination -> Moisture; Chlorination -> Temp; Chlorination -> Conditions; } caption [label="Troubleshooting Low Yields", fontname="Arial", fontsize=12];

Experimental Protocols

Synthesis of 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-5(4H)-one

This protocol is adapted from general procedures for the synthesis of related pyrazolopyrimidinones.

  • In a round-bottom flask equipped with a reflux condenser, combine 4-amino-1-methyl-1H-pyrazole-5-carboxamide (1 equivalent) and formamide (10-20 equivalents).

  • Heat the reaction mixture to 180-200 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to afford 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-5(4H)-one.

Synthesis of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

This protocol is based on standard chlorination procedures for hydroxypyrimidines.

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-5(4H)-one (1 equivalent).

  • Add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask.

  • Optionally, add a catalytic amount of N,N-dimethylformamide (DMF) or a stoichiometric amount of a base like N,N-diisopropylethylamine (DIPEA).

  • Heat the reaction mixture to reflux (around 110 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • In a separate flask, prepare a mixture of crushed ice and water.

  • Slowly and carefully, pour the reaction mixture onto the ice-water mixture with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine.

References

  • Synthesis of (c) 1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. PrepChem.com. Available from: [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. Available from: [Link]

  • Li, J., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Molecules, 24(10), 1991. Available from: [Link]

  • Alsubari, A., et al. (2011). 5-(Pyridin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1926. Available from: [Link]

  • Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(15), 5031. Available from: [Link]

  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Available from: [Link]

  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Available from: [Link]

  • Shaban, R. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17897-17921. Available from: [Link]

  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? ResearchGate. Available from: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Medicinal Chemistry, 14(10), 1845-1865. Available from: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available from: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. Available from: [Link]

  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. Available from: [Link]

  • Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. Google Patents.
  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. (2021). European Journal of Medicinal Chemistry, 223, 113645. Available from: [Link]

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Available from: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2023). Molecules, 28(21), 7293. Available from: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). RSC Advances, 14(3), 1837-1859. Available from: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2261-2276. Available from: [Link]

  • Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. (2022). IUCrData, 7(11), x221235. Available from: [Link]

Sources

Technical Support Center: Purification of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine (CAS No. 1393181-01-5). This molecule is a crucial heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors such as those targeting the Jak/Stat pathway.[1] Achieving high purity of this intermediate is paramount for the success of subsequent synthetic steps and the reliability of biological data.

This guide is structured to provide direct, actionable advice for researchers at the bench. We will address common challenges through a troubleshooting guide and a set of frequently asked questions, supported by detailed protocols and workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine?

A: The impurity profile depends heavily on the synthetic route. However, common byproducts often include:

  • Unreacted Starting Materials: Precursors to the pyrazolopyrimidine core may persist if the reaction does not go to completion.

  • Regioisomers: During the cyclization step to form the fused ring system, the formation of isomeric pyrazolopyrimidines is a known challenge.[2] For example, you might encounter the corresponding pyrazolo[3,4-b]pyridine or other pyrazolo[4,3-d]pyrimidine isomers depending on the precursors.

  • Hydrolyzed Byproducts: The 5-chloro group can be susceptible to hydrolysis, especially during aqueous workups or if moisture is present in solvents, leading to the formation of 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-5(4H)-one.

  • Incompletely Chlorinated Precursors: If the synthesis involves a chlorination step (e.g., using POCl₃ on a hydroxyl precursor), the starting hydroxy-pyrazolopyrimidine may be a significant impurity.[3][4]

Q2: What is the best general-purpose method for purifying this compound?

A: There is no single "best" method; the choice depends on the scale of your reaction and the nature of the impurities.

  • For multi-gram scales where the product is the major component and impurities have different solubility profiles, recrystallization is often the most efficient method.

  • For smaller scales or when dealing with impurities of very similar polarity to the product, flash column chromatography on silica gel is the preferred method due to its higher resolving power.[4][5][6]

Q3: How can I reliably assess the purity of my final product?

A: A multi-faceted approach is recommended for robust purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent initial check for spotting gross impurities and optimizing solvent systems for column chromatography.[7]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis of pyrimidine and purine derivatives.[8][9] A sharp, symmetrical peak indicates high purity.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of proton-bearing impurities, including residual solvents.[3][10]

  • Melting Point Analysis: A sharp melting point range that is close to the literature value is a strong indicator of high purity.[11] Impurities typically cause melting point depression and broadening.

Q4: What are the recommended storage conditions for the purified 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine?

A: Based on supplier safety data sheets, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[12][13] This minimizes degradation via hydrolysis of the chloro group.

Purification Strategy Workflow

This decision tree can help you select the most appropriate purification strategy for your specific situation.

G start Crude Product Analysis (TLC/¹H NMR) decision1 Is the product the major spot by TLC with well-separated impurities? start->decision1 decision2 Is the scale > 1g? decision1->decision2 Yes column Perform Flash Column Chromatography decision1->column No combo Purify by Column Chromatography, then recrystallize major fractions decision1->combo Borderline Separation recrystallization Attempt Recrystallization decision2->recrystallization Yes decision2->column No end_node Purity Analysis (HPLC, NMR, MP) recrystallization->end_node column->end_node combo->end_node

Caption: Purification strategy decision workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem Potential Causes Recommended Solutions
Low or No Yield from Recrystallization 1. Too much solvent was used for dissolution.[14] 2. The solution was cooled too rapidly, leading to precipitation instead of crystallization.[14] 3. The chosen solvent is too good; the compound remains soluble even at low temperatures.[11]1. Use the absolute minimum amount of hot solvent required to fully dissolve the solid. 2. Allow the flask to cool slowly to room temperature before moving it to an ice bath. 3. Perform new solubility tests. Consider a two-solvent system where the compound is soluble in solvent A and insoluble in solvent B (e.g., dissolve in hot ethyl acetate, then add hexane until cloudy).[15]
Purity Does Not Improve After Recrystallization 1. The primary impurity has a very similar solubility profile and is co-crystallizing with the product. 2. The cooling was too fast, trapping impurities in the crystal lattice.1. Try a different recrystallization solvent or solvent system to exploit different solubility properties. 2. Perform a preliminary purification step: dissolve the crude material, pass it through a short plug of silica gel to remove polar impurities, and then recrystallize the eluate.
Compound Streaks or Runs as a Broad Band on a Silica Column 1. The sample was overloaded on the column. 2. The mobile phase is too polar, causing the compound to move too quickly without proper partitioning. 3. The compound may be slightly acidic or basic, leading to strong interactions with the silica surface.1. Reduce the amount of crude material loaded (typically 1-5% of the silica gel weight). 2. Start with a less polar mobile phase (e.g., increase the hexane/ethyl acetate ratio) and run a gradient. 3. If the compound is basic, add 0.1-1% triethylamine to the mobile phase to improve peak shape.
Two Spots on TLC Have Very Close Rf Values and Do Not Separate on the Column 1. The byproducts are likely isomers with very similar polarity. 2. The chosen mobile phase does not provide adequate selectivity.1. Switch to a solvent system with different chemical properties (e.g., replace ethyl acetate with a dichloromethane/methanol mixture) to alter the selectivity. 2. If available, use a high-resolution preparative HPLC system for challenging separations.[5] 3. Consider using a different stationary phase, such as alumina.
¹H NMR Shows Persistent Solvent Peaks After Drying 1. Drying time was insufficient. 2. High-boiling point solvents (like dioxane or DMF) were used and are difficult to remove.1. Dry the sample under high vacuum for an extended period (12-24 hours). 2. If the compound is thermally stable, gently heat the sample (e.g., 40-50°C) while under high vacuum. 3. Consider dissolving the sample in a low-boiling solvent (like DCM) and re-evaporating to azeotropically remove the high-boiling impurity. Repeat 2-3 times.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a standard single-solvent recrystallization procedure.

G cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation a 1. Place crude solid in Erlenmeyer flask b 2. Add minimal hot solvent until just dissolved a->b c 3. Allow to cool slowly to room temperature b->c d 4. Place in ice bath for >20 min c->d e 5. Collect crystals by vacuum filtration d->e f 6. Wash with small amount of cold solvent e->f g 7. Dry under high vacuum f->g

Caption: Standard recrystallization workflow.

Step-by-Step Methodology:

  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent. The ideal solvent will dissolve the compound when hot but not at room temperature.[15] For pyrazolopyrimidines, solvents like ethanol, ethyl acetate, or dioxane are good starting points.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Heat the selected solvent in a separate beaker and add it portion-wise to the flask containing the solid while stirring and heating until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be.[14] Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[14] Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter for a few minutes before transferring them to a watch glass or vial to dry completely under high vacuum.

Protocol 2: Purification by Flash Column Chromatography

Step-by-Step Methodology:

  • Select Mobile Phase: Use TLC to determine an appropriate solvent system. The ideal system should give the target compound an Rf value of approximately 0.25-0.35. A common mobile phase for this class of compounds is a mixture of n-hexane and ethyl acetate.[4]

  • Pack the Column: Secure a glass column vertically. Fill it with the non-polar solvent (e.g., hexane). Prepare a slurry of silica gel in the same solvent and pour it into the column, allowing it to settle into a uniform bed without air bubbles.

  • Load the Sample: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" method generally results in better separation. Carefully add this powder to the top of the packed column.

  • Run the Column: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Start with a low-polarity mobile phase (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., to 1:1 Hexane:EtOAc) to elute the compounds.

  • Collect and Analyze Fractions: Collect the eluate in a series of test tubes. Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified solid. Dry the final product under high vacuum.

References

  • Al-Soud, Y. A., et al. (2008). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules. Available at: [Link]

  • Gomaa, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Węcławska, K., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available at: [Link]

  • Brehmer, D., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. Scientific Reports. Available at: [Link]

  • Zhang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Quiroga, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]

  • CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole. (n.d.). Google Patents.
  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Available at: [Link]

  • Ioannidis, S., et al. (2011). Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of Medicinal Chemistry. Available at: [Link]

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods. Available at: [Link]

  • Shawali, A. S., et al. (2012). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. International Journal of Molecular Sciences. Available at: [Link]

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Technical Support Center: Synthesis of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this important heterocyclic compound. Our goal is to equip you with the necessary knowledge to navigate the challenges of this synthesis with confidence and achieve reliable, high-quality results.

Introduction: The Synthetic Challenge

5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a key intermediate in the development of various therapeutic agents. Its synthesis, while conceptually straightforward, presents several practical challenges that can impact yield, purity, and scalability. The most common synthetic route involves the construction of the pyrazolo[4,3-d]pyrimidinone core followed by a crucial chlorination step. Each stage of this process has potential pitfalls that require careful consideration and control of reaction parameters. This guide will break down these challenges and provide actionable solutions based on established chemical principles and field-proven experience.

Synthetic Workflow Overview

The synthesis of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is typically achieved in a two-step process starting from a suitable pyrazole precursor. The general workflow is outlined below:

Synthetic Workflow A Step 1: Cyclization (Precursor Synthesis) B Step 2: Chlorination A->B 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-5(4H)-one C Final Product B->C 5-Chloro-1-methyl-1H- pyrazolo[4,3-d]pyrimidine Chlorination Mechanism A Pyrimidinone B Phosphate Ester Intermediate A->B Attack on POCl₃ C 5-Chloro Product B->C Chloride Attack

Technical Support Center: Optimizing the Synthesis of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and achieve optimal results in your laboratory work.

Our approach is grounded in established chemical principles and field-proven insights to ensure that you not only solve immediate experimental hurdles but also gain a deeper understanding of the reaction mechanisms at play.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, particularly during the critical N-methylation step of the 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine precursor.

Question 1: My N-methylation reaction is producing a mixture of two products, and the desired N1-methyl isomer is the minor product. How can I improve the regioselectivity?

This is the most common challenge in the N-alkylation of unsymmetrical pyrazoles. The formation of both N1 and N2 regioisomers is a direct consequence of the two nitrogen atoms in the pyrazole ring being available for alkylation.[1] Improving the regioselectivity towards the desired N1 isomer requires a systematic optimization of your reaction conditions.

Causality and Strategic Solutions:

The outcome of the N-alkylation is a delicate balance between electronic effects and steric hindrance. The N1 position is generally favored when the 3-position of the pyrazole is substituted, due to steric hindrance.[1] However, in the case of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine, the pyrimidine ring's electronics also play a significant role.

Key Optimization Parameters to Improve N1-Selectivity:

ParameterRecommendationRationale
Base Use a milder, non-coordinating base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2]Stronger, more coordinating bases like sodium hydride (NaH) can lead to a more reactive pyrazole anion, which may decrease selectivity. Carbonate bases are often sufficient to deprotonate the pyrazole and have been shown to favor N1 alkylation in many cases.
Solvent Employ a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.[2]These solvents effectively dissolve the pyrazole and the base, facilitating a homogeneous reaction. The solvent can also influence the reactivity of the pyrazole anion and the alkylating agent.
Alkylating Agent Use an alkylating agent with a good leaving group but moderate reactivity, such as methyl iodide or dimethyl sulfate.Highly reactive alkylating agents can be less selective. The choice of the alkylating agent can also influence the transition state of the reaction, thereby affecting the regioselectivity.
Temperature Start with room temperature and only gently heat if the reaction is too slow.Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable N2 isomer, thus reducing selectivity.
Phase-Transfer Catalyst (PTC) Consider adding a PTC like tetrabutylammonium bromide (TBAB) if you are using a biphasic system or if solubility is an issue.[2]A PTC can facilitate the transfer of the pyrazole anion to the organic phase where the alkylating agent resides, which can sometimes improve selectivity.

Troubleshooting Workflow for Poor Regioselectivity:

G start Poor N1:N2 Regioselectivity base Switch to a Milder Base (e.g., K₂CO₃ or Cs₂CO₃) start->base solvent Change Solvent (e.g., DMF or Acetonitrile) base->solvent If still not selective success Improved N1-Selectivity base->success If selective temp Lower Reaction Temperature (e.g., to Room Temp) solvent->temp If still not selective solvent->success If selective ptc Consider a Phase-Transfer Catalyst temp->ptc If solubility is an issue temp->success If selective ptc->success G start 1H-Pyrazolo[4,3-d]pyrimidin-5-ol chlorination Chlorination (POCl₃, Reflux) start->chlorination precursor 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine chlorination->precursor methylation N-Methylation (CH₃I, K₂CO₃, DMF) precursor->methylation mixture Mixture of N1 and N2 Isomers methylation->mixture purification Column Chromatography mixture->purification product 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine purification->product

Sources

5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common yet critical challenge of this compound's solubility. As a key heterocyclic scaffold in medicinal chemistry, particularly for kinase inhibitor discovery, its effective use hinges on proper handling and dissolution.[1][2] This guide provides in-depth, experience-based answers to frequently encountered issues, ensuring the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and challenges encountered when working with 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine.

Q1: What are the fundamental physicochemical properties of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine that influence its solubility?

Answer: Understanding the key physicochemical properties is the first step in troubleshooting solubility. The structure of this pyrazolopyrimidine derivative—a planar, heteroaromatic system—inherently contributes to strong crystal lattice energy, which must be overcome for dissolution to occur.[3] Molecules with high planarity and a high percentage of sp²-hybridized carbons often exhibit high melting points, which is an indicator of this strong crystal packing and a common cause of poor aqueous solubility.[3]

Here is a summary of its computed and observed properties:

PropertyValueImplication for Solubility
Molecular Weight ~168.59 g/mol Low molecular weight is generally favorable, but other factors dominate.
Predicted LogP ~1.0 - 1.9Indicates moderate lipophilicity; suggests better solubility in organic solvents than in water.[4]
Hydrogen Bond Donors 0-1Limited hydrogen bonding capacity with water reduces aqueous solubility.[5]
Hydrogen Bond Acceptors 3-4Multiple nitrogen atoms can accept hydrogen bonds, but this is often insufficient to overcome crystal packing forces.[5]
Polar Surface Area (TPSA) ~54.5 ŲA moderate TPSA suggests some polar character, but the overall molecule is not highly polar.[5][6]
Physical Form Solid / Crystalline PowderThe solid state's stability (crystal lattice energy) is a primary barrier to dissolution.[3]

Causality Insight: The combination of moderate lipophilicity (LogP > 1) and strong intermolecular forces in the solid state (a common trait for planar heterocyclic systems) makes this compound a classic "brick-dust" molecule.[7] While it has some capacity for polar interactions, this is not enough to easily disrupt the crystal lattice for dissolution in aqueous media. Therefore, solubility issues are expected and must be proactively addressed.

Q2: My initial stock solution in 100% DMSO looks clear, but I see precipitation when I dilute it into an aqueous buffer for my assay. What is happening and how can I fix it?

Answer: This is a classic and highly common problem known as "compound crashing out." It occurs because the compound is readily soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but has very low solubility in water.[1][8] When you dilute the DMSO stock into an aqueous buffer, you are creating a supersaturated solution that is thermodynamically unstable. The compound then rapidly precipitates, often as an amorphous solid or fine crystals, which can lead to inaccurate and unreliable assay results.[8][9]

This workflow provides a systematic approach to resolving precipitation upon dilution from DMSO stocks.

G start Start: Compound Precipitates from DMSO stock in Aqueous Buffer check_dmso Q: Is final DMSO concentration <1% (ideally <0.5%)? start->check_dmso reduce_dmso Action: Lower final DMSO %. Redo experiment. check_dmso->reduce_dmso No use_cosolvent Strategy 1: Use a Co-solvent. Prepare stock in DMSO/PEG400 (1:1). Dilute into buffer. check_dmso->use_cosolvent Yes reduce_dmso->start test_solubilizer Strategy 2: Add a Solubilizer. Include 0.1-1% Tween-80 or 5-10% Solutol HS 15 in final buffer. use_cosolvent->test_solubilizer Precipitates end_good Success: Compound is Soluble. Proceed with assay. use_cosolvent->end_good Soluble check_ph Strategy 3: Adjust Buffer pH. Is the compound ionizable? (Check pKa if available). test_solubilizer->check_ph Precipitates test_solubilizer->end_good Soluble check_ph->end_good Soluble end_bad Issue Persists: Consider Advanced Formulation (e.g., Cyclodextrin Complexation) check_ph->end_bad Precipitates

Caption: Troubleshooting workflow for aqueous precipitation.

  • Reduce Final DMSO Concentration: High concentrations of DMSO can alter protein conformation and cell membranes, impacting biological results. Always aim for the lowest possible final concentration (typically <0.5%).[9]

  • Co-solvency: This is a powerful technique where a water-miscible organic solvent is used to increase the solubility of a lipophilic drug.[10][11][12] Polyethylene Glycol 400 (PEG-400) is an excellent co-solvent that is less harsh on biological systems than DMSO. Preparing a primary stock in a DMSO/PEG-400 mixture can significantly improve the compound's stability in the final aqueous dilution.

  • Use of Surfactants/Solubilizers: Non-ionic surfactants like Tween-80 or Polysorbate 80 form micelles that can encapsulate the poorly soluble compound, keeping it dispersed in the aqueous phase.[13] Solutol HS 15 is another highly effective non-ionic solubilizer used in pharmaceutical formulations.

  • pH Adjustment: Although this compound lacks strongly acidic or basic functional groups, subtle changes in pH can sometimes influence the solubility of heterocyclic compounds.[12] This is generally a less effective method for this specific scaffold but can be considered.

Q3: I need to prepare a formulation for an in vivo animal study. What are the recommended strategies for achieving adequate solubility and bioavailability?

Answer: Formulating a poorly soluble compound like 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine for oral or parenteral administration requires more advanced techniques than those used for in vitro assays. The goal is to create a stable, homogenous formulation that enhances absorption and bioavailability.

  • Co-solvent Systems: This is often the first-line approach for preclinical studies. A common and effective vehicle is a ternary system of PEG-400, Solutol HS 15 (or Kolliphor® EL), and Water (or saline) . The PEG-400 acts as a co-solvent, while the Solutol/Kolliphor acts as a surfactant to create a stable microemulsion or self-emulsifying drug delivery system (SEDDS).[14]

  • Amorphous Solid Dispersions (ASDs): This strategy involves dispersing the drug in a polymer matrix at a molecular level, which prevents crystallization and enhances the dissolution rate.[1][7][15] The drug is dissolved along with a polymer (e.g., PVP, HPMC) in a common solvent, and the solvent is then rapidly removed (e.g., by spray-drying).[16] This results in a high-energy, amorphous form of the drug that is more readily soluble.[1]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the lipophilic part of the drug molecule and presenting a hydrophilic complex to the aqueous environment, thereby increasing solubility.[14][16]

G cluster_0 Formulation Strategy Selection cluster_1 Primary Approaches cluster_2 Key Considerations goal Goal: Achieve adequate exposure in vivo cosolvent Co-Solvent System (e.g., PEG400/Solutol/Water) goal->cosolvent asd Amorphous Solid Dispersion (e.g., with PVP/HPMC) goal->asd cyclo Cyclodextrin Complexation (e.g., HP-β-CD) goal->cyclo considerations Route of Administration Required Dose Compound Stability Toxicity of Excipients cosolvent->considerations asd->considerations cyclo->considerations

Caption: Factors influencing in vivo formulation selection.

Q4: How do I perform a reliable solubility measurement for my specific batch of the compound?

Answer: It is crucial to experimentally determine the solubility of your specific batch, as minor variations in purity or crystalline form (polymorphism) can affect the results. The "gold standard" method is the shake-flask method to determine thermodynamic solubility .[8][17]

This protocol is essential for obtaining the true equilibrium solubility, which is a critical parameter for lead optimization and formulation development.[8]

Objective: To determine the equilibrium solubility of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine in a specific solvent (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

  • Test Compound (solid powder)

  • Test Solvent (e.g., PBS, pH 7.4)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • 0.22 µm syringe filters (ensure they do not bind the compound)

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A good starting point is 2-5 mg of compound per 1 mL of solvent.[8]

  • Equilibration: Add a precise volume (e.g., 1.0 mL) of the test solvent to the vial. Cap the vial tightly.

  • Incubation: Place the vial on an orbital shaker in a temperature-controlled environment. Allow the mixture to equilibrate for at least 24-48 hours. This extended time is crucial for reaching true thermodynamic equilibrium.[18]

  • Sample Collection & Separation: After equilibration, allow the vials to sit undisturbed for 30 minutes to let the excess solid settle. Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved particles.

  • Quantification:

    • Prepare a standard curve of the compound in a suitable solvent (like DMSO or acetonitrile) at known concentrations.

    • Dilute the filtered supernatant with the same solvent used for the standard curve.

    • Analyze the diluted sample and the standards by HPLC-UV.

  • Calculation: Use the standard curve to determine the concentration of the compound in the filtered supernatant. This value represents the thermodynamic solubility.

Trustworthiness Insight: The critical step for accuracy is ensuring you are only measuring the dissolved compound. Incomplete removal of solid particles is a common source of error, leading to an overestimation of solubility.[9] The extended equilibration time ensures you are not measuring a transient, supersaturated state, which is often captured by faster "kinetic" solubility assays.[8]

Part 2: References

  • Di, L., & Kerns, E. H. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Combinatorial Science. [Link]

  • Brust, T. F., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. [Link]

  • PubChem. 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. National Center for Biotechnology Information. [Link]

  • Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • Purdue University. Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Purdue e-Pubs. [Link]

  • ResearchGate. (2025). Improving solubility via structural modification. [Link]

  • ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Wiley. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • PubMed Central. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • Di, L., & Kerns, E. H. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • MDPI. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. [Link]

  • PubChem. 1H-pyrazolo(4,3-d)pyrimidine. National Center for Biotechnology Information. [Link]

  • PubMed Central. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]

  • PubMed. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. [Link]

  • PubMed Central. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. [Link]

  • PCCA. (2022). Factors That Affect the Stability of Compounded Medications. [Link]

  • SpringerLink. Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. [Link]

  • JOCPR. PEG-400: prompted eco-friendly synthesis of some novel pyrazolo [1, 5-a] pyrimidine derivatives and their in vitro antimicrobial evaluation. [Link]

Sources

troubleshooting 5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers utilizing 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine and its analogues. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during in vitro experimentation. Our goal is to empower you with the causal knowledge and practical solutions needed to ensure the accuracy and reproducibility of your results.

Introduction: The Pyrazolo[4,3-d]pyrimidine Scaffold

The pyrazolo[4,3-d]pyrimidine core is a privileged scaffold in modern drug discovery. As a bioisostere of the natural purine ring of adenine, it is exceptionally well-suited to interact with the ATP-binding pockets of numerous protein kinases.[1] Consequently, derivatives of this scaffold have been developed as potent inhibitors of critical oncology targets, including Cyclin-Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and Src family kinases.[1][2][3] Furthermore, recent evidence has demonstrated that certain N1-methylated pyrazolo[4,3-d]pyrimidines, such as the 5-chloro substituted series, act as powerful microtubule targeting agents by inhibiting tubulin polymerization at the colchicine binding site.[4] This dual potential for targeting distinct cellular pathways makes rigorous and well-controlled experimental design paramount.

Section 1: Compound Handling and Stock Preparation

This section addresses the most fundamental and critical first steps: proper handling, storage, and solubilization of your pyrazolopyrimidine compound. Errors at this stage are the most common source of experimental variability.

Q1: How should I properly store and handle 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine?

Answer: Proper storage is critical to prevent degradation. The compound should be stored as a solid in a tightly sealed vial under an inert atmosphere (argon or nitrogen) at 2-8°C.[5][6] Avoid repeated freeze-thaw cycles of stock solutions. For DMSO stock solutions, aliquot into single-use volumes and store at -20°C or -80°C.

Q2: My compound won't dissolve in aqueous buffers. What is the recommended procedure for preparing a stock solution?

Answer: Poor aqueous solubility is a well-documented characteristic of many heterocyclic compounds, including pyrazolopyrimidines.[7]

Recommended Solubilization Protocol:

  • Primary Solvent: Always use 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration primary stock solution (e.g., 10-50 mM). Gentle warming (to 37°C) or vortexing can assist dissolution.

  • Working Solutions: Prepare intermediate dilutions from the primary stock using 100% DMSO.

  • Final Dilution: The final dilution into your aqueous assay buffer or cell culture medium should be done last, with rapid mixing, to minimize the time the compound is in a predominantly aqueous environment where it may precipitate. Ensure the final DMSO concentration in your assay is low (typically ≤0.5%) and is consistent across all conditions, including vehicle controls.

Q3: I synthesized this compound in-house. How can I be sure I have the correct regioisomer and that it's pure?

Answer: This is a crucial point. The alkylation of the pyrazole scaffold can produce two different regioisomers (e.g., N1-methyl vs. N2-methyl), which can have dramatically different biological activities.[4]

Validation Steps:

  • Structural Confirmation: Use 1D and 2D NMR spectroscopy, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), to confirm the position of the methyl group and the overall structure.[4]

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is essential to confirm the purity and molecular weight of the compound. Aim for >95% purity for reliable in vitro data.

Section 2: Troubleshooting Cellular Assays

Cell-based assays (e.g., proliferation, viability, apoptosis) are complex systems. The following guide will help you navigate common issues.

Q4: I am observing high variability in my IC50/GI50 values between replicate experiments. What are the likely causes?

Answer: Inconsistent IC50 values are often rooted in subtle variations in experimental conditions rather than the compound itself. The key is rigorous standardization.

Potential Causes & Solutions:

  • Cellular State: The metabolic state and growth phase of your cells can significantly impact their sensitivity to a compound. Always use cells with a consistent passage number and seed them at a density that ensures they remain in the exponential growth phase for the duration of the experiment.

  • Compound Stability & Bioavailability: The compound may be unstable in culture medium or may bind to proteins in fetal bovine serum (FBS), reducing its effective concentration. Test stability by pre-incubating the compound in medium for various times before adding it to cells. If serum binding is suspected, consider reducing the serum percentage or using serum-free medium for the treatment period.

  • DMSO Concentration: Ensure the final DMSO concentration is identical across all wells and does not exceed a non-toxic level for your specific cell line (usually <0.5%).

Troubleshooting Workflow for IC50 Variability

start Inconsistent IC50 Values Observed check_cell Verify Cell Culture Consistency: - Passage Number - Seeding Density - Growth Phase start->check_cell check_compound Assess Compound Behavior: - Stock solution integrity? - Precipitate in media? - Final DMSO % consistent? start->check_compound check_assay Review Assay Protocol: - Incubation times? - Reagent quality/age? - Plate reader settings? start->check_assay action_standardize Standardize Protocol Rigorously check_cell->action_standardize serum_issue Test for Serum Protein Binding check_compound->serum_issue No precipitate stability_issue Test Compound Stability in Media check_compound->stability_issue Precipitate observed check_assay->action_standardize result_inconsistent Still Inconsistent serum_issue->result_inconsistent No action_serum Reduce Serum % or Use Serum-Free Media serum_issue->action_serum Yes stability_issue->result_inconsistent No action_stability Decrease Incubation Time or Replenish Compound stability_issue->action_stability Yes result_consistent Results Now Consistent action_serum->result_consistent action_stability->result_consistent action_standardize->result_consistent

Caption: Decision tree for troubleshooting IC50 variability.

Q5: My compound shows potent activity, but I'm unsure if it's due to specific inhibition or general toxicity. How can I differentiate?

Answer: This is a critical question for validating a compound's mechanism of action.

Strategies to Confirm Specific Activity:

  • Use a Negative Control: Synthesize or procure a structurally similar but inactive analogue of your compound. This analogue should ideally differ only at a key binding moiety. If the analogue is inactive, it strongly suggests your compound's activity is not due to non-specific effects.

  • Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) or specific phospho-protein Western blots to confirm that your compound is engaging its intended target within the cell at concentrations consistent with your phenotypic assay results.

  • Washout Experiment: Treat cells with the compound for a short period (e.g., 1-2 hours), then wash it out and replace with fresh media. If the effect is reversible, it is more likely to be a specific, targeted inhibition rather than irreversible toxicity.

  • Cell Cycle Analysis: Compounds targeting kinases or microtubules often induce a characteristic cell cycle arrest (e.g., G2/M arrest).[8] Observing a specific block, rather than a general increase in the sub-G1 (apoptotic) population at all time points, points towards a specific mechanism.

Section 3: Troubleshooting Biochemical Assays

Biochemical assays, while simpler than cellular systems, have their own unique challenges related to compound behavior and assay technology.

Q6: My compound is active in cells but shows weak or no activity in my isolated kinase assay. What could explain this discrepancy?

Answer: This is a common scenario in drug discovery and can have several causes.

Potential Cause Explanation & Troubleshooting Steps
Pro-drug Effect The compound may be metabolically activated to its active form within the cell. Consider analyzing cell lysates via LC-MS to search for potential metabolites.
High ATP Concentration As an ATP-competitive inhibitor, the compound's potency (IC50) is highly dependent on the ATP concentration in the assay. Many commercial kinase assays use high ATP levels (often the Km value) which can make inhibitors appear weaker. Try running the assay with a lower, more physiological ATP concentration (if the assay sensitivity allows).
Scaffold Requirement The compound may require a specific kinase conformation or scaffolding proteins present only in a cellular context to bind effectively.
Cellular Accumulation The compound might actively or passively accumulate inside the cell, reaching a much higher effective concentration at the target site than what is used in the biochemical assay.

Q7: I am setting up a tubulin polymerization assay. What are the critical parameters for success?

Answer: Given that this scaffold is a known tubulin polymerization inhibitor, this is a highly relevant assay.[4] The key is to use high-purity tubulin and a reliable detection method.

Protocol: In Vitro Tubulin Polymerization Assay

  • Reagents:

    • High-purity (>99%) tubulin protein.

    • General Tubulin Buffer (G-PEM): 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9.

    • GTP (Guanosine triphosphate) stock solution.

    • Fluorescent Reporter (e.g., DAPI), which increases in fluorescence upon incorporation into microtubules.

    • Positive Control: Paclitaxel (promotes polymerization).

    • Negative Control: Vinblastine or Colchicine (inhibits polymerization).

  • Procedure:

    • Prepare your compound dilutions in G-PEM buffer. Keep the final DMSO concentration constant and low (<1%).

    • On ice, add tubulin protein to a pre-chilled 96-well plate.

    • Add your compound, controls, or vehicle to the wells.

    • Add the fluorescent reporter.

    • Initiate the polymerization reaction by adding GTP and immediately transferring the plate to a fluorescence plate reader pre-warmed to 37°C.

    • Measure fluorescence kinetically (e.g., every 60 seconds for 60 minutes).

  • Data Analysis: Plot fluorescence versus time. Inhibitors like 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine will decrease the rate and extent of the fluorescence increase compared to the vehicle control.

Mechanism of Tubulin Inhibition

tubulin α/β-Tubulin Dimers bound_complex Compound-Tubulin Complex tubulin->bound_complex microtubule Microtubule Polymer tubulin->microtubule Polymerization (GTP Hydrolysis) compound Pyrazolo[4,3-d]pyrimidine (Binds to Colchicine Site) compound->bound_complex inhibition Polymerization Blocked bound_complex->inhibition

Caption: Inhibition of microtubule formation by pyrazolopyrimidine.

References
  • Gangjee, A., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Shaban, R. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Medicinal Chemistry. Available at: [Link]

  • Hussein, E. (2020). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Future Medicinal Chemistry. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][7][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Available at: [Link]

  • Ioannidis, S., et al. (2011). Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine compound summary. National Center for Biotechnology Information. Available at: [Link]

  • El-Naggar, A. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Molecules. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules. Available at: [Link]

  • Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available at: [Link]

  • Shaban, R. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Medicinal Chemistry. Available at: [Link]

  • El-Morsy, A. M., et al. (2018). Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Ghorab, M. M., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. Available at: [Link]

  • Tintori, C., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals. Available at: [Link]

  • Szymańska, E., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules. Available at: [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry. Available at: [Link]

  • Chegaev, K., et al. (2019). Identification of a new family of pyrazolo[3,4-d]pyrimidine derivatives as multitarget Fyn-Blk-Lyn inhibitors active on B- and T-lymphoma cell lines. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Support Center: Purity Analysis of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine (CAS No. 1393181-01-5). This document is designed for researchers, quality control analysts, and drug development professionals who require robust, validated methods for assessing the purity of this critical synthetic intermediate. As a key building block in medicinal chemistry, ensuring its purity is paramount to the integrity and reproducibility of downstream applications.

This guide moves beyond simple protocols to explain the causality behind experimental choices, providing you with the tools to not only execute these methods but also to troubleshoot the inevitable challenges that arise in a laboratory setting. Every method described is grounded in established analytical principles and regulatory expectations for method validation.[1][2]

Foundational Principles: Why Purity Matters

5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound, a class of molecules central to many pharmaceutical agents.[3][4] The presence of impurities, even in trace amounts, can have significant consequences:

  • Altered Biological Activity: An impurity could be more potent or toxic than the target compound, leading to misleading biological data.

  • Compromised Reaction Yields: Process-related impurities can interfere with subsequent synthetic steps, reducing yields or leading to the formation of complex side-products.

  • Regulatory Hurdles: For pharmaceutical development, a well-characterized impurity profile is a non-negotiable regulatory requirement.[5]

This guide focuses on orthogonal analytical techniques—primarily High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—to provide a comprehensive and trustworthy assessment of purity.[6]

Logical Workflow for Purity Assessment

The following diagram outlines a logical workflow for the comprehensive purity analysis of a new batch of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine.

PurityWorkflow cluster_0 Initial Screening & Quantification cluster_1 Impurity Identification & Orthogonal Checks cluster_2 Final Reporting Sample Sample Batch Received HPLC HPLC-UV Analysis (Primary Purity Assay) Sample->HPLC PurityCheck Purity > 98%? HPLC->PurityCheck GCMS GC-MS Analysis (Volatile/Thermal Impurities) PurityCheck->GCMS Yes ImpurityID Identify Unknowns PurityCheck->ImpurityID No NMR qNMR Analysis (Absolute Purity & Structure) GCMS->NMR Report Generate Certificate of Analysis (CoA) NMR->Report ImpurityID->GCMS

Caption: Logical workflow for purity analysis of the target compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for purity determination of non-volatile organic compounds. A reversed-phase method is ideal for this moderately polar molecule. The principle relies on partitioning the analyte and its impurities between a nonpolar stationary phase (like C18) and a polar mobile phase.

Step-by-Step HPLC Protocol

This protocol is a robust starting point and should be validated for your specific instrumentation and requirements according to ICH guidelines.[5][7]

Parameter Recommended Setting Rationale & Senior Scientist Insights
Column C18, 4.6 x 150 mm, 5 µmThe C18 phase provides excellent hydrophobic retention for the pyrazolopyrimidine core. A 150 mm length offers a good balance between resolution and run time.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion suppressor, protonating silanol groups on the silica backbone and improving peak shape for the basic nitrogen atoms in the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity, ensuring good peak efficiency and low backpressure.
Gradient Program 10% B to 95% B over 15 minA gradient is essential to elute not only the main peak but also potential nonpolar impurities that might be retained strongly.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures retention time reproducibility by controlling mobile phase viscosity and mass transfer kinetics.[8]
Injection Volume 5 µLA small volume minimizes potential peak distortion from the injection solvent. The sample should be dissolved in the mobile phase if possible.[9]
Detection UV at 254 nmAromatic heterocyclic systems typically exhibit strong absorbance at 254 nm. A photodiode array (PDA) detector is recommended to check for peak purity.
Sample Prep 1 mg/mL in Acetonitrile:Water (1:1)Ensure the sample is fully dissolved. Filter through a 0.45 µm syringe filter to prevent column frit blockage.[10]
HPLC Troubleshooting Guide & FAQs
Question Answer & Troubleshooting Steps
Q: My peak is tailing. What's causing this? A: Peak tailing for this compound is often due to secondary interactions between the basic nitrogen atoms and residual acidic silanols on the column packing.[11] Solutions: 1) Ensure your mobile phase pH is low (the 0.1% formic acid should achieve this). 2) Try a column with end-capping or a different stationary phase (e.g., Phenyl-Hexyl) for alternative selectivity.[10] 3) A column void (a physical gap in the packing at the inlet) can also cause tailing; try reversing and flushing the column (if permitted by the manufacturer).[11]
Q: My retention times are drifting between injections. Why? A: Retention time instability is commonly linked to three factors: 1) Temperature: Is the column oven on and stable? Fluctuations of even a few degrees can cause drift.[8][12] 2) Mobile Phase Composition: If using an online mixer, ensure it's functioning correctly. Premixing the mobile phase can rule this out.[8][9] 3) Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection, especially for gradient methods. A 10-15 column volume flush is a good rule of thumb.[12]
Q: I'm seeing high backpressure. What should I do? A: High pressure indicates a blockage. Isolate the problem: 1) Disconnect the column; if the pressure drops, the blockage is in the column. 2) If pressure remains high, the blockage is upstream (e.g., injector, tubing, in-line filter). Solutions: For a blocked column, first try back-flushing. If that fails, the inlet frit may be plugged with particulate matter from unfiltered samples and needs replacement.[11]
Q: I see small "ghost peaks" in my blank injections. A: This is likely carryover from a previous, more concentrated injection. Solutions: 1) Implement a robust needle wash protocol in your autosampler sequence, using a strong solvent like 100% acetonitrile. 2) Inject several blanks after a high-concentration sample to ensure the system is clean.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent orthogonal technique for identifying volatile or semi-volatile impurities that might not be detected by HPLC. It provides both retention time data and mass spectral information, which is invaluable for structural elucidation.

Step-by-Step GC-MS Protocol
Parameter Recommended Setting Rationale & Senior Scientist Insights
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA 5% Phenyl / 95% Dimethylpolysiloxane column is a robust, general-purpose column suitable for a wide range of compound polarities. The "ms" designation indicates low bleed, which is critical for good mass spectra.
Inlet Temperature 250 °CThis temperature ensures rapid volatilization of the analyte without causing thermal degradation.
Injection Mode Split (50:1)A split injection prevents column overloading and ensures sharp peaks for a relatively clean, high-concentration sample.
Carrier Gas Helium, Constant Flow at 1.0 mL/minHelium is the standard inert carrier gas for GC-MS. A constant flow mode provides more stable retention times than constant pressure.
Oven Program 100 °C (hold 1 min), then 15 °C/min to 300 °C (hold 5 min)The initial hold ensures good peak shape at the start. The ramp rate is aggressive enough for a timely analysis while still providing separation of closely eluting species. The final hold ensures any high-boiling point impurities are eluted from the column.
MS Transfer Line 280 °CMust be hot enough to prevent condensation of the analyte as it moves from the column to the ion source.
Ion Source Temp 230 °CA standard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVEI is a hard ionization technique that produces reproducible, fragment-rich mass spectra ideal for library matching and structural confirmation.
Mass Range m/z 40-450This range covers the molecular ion of the target compound (C₆H₅ClN₄, MW ≈ 168.59) and potential fragments or heavier impurities.
GC-MS Troubleshooting Guide & FAQs
Question Answer & Troubleshooting Steps
Q: I can't see my compound's peak. A: This could be due to several reasons: 1) Non-volatility/Thermal Degradation: The compound may be degrading in the hot inlet. Try lowering the inlet temperature in 20 °C increments. 2) Activity in the Inlet/Column: The compound may be adsorbing to active sites. Use a deactivated inlet liner and ensure your column is in good condition.
Q: The mass spectrum doesn't show a molecular ion (M+). A: This is common with 70 eV EI, which can cause extensive fragmentation. Look for characteristic fragments. For this compound, expect to see fragments corresponding to the loss of Cl, CH₃, or parts of the pyrimidine ring. If the molecular ion is critical, consider using a softer ionization technique like Chemical Ionization (CI).
Q: How can I distinguish between positional isomers? A: Positional isomers (e.g., 4-chloro vs. 5-chloro derivatives) often have very similar mass spectra.[13] The primary method of differentiation is by their gas chromatographic retention time. If you suspect an isomeric impurity, you must obtain a reference standard of that isomer to confirm its retention time under your specific method conditions.[13]

Quantitative NMR (qNMR) for Absolute Purity

While chromatography provides relative purity (area %), qNMR can provide an absolute purity value (w/w %) without needing a reference standard of the analyte itself.[6][14] The principle involves comparing the integral of a known analyte proton signal to the integral of a known amount of a high-purity internal standard.

Step-by-Step qNMR Protocol
Step Procedure Rationale & Senior Scientist Insights
1. Standard Selection Choose a high-purity (>99.9%) internal standard with a simple spectrum that does not overlap with analyte signals. Maleic acid or dimethyl sulfone are good candidates.The standard must be stable, non-volatile, and accurately weighable. Its signals must be in a clear region of the spectrum for accurate integration.
2. Sample Preparation Accurately weigh ~10 mg of the internal standard and ~20 mg of the 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine sample into the same vial.Precision weighing is the most critical step for accuracy. Use a 4- or 5-place analytical balance.
3. Dissolution Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL DMSO-d₆). Ensure complete dissolution.DMSO-d₆ is an excellent solvent for many heterocyclic compounds. Chloroform-d is also an option.[14]
4. NMR Acquisition Acquire a quantitative ¹H NMR spectrum. Key parameters: a long relaxation delay (D1 ≥ 5x T₁ of the slowest relaxing proton) and a 90° pulse angle.A long relaxation delay is mandatory to ensure all protons are fully relaxed before the next pulse, allowing for accurate integration. This is the most common mistake in qNMR.
5. Data Processing Carefully phase and baseline the spectrum. Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the standard.For the analyte, the methyl signal (–CH₃) or one of the aromatic protons would be suitable.
6. Calculation Use the following formula to calculate purity (w/w %):Purity = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_stdWhere: I=Integral, N=Number of protons for the signal, MW=Molecular Weight, W=Weight, P=Purity of the standard.
qNMR Troubleshooting Guide & FAQs
Question Answer & Troubleshooting Steps
Q: My purity result seems too low/high. A: 1) Check Weighing: This is the most likely source of error. Re-weigh and re-prepare the sample. 2) Check Integrals: Ensure the integration regions are set correctly and the baseline is flat. 3) Check Relaxation Delay (D1): If D1 is too short, signals with long T₁ relaxation times (like quaternary carbons or non-coupled protons) will be suppressed, leading to inaccurate integrals. Run an inversion recovery experiment to measure T₁ if unsure.
Q: My analyte and standard signals are overlapping. A: You must choose a different standard or a different deuterated solvent, as changing the solvent can sometimes shift the resonance frequencies enough to resolve the signals.

Common Potential Impurities

A proactive approach to purity analysis involves anticipating potential impurities based on the synthetic route.

Impurity Structure/Formula MW Potential Origin Primary Detection Method
Isomeric Impurity 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine[15]C₆H₅ClN₄168.59Non-regioselective cyclization.
Dichloro- Impurity 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine[16]C₆H₄Cl₂N₄203.03Over-chlorination during synthesis.
Starting Material e.g., 5-Amino-1-methyl-1H-pyrazole-4-carbonitrileC₅H₆N₄122.13Incomplete reaction.
De-methylated Analog 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine[17][18]C₅H₃ClN₄154.56Impurity in starting material or side reaction.

References

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
  • Analytical method validation: A brief review. (n.d.). GSC Biological and Pharmaceutical Sciences.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • Chirality Sensing of N-Heterocycles via 19F NMR. (n.d.). PubMed Central.
  • Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. (2025, August 6). ResearchGate.
  • Successful HPLC Operation – A Troubleshooting Guide. (n.d.). Thermo Fisher Scientific.
  • 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (n.d.). Sigma-Aldrich.
  • 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine. (n.d.). ChemScene.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014, June 20). PubMed Central.
  • 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine. (n.d.). Sigma-Aldrich.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. (2021, January 19). Letters in Applied NanoBioScience.
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • HPLC Troubleshooting Guide. (n.d.). YMC.
  • 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. (n.d.). PubChem.
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019, March 29). Journal of Chromatography A.
  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. (n.d.). MDPI.

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identifying and minimizing impurities in 5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic intermediate. The purity of this compound is critical for the success of subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient (API). This document provides in-depth, experience-driven answers to common challenges encountered during its synthesis and purification, focusing on the practical identification and minimization of impurities.

Frequently Asked Questions (FAQs)
Impurity Identification

Q1: What are the most likely impurities in a synthesis of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine?

A1: Impurities can originate from starting materials, side reactions during the synthesis, or degradation.[1] The most common impurities are typically process-related. Based on a common synthetic route involving the chlorination of a pyrazolopyrimidinone precursor, you should be vigilant for:

  • Unreacted Starting Material: The hydroxyl precursor, 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-5(4H)-one, may be present due to an incomplete chlorination reaction.

  • Regioisomers: Depending on the initial pyrazole synthesis, regioisomers of the pyrazolopyrimidine core can form. For instance, the isomeric 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine could be a potential impurity if the initial cyclization is not well-controlled.

  • Over-chlorinated Byproducts: The pyrazolopyrimidine ring system can sometimes undergo a second chlorination, leading to dichloro- derivatives, especially under harsh conditions or with an excess of the chlorinating agent.[2]

  • Hydrolysis Product: The 5-chloro group is susceptible to hydrolysis back to the 5-hydroxy group (the starting material) if exposed to water or moisture during workup or storage.

  • Solvent Adducts: Residual high-boiling point solvents (like DMF or DMSO) or species formed from their reaction with reagents (e.g., POCl₃) can be present.

Q2: What is the best analytical workflow for identifying an unknown impurity in my sample?

A2: A multi-technique, orthogonal approach is the gold standard for impurity profiling.[3] A systematic workflow ensures confident identification.

G cluster_0 Initial Detection & Quantification cluster_1 Identification cluster_2 Structural Confirmation A Crude Product Sample B HPLC-UV/DAD Analysis A->B C Quantify Impurity (%) Is it above reporting threshold (e.g., >0.1%)? B->C D LC-MS Analysis C->D Yes E Obtain Molecular Weight (MW) D->E F Propose Potential Structures (Isomer, byproduct, etc.) E->F G Preparative HPLC or Column Chromatography F->G If structure is uncertain or requires definitive proof H Isolate Impurity G->H I High-Resolution MS (HRMS) & NMR Spectroscopy (1H, 13C, 2D) H->I J Confirm Structure I->J

Caption: Analytical workflow for impurity identification.

This workflow begins with high-performance liquid chromatography (HPLC) for separation and quantification.[4] If an impurity exceeds the identification threshold (typically >0.1%), liquid chromatography-mass spectrometry (LC-MS) is employed to determine its molecular weight.[3][5] For unambiguous structural confirmation, the impurity should be isolated (e.g., by preparative HPLC) and analyzed by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Minimization & Prevention

Q3: How can I minimize the formation of the unreacted hydroxyl precursor impurity?

A3: The presence of the starting pyrazolopyrimidinone is a clear indicator of an incomplete chlorination reaction. To drive the reaction to completion:

  • Chlorinating Agent Stoichiometry: Ensure an adequate excess of the chlorinating agent (e.g., phosphorus oxychloride, POCl₃) is used. A typical starting point is 3-5 equivalents, but this may require optimization.

  • Reaction Temperature and Time: These are critical parameters. Insufficient temperature or time will result in incomplete conversion. Monitor the reaction by TLC or HPLC to determine the point of completion. A common procedure for similar heterocycles involves heating at reflux for several hours.[6]

  • Removal of HCl: If the reaction generates HCl, its removal can help drive the equilibrium forward. This can sometimes be achieved by performing the reaction under a gentle stream of nitrogen.

Q4: My main impurity has the same mass as my product. What is it and how do I get rid of it?

A4: An impurity with the same mass is almost certainly a regioisomer. This issue often traces back to the initial cyclization step to form the pyrazolo[4,3-d]pyrimidine core, rather than the chlorination step.

  • Root Cause Analysis: The formation of pyrazolo[1,5-a]pyrimidines and their isomers is highly dependent on the precursors and reaction conditions.[7] Review the synthesis of your starting 1-methyl-aminopyrazole. Ensure that the correct isomer was used or that the cyclization conditions are selective for the desired [4,3-d] fused system.

  • Purification Strategy: Separating regioisomers can be challenging.

    • Chromatography: Isomers often have slightly different polarities. Meticulous flash column chromatography with a slow, shallow gradient may be effective.

    • Recrystallization: Experiment with a variety of solvent systems. Sometimes, a specific solvent will allow for the preferential crystallization of the desired isomer, leaving the other in the mother liquor.

Troubleshooting Guides
Guide 1: Optimizing the Chlorination Step with POCl₃

This guide addresses common issues encountered when converting 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-5(4H)-one to the 5-chloro product using phosphorus oxychloride.

Symptom / Observation Potential Cause Troubleshooting Action & Rationale
Low Conversion (<80%) 1. Insufficient POCl₃.2. Reaction time too short.3. Temperature too low.Action: Increase POCl₃ equivalents (e.g., from 3 to 5 eq.). Increase reflux time and monitor every 2 hours by HPLC. Ensure internal reaction temperature reaches the boiling point of POCl₃ (~105 °C).Rationale: This is a kinetically controlled reaction. Ensuring sufficient reagent, time, and energy input is crucial to drive it to completion.[2][6]
Multiple Product Spots on TLC/HPLC 1. Over-chlorination.2. Degradation.Action: Reduce reaction temperature or use a milder chlorinating agent. Carefully control the stoichiometry of POCl₃. Ensure the reaction is conducted under an inert (N₂) atmosphere to prevent moisture-related degradation.Rationale: The pyrazolopyrimidine core can be sensitive. Excessive heat can lead to decomposition, while excess POCl₃ can cause unwanted side reactions on other parts of the ring.[2]
Difficult/Tarry Workup 1. Incomplete quenching of POCl₃.2. Reaction with solvent.Action: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Maintain the temperature of the quenching mixture below 10 °C. Use a non-reactive solvent like toluene or acetonitrile instead of DMF if possible.Rationale: The hydrolysis of POCl₃ is extremely exothermic and can generate HCl gas. A controlled quench is essential for safety and to prevent degradation of the acid-sensitive product.
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

This protocol is a representative procedure based on common synthetic methods for analogous heterocyclic systems and should be optimized for your specific setup.[2][6]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-5(4H)-one (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 4.0 eq) via syringe under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 6-8 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM) or by taking aliquots for HPLC analysis until the starting material is consumed.

  • Workup (Quench): After cooling to room temperature, slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution, ensuring the pH remains neutral or slightly basic (pH 7-8).

  • Extraction: Extract the aqueous slurry with ethyl acetate or dichloromethane (3x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: HPLC Method for Impurity Profiling

This is a starting point for an analytical HPLC method. It must be fully validated for its intended use.[4]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Prep: Dissolve sample in 50:50 Acetonitrile:Water at approx. 1 mg/mL.

Visualizing Impurity Formation

The formation of impurities is often a result of competing reaction pathways. Understanding these pathways is key to minimizing their occurrence.

Caption: Potential pathways for impurity formation.
References
  • BLDpharm. (n.d.). 1393181-01-5 | 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. Retrieved from BLDpharm website. [Link not available]
  • Supporting Information for a relevant synthesis. (n.d.). Retrieved from a scientific journal source. [Link not available]
  • Micale, N., et al. (2018). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 23(10), 2588. [Link]

  • Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4949. [Link]

  • Li, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Bioorganic & Medicinal Chemistry Letters, 29(14), 1753-1758. [Link]

  • Reddit r/chemhelp. (2023). Mechanism help - pyrazolopyrimidine synthesis. [Link]

  • Jain, D., & Basniwal, P. K. (2023). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Scientia Pharmaceutica, 91(4), 51. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(28), 19343-19365. [Link]

  • Patel, R., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 11(11), 5566-5579. [Link not available]
  • Slast'on, V. V., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6599. [Link]

  • Ghorab, M. M., et al. (2011). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 16(8), 6349-6361. [Link]

  • Kassab, A. E. H. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(1), 1845-1852. [Link]

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Validation & Comparative

A Comparative Guide to Pyrazolopyrimidines: Unveiling the Distinct Profile of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazolopyrimidine scaffold stands as a privileged structure, a testament to its remarkable versatility in engaging a diverse array of biological targets. This guide offers a deep dive into the nuanced world of pyrazolopyrimidines, with a special focus on the distinct characteristics of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. We will objectively compare its performance, supported by experimental data, against other notable pyrazolopyrimidine isomers, providing researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making in their discovery programs.

The Pyrazolopyrimidine Core: A Scaffold of Therapeutic Promise

Pyrazolopyrimidines are heterocyclic compounds composed of a fused pyrazole and pyrimidine ring system. Their structural resemblance to endogenous purines allows them to act as bioisosteres, competitively binding to the ATP-binding sites of various enzymes, particularly kinases. This fundamental property has led to the development of numerous clinically successful drugs targeting a range of diseases, from cancer to cardiovascular disorders. The specific arrangement of nitrogen atoms within the fused ring system gives rise to several isomers, with pyrazolo[3,4-d]-, pyrazolo[4,3-d]-, and pyrazolo[1,5-a]pyrimidines being the most extensively studied in drug discovery.

Spotlight on 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine: A Novel Microtubule Targeting Agent

Recent investigations have illuminated a unique mechanistic niche for derivatives of the pyrazolo[4,3-d]pyrimidine scaffold, particularly N1-methylated compounds. Among these, 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine has emerged as a potent anticancer agent with a mechanism of action that diverges from the more common kinase inhibition paradigm associated with this chemical class.

Structural Features and Rationale for Design

The design of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine and its analogs was born from a scaffold hopping strategy, transitioning from a pyrrolo[3,2-d]pyrimidine core to the novel N1-methyl-pyrazolo[4,3-d]pyrimidine scaffold.[1] The introduction of a chlorine atom at the 5-position was a deliberate choice to explore its impact on antitumor activity, drawing parallels to the observed potency of 2-chloro substituted purine compounds in human malignant melanoma cell lines.[1] The N1-methylation is a critical feature that has been shown to significantly enhance biological activity in related series.[1]

Caption: Structure of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine.

Performance as a Microtubule Targeting Agent

Contrary to many of its isomeric cousins that function as kinase inhibitors, 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine and its derivatives have been identified as potent microtubule targeting agents (MTAs).[2][3] These compounds inhibit tubulin polymerization and the binding of [3H]colchicine to tubulin, indicating that they interact with the colchicine binding site on tubulin.[2][3] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.

A derivative of this class, compound 9 (a closely related analog where the 5-chloro group is replaced by a substituted aniline), exhibited remarkable potency, with GI50 values in the low to sub-nanomolar range against a majority of the NCI-60 human tumor cell lines.[2][3] Notably, this compound was significantly more effective than paclitaxel in a mouse xenograft model of MCF-7 tumors overexpressing βIII-tubulin, a key mechanism of taxane resistance.[2][3]

Table 1: Antiproliferative Activity of a 5-Substituted-1-methyl-1H-pyrazolo[4,3-d]pyrimidine Analog (Compound 9)

Cell Line (Cancer Type)GI50 (nM)
Leukemia
CCRF-CEM1.8
K-5622.0
MOLT-41.7
Non-Small Cell Lung
NCI-H4601.6
NCI-H5222.5
Colon Cancer
HCT-1161.7
HT291.9
Melanoma
MALME-3M1.5
SK-MEL-52.0
Breast Cancer
MCF72.6
MDA-MB-2311.9

Data extracted from a study by Gangjee et al. on novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents.[2][3]

Comparative Analysis with Other Pyrazolopyrimidine Scaffolds

The therapeutic utility of the pyrazolopyrimidine core is highly dependent on its isomeric form and substitution pattern, which dictates its target specificity and mechanism of action. Below, we compare the performance of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine's class of compounds with other prominent pyrazolopyrimidines.

Pyrazolo[3,4-d]pyrimidines: A Hub for Kinase and Enzyme Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold is arguably the most explored isomer in drug discovery, yielding several blockbuster drugs.

  • Ibrutinib (Imbruvica®): A potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), Ibrutinib has revolutionized the treatment of various B-cell malignancies.[4][5][6][7][8] Its pyrazolo[3,4-d]pyrimidine core acts as a hinge-binding motif in the ATP-binding pocket of BTK.[4]

  • Allopurinol: A cornerstone in the management of gout, Allopurinol is a xanthine oxidase inhibitor.[9][10][11] It and its active metabolite, oxypurinol, prevent the conversion of hypoxanthine and xanthine to uric acid.[9]

  • Other Kinase Inhibitors: A multitude of pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of various kinases implicated in cancer, such as Src, EGFR, and CDKs.[12][13][14][15]

Table 2: Performance of Representative Pyrazolo[3,4-d]pyrimidine Inhibitors

CompoundTargetIC50Disease Area
IbrutinibBTK0.5 nM[4][5][7]B-cell malignancies
AllopurinolXanthine Oxidase0.2-50 µM[16]Gout, Hyperuricemia
SI306 (Src Inhibitor)Src7.2 - 11.2 µM (cellular IC50)[13]Glioblastoma
Compound 16 (EGFR Inhibitor)EGFR0.034 µM[12]Cancer
Compound 14 (CDK2 Inhibitor)CDK2/cyclin A20.057 µM[14]Cancer
Pyrazolo[4,3-d]pyrimidines Beyond Microtubule Targeting: The Case of Sildenafil

While our focus compound showcases a novel microtubule-targeting mechanism, the pyrazolo[4,3-d]pyrimidine scaffold is also famously represented by Sildenafil (Viagra®), a potent inhibitor of phosphodiesterase type 5 (PDE5).[17][18][19]

  • Sildenafil: By inhibiting PDE5, Sildenafil prevents the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, leading to smooth muscle relaxation and vasodilation.[17][19] This mechanism is distinct from both the microtubule-targeting and kinase-inhibiting activities of other pyrazolopyrimidines. Analogs of sildenafil have shown IC50 values in the nanomolar range for PDE5 inhibition.[17]

Pyrazolo[1,5-a]pyrimidines: Another Avenue for Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine isomer has also been successfully employed in the development of potent kinase inhibitors.

  • TrkA Inhibitors: Several pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent inhibition of Tropomyosin receptor kinase A (TrkA), a target in various cancers.[1] Some compounds in this class exhibit IC50 values in the low nanomolar range.[1]

  • CDK2 Inhibitors: This scaffold has also yielded dual inhibitors of CDK2 and TrkA, with some compounds showing IC50 values in the double-digit nanomolar range against CDK2.[20]

Table 3: Performance of Representative Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Compound ClassTargetIC50 RangeDisease Area
TrkA InhibitorsTrkA1 - 100 nM[1]Cancer
Dual CDK2/TrkA InhibitorsCDK20.09 - 1.58 µM[20]Cancer

Experimental Protocols

To ensure scientific integrity and reproducibility, we provide a generalized protocol for a key assay relevant to the compounds discussed.

In Vitro Tubulin Polymerization Assay

This assay is crucial for evaluating the microtubule-targeting activity of compounds like 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine derivatives.

Objective: To determine the effect of a test compound on the rate and extent of microtubule polymerization in vitro.

Materials:

  • Lyophilized bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Paclitaxel for stabilizers, Colchicine for destabilizers)

  • Negative control (DMSO)

  • Temperature-controlled spectrophotometer with a plate reader capable of reading absorbance at 340 nm.

  • 96-well microplates

Procedure:

  • Preparation of Tubulin: Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 1 mg/mL. Keep on ice.

  • Preparation of Assay Plate: Add 5 µL of test compound dilutions (in DMSO) or controls to the wells of a 96-well plate.

  • Initiation of Polymerization: In a separate tube on ice, prepare the reaction mixture by adding GTP to the tubulin solution to a final concentration of 1 mM.

  • Assay Measurement: Add 95 µL of the tubulin/GTP mixture to each well of the assay plate. Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot absorbance versus time for each concentration of the test compound. Calculate the initial rate of polymerization and the maximum polymer mass. Determine the IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%).

Tubulin_Polymerization_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Tubulin Reconstitute Tubulin Mix Prepare Reaction Mix (Tubulin + GTP) Tubulin->Mix Compounds Prepare Compound Dilutions Incubate Incubate at 37°C Mix->Incubate Read Read Absorbance (340 nm) Incubate->Read Every 1 min for 60 min Plot Plot Absorbance vs. Time Read->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Workflow for an in vitro tubulin polymerization assay.

Conclusion: A Scaffold with Diverse Therapeutic Trajectories

The pyrazolopyrimidine scaffold is a remarkable example of how subtle structural modifications can lead to profound changes in biological activity and therapeutic application. While the pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine isomers have been extensively and successfully developed as kinase inhibitors, the emergence of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine and its analogs as potent microtubule targeting agents highlights a new and exciting avenue for this chemical class. This guide underscores the importance of continued exploration of diverse chemical spaces, even within well-established scaffolds, to uncover novel mechanisms of action and address unmet medical needs. The data presented herein should serve as a valuable resource for researchers navigating the complex but rewarding field of pyrazolopyrimidine-based drug discovery.

References

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  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). Molecules, 29(15), 3489.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). RSC Advances, 14(4), 2459-2481.
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters, 11(4), 567-573.
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Medicinal Chemistry, 13(6), 723-740.

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2022). Molecules, 27(22), 7954.
  • Biochemical Characterization of Some Pyrazolopyrimidine-Based Inhibitors of Xanthine Oxidase. (2005). Cellular and Molecular Biology, 51(5), 459-465.
  • Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. (n.d.). Retrieved from [Link]

  • Gangjee, A., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 41, 127923.
  • Ibrutinib and novel BTK inhibitors in clinical development. (2013).
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  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters, 11(4), 567–573.
  • Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. (2008). European Journal of Medicinal Chemistry, 43(5), 985-994.
  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure−activity relationship, in Vitro and in Vivo evaluation as antitumor agents. (2021). Bioorganic & Medicinal Chemistry Letters, 41, 127923.
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  • ALLOPURINOL. (n.d.). Retrieved from [Link]

  • Xanthine oxidase activity in human tissues and its inhibition by allopurinol (4-hydroxypyrazolo[3,4-d] pyrimidine). (1965). The Journal of Laboratory and Clinical Medicine, 66(4), 688-697.
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  • Allopurinol | C5H4N4O | CID 135401907. (n.d.). Retrieved from [Link]

  • Synthesis and in-vitro anti-proliferative evaluation of some pyrazolo[1,5-a]pyrimidines as novel larotrectinib analogs. (2020). Bioorganic Chemistry, 94, 103458.
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A Comparative Guide to the Biological Activity of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine: A Potent Microtubule Targeting Agent

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth comparative analysis of the biological activity of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, a promising anti-cancer agent. Moving beyond a simple data sheet, this document elucidates the experimental validation of its potent anti-proliferative and microtubule-destabilizing effects, benchmarked against established and investigational drugs. The protocols and data presented herein are synthesized from peer-reviewed studies to ensure scientific integrity and provide a practical framework for researchers in oncology and medicinal chemistry.

Introduction: The Therapeutic Potential of the Pyrazolo[4,3-d]pyrimidine Scaffold

The pyrazolo[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, particularly in oncology.[1] Its structural similarity to purines allows it to interact with a variety of biological targets, including protein kinases and tubulin. The specific compound of interest, a 5-chloro-1-methyl-substituted pyrazolo[4,3-d]pyrimidine, has emerged as a highly potent microtubule targeting agent (MTA), a class of drugs that disrupts cell division by interfering with the dynamics of microtubules.[2] This guide will focus on a key analog from this series, herein referred to as Compound 9 , which incorporates the 5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine core and has been extensively characterized.[2]

Comparative Analysis of Biological Activity

The anti-cancer potential of Compound 9 has been rigorously evaluated and compared with other well-known microtubule targeting agents, namely Paclitaxel, a microtubule stabilizer, and Combretastatin A-4 (CA-4), a microtubule destabilizer that binds to the colchicine site on tubulin.[2]

Inhibition of Tubulin Polymerization

A cornerstone of Compound 9's mechanism of action is its potent inhibition of tubulin polymerization. This activity was quantified through in vitro assays measuring the assembly of purified tubulin into microtubules.

Table 1: Comparative Inhibition of Tubulin Polymerization [2]

CompoundIC50 (µM) for Tubulin Polymerization Inhibition
Compound 9 0.45
Combretastatin A-4 (CA-4)Not explicitly stated in the comparative table, but Compound 9's inhibition was similar to CA-4 in colchicine binding assays.
PaclitaxelActs as a microtubule stabilizer, thus promotes polymerization.

The sub-micromolar IC50 value of Compound 9 underscores its efficacy as a potent inhibitor of microtubule formation, a key process in mitosis.[2]

Anti-proliferative Activity Against Human Cancer Cell Lines

The ultimate test of an anti-cancer agent is its ability to inhibit the growth of cancer cells. Compound 9 has demonstrated exceptional potency across a wide range of human cancer cell lines in the National Cancer Institute's 60-cell line screen (NCI-60).[2]

Table 2: Comparative Anti-proliferative Activity (GI50) of Compound 9 [2]

Cell Line PanelGI50 Range for Compound 9 (nM)
Leukemia2.5 - 7.9
Non-Small Cell Lung Cancer1.6 - 6.3
Colon Cancer2.5 - 5.6
CNS Cancer3.2 - 6.3
Melanoma2.0 - 10.0
Ovarian Cancer3.2 - 6.3
Renal Cancer2.5 - 12.6
Prostate Cancer4.0 - 7.9
Breast Cancer2.5 - 6.3

With GI50 values in the low to sub-nanomolar range against the majority of cell lines, Compound 9 exhibits broad and potent anti-proliferative activity.[2] Notably, its efficacy extends to multidrug-resistant cancer phenotypes.[2]

Experimental Protocols for Validation

To ensure scientific rigor and enable reproducibility, this section details the methodologies for the key assays used to validate the biological activity of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine derivatives.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by an increase in turbidity (light scattering) or fluorescence, which can be measured spectrophotometrically.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a tubulin stock solution (e.g., from bovine brain) in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).

    • Prepare a GTP stock solution (e.g., 100 mM).

    • Prepare the test compound (e.g., Compound 9) and control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as a depolymerizer) at various concentrations.

  • Reaction Setup (on ice):

    • In a 96-well plate, add the assay buffer.

    • Add GTP to a final concentration of 1 mM.

    • Add the test compound or control to the desired final concentration.

    • For fluorescence-based assays, a fluorescent reporter that binds to polymerized tubulin can be included.

  • Initiation of Polymerization:

    • Add the tubulin solution to each well to initiate the reaction.

    • Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the absorbance (e.g., at 340 nm) or fluorescence at regular intervals (e.g., every 30 seconds) for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance/fluorescence versus time to generate polymerization curves.

    • Calculate the IC50 value for inhibitory compounds, which is the concentration that inhibits tubulin polymerization by 50% compared to the vehicle control.

G cluster_prep Preparation cluster_setup Assay Setup (on ice) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis reagents Prepare Tubulin, GTP, and Test Compounds setup Combine Buffer, GTP, and Compounds in 96-well plate reagents->setup Add to plate initiate Add Tubulin to initiate polymerization at 37°C setup->initiate Start reaction measure Measure Absorbance/Fluorescence over time initiate->measure Monitor progress analyze Plot polymerization curves and calculate IC50 measure->analyze Generate data for

Workflow for the in vitro tubulin polymerization assay.
Cell Viability (MTT) Assay

The MTT assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound (e.g., Compound 9) and a vehicle control.

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the GI50 (the concentration that causes 50% growth inhibition).

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_data_analysis Data Analysis seed Seed cells in 96-well plate treat Add test compounds and incubate seed->treat add_mtt Add MTT solution and incubate treat->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate cell viability and determine GI50 read->analyze

Workflow for the MTT cell viability assay.
Apoptosis Assay by Flow Cytometry

This assay quantifies the percentage of cells undergoing apoptosis (programmed cell death) following treatment with a compound.

Principle: Apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which can be detected by Annexin V staining. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and viable cells (Annexin V and PI negative).

Step-by-Step Protocol:

  • Cell Treatment:

    • Treat cells with the test compound at various concentrations for a defined period.

  • Cell Harvesting:

    • Harvest both adherent and floating cells and wash with cold PBS.

  • Staining:

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Differentiate cell populations based on their fluorescence signals (FITC for Annexin V and a red channel for PI).

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Mechanism of Action: Targeting Microtubule Dynamics

The experimental data strongly supports that 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine derivatives, such as Compound 9, exert their anti-cancer effects by acting as microtubule targeting agents.[2] Specifically, they inhibit the polymerization of tubulin, leading to the disruption of the microtubule network. This interference with microtubule dynamics has profound consequences for rapidly dividing cancer cells, primarily by arresting the cell cycle at the G2/M phase and ultimately inducing apoptosis.[3]

G compound 5-Chloro-1-methyl-1H- pyrazolo[4,3-d]pyrimidine (e.g., Compound 9) tubulin Tubulin Dimers compound->tubulin Inhibits polymerization microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Essential for cell_cycle Cell Cycle Arrest (G2/M Phase) mitotic_spindle->cell_cycle Disruption leads to apoptosis Apoptosis cell_cycle->apoptosis Induces

Mechanism of action of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine.

Conclusion

The 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine scaffold represents a highly promising framework for the development of novel anti-cancer therapeutics. The detailed analysis of Compound 9 demonstrates potent inhibition of tubulin polymerization and broad-spectrum anti-proliferative activity at nanomolar concentrations. Its performance, when compared to established agents, highlights its potential as a next-generation microtubule targeting agent. The experimental protocols provided in this guide offer a robust framework for the continued investigation and validation of this and similar compounds in the pursuit of more effective cancer treatments.

References

  • An appraisal on synthetic and pharmaceutical perspectives of pyrazolo[4,3- d ]pyrimidine scaffold. (2018). ResearchGate. [Link]

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. (2021). National Center for Biotechnology Information. [Link]

  • Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities. (2020). PubMed. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to the purine core of ATP makes it an ideal framework for designing competitive inhibitors of ATP-dependent enzymes, particularly kinases.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core, offering insights into how modifications at various positions influence their biological activity. By understanding these relationships, researchers can rationally design more potent and selective drug candidates.

The Privileged Scaffold: Why Pyrazolo[4,3-d]pyrimidines?

The pyrazolo[4,3-d]pyrimidine core is considered a "privileged scaffold" due to its ability to bind to multiple biological targets with high affinity. This versatility stems from its bioisosteric relationship with adenine, allowing it to interact with the hinge region of kinase active sites.[1][2][3] The nitrogen atoms of the pyrimidine and pyrazole rings act as hydrogen bond acceptors and donors, mimicking the interactions of adenine. The specific analog, 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, offers several key features for further chemical exploration:

  • The Chlorine at C5: This halogen atom can serve as a crucial interaction point within a binding pocket or act as a reactive handle for further chemical modifications. The presence of chlorine has been shown to be important for the antitumor activity of some pyrazolo[4,3-d]pyrimidine analogues.[4]

  • The Methyl Group at N1: This group can influence the compound's solubility, metabolic stability, and orientation within the target's active site.

  • Substitutions at C7: This position is often a key point for introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties.

The following sections will delve into the SAR at different positions of the 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine core, drawing comparisons from published data on analogous compounds.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine analogs is highly dependent on the nature and position of substituents. Below is a systematic exploration of the SAR at key positions.

SAR at the C7-Position: The Gateway to Potency and Selectivity

The C7 position of the pyrazolo[4,3-d]pyrimidine ring is the most extensively studied and offers the greatest opportunity to modulate the pharmacological profile of these analogs.

  • Aromatic and Heteroaromatic Substituents: The introduction of substituted phenyl rings at the C7 position is a common strategy. The nature and position of substituents on this phenyl ring are critical.

    • Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents can significantly impact binding affinity. For instance, in a series of pyrazolo[4,3-d]pyrimidin-7-ones acting as adenosine receptor antagonists, the potency pattern of substituents on a 5-phenyl ring paralleled that of a related xanthine series, suggesting a similar binding mode.[5] In another study on pyrazolo[4,3-d]pyrimidine microtubule targeting agents, the introduction of a trifluoromethyl (CF3) group, a strong electron-withdrawing group, at the 4'-position of a C7-phenyl moiety led to lower activity, potentially due to its effect on the adjacent oxygen atom.[6]

    • Steric Bulk: The size of the substituent can influence how the analog fits into the binding pocket. Computational studies on pyrazolo[3,4-d]pyrimidine derivatives as TgCDPK1 inhibitors suggested that bulky groups attached to the terminal of the R1 substituent (analogous to the C7-phenyl ring) may increase potency.[7]

  • Linkers and Side Chains: The connection of various side chains to the C7 position, often via an amino or ether linkage, is another key modification.

    • In a study of pyrazolo[3,4-d]pyrimidines as RET kinase inhibitors, different linkers and side chains at the C4-position (analogous to C7 in the 4,3-d isomer) were explored, with specific aliphatic and aromatic amines leading to potent and selective inhibitors.[8]

The Significance of the N1-Methyl Group

While the core topic specifies an N1-methyl group, it's insightful to understand its contribution to activity by comparing it with other substitutions.

  • Impact on Potency: In studies on pyrrolo[3,2-d]pyrimidines as antitubulin agents, the presence of a 5-methyl group significantly improved biological activities compared to the 5-desmethyl compounds.[6] This highlights the importance of alkylation at this position. The N1-methylation in pyrazolo[4,3-d]pyrimidines was also a key design element in a series of novel tubulin polymerization inhibitors.[6]

The Role of the C5-Chloro Substituent

The chlorine atom at the C5 position is a defining feature of this analog series.

  • Contribution to Activity: Structure-activity relationship studies on 4-((4-(substituted amides)phenyl)amino)pyrazolo[4,3-d]pyrimidine analogues have indicated that the presence of chlorine atoms in the structure is crucial for their antitumor activity.[4]

  • Synthetic Handle: The chloro group can be displaced by various nucleophiles, allowing for the synthesis of a diverse library of C5-substituted analogs.

Comparative Data of Pyrazolo[4,3-d]pyrimidine Analogs

To illustrate the impact of structural modifications, the following table summarizes the biological data for a selection of pyrazolo[4,3-d]pyrimidine and related pyrazolopyrimidine analogs from the literature.

Compound IDCore ScaffoldKey SubstitutionsTarget/AssayIC50 / ActivityReference
Compound 9 N1-methyl-pyrazolo[4,3-d]pyrimidineC7-(substituted phenyl)Tubulin polymerization inhibitionIC50 = 0.45 µM[6]
Compound 11 N1-methyl-pyrazolo[4,3-d]pyrimidineC7-(substituted phenyl)Tubulin polymerization inhibitionIC50 = 0.42 µM[6]
Compound 12 N1-methyl-pyrazolo[4,3-d]pyrimidineC7-(substituted phenyl)Tubulin polymerization inhibitionIC50 = 0.49 µM[6]
Compound 13 N1-methyl-pyrazolo[4,3-d]pyrimidineC7-(substituted phenyl)Tubulin polymerization inhibitionIC50 = 0.42 µM[6]
Compound 14 N1-methyl-pyrazolo[4,3-d]pyrimidineC7-(isopropylphenyl)Tubulin polymerization inhibitionIC50 ~ 1 µM[6]
Compound 16 N1-methyl-pyrazolo[4,3-d]pyrimidineC7-(3'-fluorophenyl)Tubulin polymerization inhibitionIC50 ~ 1 µM[6]
Compound 5e pyrazolo[3,4-d]pyrimidineC4-((4-(substituted amides)phenyl)amino)Human hepatoma carcinoma cells 7402IC50 = 4.55 µM[4]
Compound 23c pyrazolo[3,4-d]pyrimidineC4-(substituted amine)RET kinase inhibitionPotent inhibition[8]

Experimental Protocols

To aid researchers in the evaluation of these analogs, detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of a C7-Substituted 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine Analog

This protocol describes a general procedure for the synthesis of C7-amino substituted analogs, a common and effective modification.

Step 1: Synthesis of 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

  • Start with a suitable pyrazole precursor.

  • Cyclize with a pyrimidine-forming reagent to obtain the pyrazolo[4,3-d]pyrimidine core.

  • Chlorinate the resulting intermediate using a chlorinating agent like phosphorus oxychloride (POCl3) to yield the dichloro-derivative.

Step 2: Nucleophilic Aromatic Substitution at C7

  • Dissolve 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine in a suitable solvent such as isopropanol or DMF.

  • Add the desired amine (e.g., a substituted aniline) to the reaction mixture.

  • The reaction may be heated under reflux or with microwave irradiation to drive it to completion.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product by precipitation or extraction.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of the synthesized analogs against a target kinase.

Step 1: Reagents and Materials

  • Target kinase enzyme

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • Synthesized inhibitor compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Microplate reader

Step 2: Assay Procedure

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the assay buffer, the kinase enzyme, and the inhibitor solution.

  • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a specific duration (e.g., 60 minutes) at the optimal temperature for the enzyme.

  • Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Structure-Activity Relationships

The following diagrams illustrate key concepts in the SAR of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine analogs.

SAR_summary cluster_C7 C7-Position cluster_N1 N1-Position cluster_C5 C5-Position Core 5-Chloro-1-methyl-1H- pyrazolo[4,3-d]pyrimidine Core C7_Mod Modifications: - Substituted Phenyl Rings - Aliphatic/Aromatic Amines - Linker Variations Core->C7_Mod Substitution at N1_Mod Methyl Group Core->N1_Mod Alkylation at C5_Mod Chloro Group Core->C5_Mod Halogenation at C7_Effect Effects: - Modulates Potency - Influences Selectivity - Alters Physicochemical Properties C7_Mod->C7_Effect Impacts N1_Effect Effects: - Enhances Potency - Improves Solubility - Affects Metabolism N1_Mod->N1_Effect Contributes to C5_Effect Effects: - Crucial for Antitumor Activity - Synthetic Handle for Diversification C5_Mod->C5_Effect Provides

Caption: Key SAR points for 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine analogs.

experimental_workflow start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification screening In Vitro Biological Screening (e.g., Kinase Assays) purification->screening sar_analysis Structure-Activity Relationship Analysis screening->sar_analysis sar_analysis->start Rational Design lead_optimization Lead Optimization sar_analysis->lead_optimization in_vivo In Vivo Studies lead_optimization->in_vivo

Caption: A typical workflow for the discovery and optimization of novel pyrazolopyrimidine-based inhibitors.

Conclusion

The 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine scaffold represents a highly promising starting point for the development of novel therapeutics, particularly kinase inhibitors. A thorough understanding of the structure-activity relationships is paramount for the successful design of potent, selective, and drug-like candidates. The C7-position offers the most significant opportunity for diversification and optimization of biological activity. The N1-methyl and C5-chloro groups also play crucial roles in defining the pharmacological profile of these analogs. By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of next-generation therapies based on this versatile heterocyclic system.

References

  • Gangjee, A., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 219, 113431. [Link]

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1765-1785. [Link]

  • Nassar, I. F., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15383-15403. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(11), 2200424. [Link]

  • Patel, H. M., et al. (2021). SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of derivative(9) and crizotinib (10). ResearchGate. [Link]

  • Wu, W., et al. (2016). Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation. RSC Advances, 6(89), 86369-86382. [Link]

  • Shimada, J., et al. (1992). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Journal of Medicinal Chemistry, 35(14), 2735-2743. [Link]

  • Nassar, I. F., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15383-15403. [Link]

  • Yuan, L., et al. (2013). Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. European Journal of Medicinal Chemistry, 67, 152-157. [Link]

  • Radi, M., et al. (2011). SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS. IRIS UniGe. [Link]

  • Nassar, I. F., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15383-15403. [Link]

  • El-Damasy, A. K., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17621-17639. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1311-1323. [Link]

  • Zhang, L., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2544-2548. [Link]

  • Chen, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1123-1128. [Link]

  • Singh, G., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 398-410. [Link]

  • Singh, P. P., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(11), 2136-2155. [Link]

  • Abdelmajeed, A., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6265. [Link]

  • Singh, G., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 398-410. [Link]

  • Hordiienko, A. O., et al. (2022). Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). Organic and Biomolecular Chemistry, 20(43), 8345-8368. [Link]

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The Ascendancy of Pyrazolo[4,3-d]pyrimidines in Oncology: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine and its Analogs in Cancer Models

In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is relentless. Among the myriad of heterocyclic scaffolds under investigation, pyrazolo[4,3-d]pyrimidines have emerged as a promising class of compounds with potent anti-cancer properties. This guide provides a comprehensive comparison of the efficacy of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine and its closely related analogs across various cancer models. We will delve into their mechanism of action, present comparative experimental data, and provide detailed protocols for key validation assays.

While direct and extensive research on 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is limited in publicly available literature, a significant body of work on structurally similar N1-methylated pyrazolo[4,3-d]pyrimidine derivatives provides a strong foundation for understanding the potential of this chemical class. A notable example is a novel N1-methyl pyrazolo[4,3-d]pyrimidine, referred to as Compound 9 in a pivotal study, which has demonstrated remarkable efficacy as a microtubule targeting agent[1]. This guide will use Compound 9 as a primary exemplar to illustrate the therapeutic potential of this scaffold, alongside comparisons with other pyrazolopyrimidine isomers and standard-of-care chemotherapeutics.

Unraveling the Mechanism: Microtubule Dynamics and Kinase Inhibition

The anticancer activity of pyrazolo[4,3-d]pyrimidines is not monolithic; different derivatives can elicit their effects through distinct molecular mechanisms. A significant portion of research has focused on their role as microtubule targeting agents (MTAs) . Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, motility, and intracellular transport[1][2]. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy[3].

N1-methyl pyrazolo[4,3-d]pyrimidines, such as Compound 9, have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine-binding site[1][4]. By binding to β-tubulin, these compounds prevent the assembly of microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. This mechanism is particularly effective in overcoming resistance mediated by overexpression of βIII-tubulin, a common challenge with taxane-based therapies[1].

Conversely, other isomers, such as those with a pyrazolo[3,4-d]pyrimidine core, have been extensively investigated as protein kinase inhibitors . These compounds often function as ATP-competitive inhibitors, targeting the kinase domain of receptors like the Epidermal Growth Factor Receptor (EGFR) and FMS-like tyrosine kinase 3 (FLT3), which are frequently mutated or overexpressed in various cancers[5][6].

Pyrazolopyrimidine_MoA cluster_0 Pyrazolo[4,3-d]pyrimidine (e.g., Compound 9) cluster_1 Pyrazolo[3,4-d]pyrimidine Compound_9 N1-methyl pyrazolo[4,3-d]pyrimidine (Compound 9) Tubulin β-Tubulin (Colchicine Binding Site) Compound_9->Tubulin Binds to Polymerization_Inhibition Inhibition of Tubulin Polymerization Tubulin->Polymerization_Inhibition Microtubule_Destabilization Microtubule Destabilization Polymerization_Inhibition->Microtubule_Destabilization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Destabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Pyrazolo_34d Pyrazolo[3,4-d]pyrimidine Derivatives ATP_Binding ATP Binding Site Pyrazolo_34d->ATP_Binding Competes with ATP Kinase Protein Kinases (e.g., EGFR, FLT3) Kinase_Inhibition Inhibition of Kinase Activity Kinase->Kinase_Inhibition ATP_Binding->Kinase Downstream_Signaling Inhibition of Downstream Signaling Kinase_Inhibition->Downstream_Signaling Proliferation_Inhibition Inhibition of Cell Proliferation & Survival Downstream_Signaling->Proliferation_Inhibition

Figure 1: Mechanisms of Action of Pyrazolopyrimidine Isomers.

Comparative Efficacy: In Vitro and In Vivo Evidence

The therapeutic potential of N1-methyl pyrazolo[4,3-d]pyrimidines is underscored by their potent and broad-spectrum anticancer activity.

In Vitro Activity

Tubulin Polymerization Inhibition:

Compound 9 and its analogs have demonstrated potent inhibition of tubulin polymerization. The half-maximal inhibitory concentration (IC50) values highlight their efficacy in disrupting microtubule formation at the biochemical level.

CompoundTubulin Polymerization IC50 (µM)Reference
Compound 9 0.45[1][4]
Compound 110.42[1][4]
Compound 120.49[1][4]
Compound 130.42[1][4]
Combretastatin A-4 (CA-4)Similar to test compounds[1]
PaclitaxelN/A (Stabilizer)

Antiproliferative Activity:

The growth inhibitory (GI50) values from the National Cancer Institute's 60-cell line screen reveal the potent cytotoxicity of Compound 9 against a wide range of human cancer cell lines, including multidrug-resistant phenotypes.

Cancer TypeSelect Cell LinesGI50 (nM) for Compound 9Reference
Breast CancerMCF-7≤10[1][4]
MDA-MB-4689.09[1]
Lung CancerNCI-H4604.52[1]
Prostate CancerDU-1458.89[1]
Ovarian CancerOVCAR-511.76[1]
Drug-ResistantNCI/ADR-RES8.24[1]

In comparison, pyrazolo[3,4-d]pyrimidine derivatives targeting EGFR have also shown significant antiproliferative effects, with IC50 values in the low micromolar to nanomolar range against relevant cancer cell lines[5].

In Vivo Efficacy

The true litmus test for any potential anticancer agent is its performance in preclinical in vivo models. In a mouse xenograft model using MCF-7 breast cancer cells engineered to overexpress βIII-tubulin (MCF-7 TUBB3), a driver of taxane resistance, Compound 9 demonstrated superior efficacy compared to the standard-of-care drug, paclitaxel.

Treatment GroupTumor Growth Reduction vs. ControlKey ObservationReference
Compound 9 Statistically significant (P < 0.0001)No significant weight loss in mice[1][4]
PaclitaxelLess effective than Compound 9Significant weight loss observed in mice[1][4]
Vehicle ControlBaseline tumor growth-[1][4]

These findings are particularly compelling as they suggest that N1-methyl pyrazolo[4,3-d]pyrimidines can overcome clinically relevant mechanisms of drug resistance, potentially offering a new therapeutic avenue for patients with refractory tumors.

Experimental Protocols for Validation

To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential. The following sections outline the methodologies for key assays used to characterize pyrazolo[4,3-d]pyrimidine derivatives.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Start Start: Compound Synthesis and Characterization In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays Tubulin_Poly_Assay Tubulin Polymerization Assay (Biochemical Efficacy) In_Vitro_Assays->Tubulin_Poly_Assay Colchicine_Binding_Assay Colchicine Binding Assay (Target Engagement) In_Vitro_Assays->Colchicine_Binding_Assay MTT_Assay Cell Viability (MTT) Assay (Cytotoxicity) In_Vitro_Assays->MTT_Assay Western_Blot Western Blot (Protein Expression) In_Vitro_Assays->Western_Blot In_Vivo_Studies In Vivo Studies Xenograft_Model Tumor Xenograft Model (e.g., MCF-7 TUBB3) In_Vivo_Studies->Xenograft_Model Data_Analysis Data Analysis and Conclusion MTT_Assay->In_Vivo_Studies Treatment Compound Administration Xenograft_Model->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (Body Weight) Treatment->Toxicity_Assessment Tumor_Measurement->Data_Analysis Toxicity_Assessment->Data_Analysis

Figure 2: A typical experimental workflow for evaluating novel anticancer compounds.
Cell Viability (MTT) Assay

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells[7][8].

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazolo[4,3-d]pyrimidine compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[8].

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[8].

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.

Tubulin Polymerization Assay

This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: Tubulin polymerization can be monitored by the increase in absorbance at 340 nm as microtubules form and scatter light[9].

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin protein (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2) containing GTP[9][10].

  • Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution and the test compound at various concentrations. Include positive (e.g., paclitaxel for stabilization, colchicine for inhibition) and negative (vehicle) controls[11].

  • Initiation of Polymerization: Initiate the reaction by incubating the plate at 37°C[10].

  • Kinetic Measurement: Measure the absorbance at 340 nm every 60 seconds for 60 minutes using a temperature-controlled microplate reader[9][10].

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves and calculate the IC50 value for inhibition.

Western Blot for Tubulin Expression

This technique is used to detect and quantify the levels of specific proteins, such as βIII-tubulin, in cell lysates.

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies[12].

Protocol:

  • Protein Extraction: Lyse treated and untreated cancer cells in RIPA buffer and determine the protein concentration[13].

  • Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane[12].

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding[12].

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-β-tubulin) overnight at 4°C[12].

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature[12].

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion and Future Directions

The N1-methyl pyrazolo[4,3-d]pyrimidine scaffold, exemplified by the potent tubulin inhibitor Compound 9, represents a highly promising avenue for the development of next-generation anticancer agents. The demonstrated efficacy in vitro across a broad range of cancer cell lines and, more importantly, the superior in vivo performance against a drug-resistant tumor model compared to a standard-of-care agent, highlight its significant therapeutic potential. The ability to overcome βIII-tubulin-mediated resistance is a key advantage that warrants further investigation.

Future research should focus on the preclinical development of lead compounds from this series, including comprehensive pharmacokinetic and toxicology studies. Furthermore, exploring the synergy of these microtubule targeting agents with other classes of anticancer drugs, such as the kinase-inhibiting pyrazolo[3,4-d]pyrimidines, could unlock even more effective combination therapies. The versatility of the pyrazolopyrimidine core continues to be a rich source of innovation in the fight against cancer.

References

  • Islam, M. A., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 218, 113391. [Link]

  • Abdel-Ghani, T. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(5), 3237-3257. [Link]

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  • Islam, M. A., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure-activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 218, 113391. [Link]

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A Comparative Analysis for the Next Generation of Oncology Therapeutics: 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine vs. Paclitaxel

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of oncology research and drug development, the exploration of novel small molecules with potent and selective anti-cancer activity is paramount. This guide provides a comprehensive comparative analysis of a promising synthetic heterocyclic compound, 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, and the well-established natural product-derived chemotherapeutic, paclitaxel. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their mechanisms of action, potential therapeutic applications, and the experimental methodologies required for their comparative evaluation.

Introduction: Two Distinct Approaches to Cancer Therapy

Paclitaxel, a member of the taxane family of drugs, has been a cornerstone of chemotherapy for decades.[1] Isolated from the Pacific yew tree, its potent cytotoxic effects have been harnessed to treat a variety of solid tumors, including ovarian, breast, and non-small cell lung cancers.[2][3] In contrast, 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine represents a class of synthetic compounds, the pyrazolopyrimidines, which are recognized for their structural similarity to endogenous purines.[4][5] This structural feature allows them to interact with a diverse range of intracellular targets, most notably protein kinases, which are often dysregulated in cancer.[6]

This guide will delve into the fundamental differences between these two molecules, from their core chemical structures to their impact on cellular signaling and viability. By understanding their distinct properties, researchers can make more informed decisions in the design and execution of pre-clinical studies.

Mechanism of Action: A Tale of Two Targets

The anti-cancer activity of paclitaxel and 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine stems from their interference with critical cellular processes, albeit through vastly different mechanisms.

Paclitaxel: The Microtubule Stabilizer

Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics.[][8] It binds to the β-tubulin subunit of microtubules, the protein polymers essential for forming the mitotic spindle during cell division.[2] This binding stabilizes the microtubules, preventing their depolymerization, which is a necessary step for the separation of chromosomes into daughter cells.[2][] The resulting mitotic arrest, where the cell is unable to proceed through mitosis, ultimately triggers apoptosis or programmed cell death.[8][9]

cluster_Paclitaxel Paclitaxel's Mechanism of Action Paclitaxel Paclitaxel beta_tubulin β-tubulin subunit of Microtubules Paclitaxel->beta_tubulin Binds to Microtubule_Stabilization Microtubule Stabilization (Inhibition of Depolymerization) beta_tubulin->Microtubule_Stabilization Leads to Mitotic_Spindle_Dysfunction Mitotic Spindle Dysfunction Microtubule_Stabilization->Mitotic_Spindle_Dysfunction Mitotic_Arrest Mitotic Arrest Mitotic_Spindle_Dysfunction->Mitotic_Arrest Apoptosis Apoptosis (Programmed Cell Death) Mitotic_Arrest->Apoptosis cluster_Pyrazolopyrimidine Potential Mechanisms of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine cluster_kinase Kinase Inhibition cluster_microtubule Microtubule Destabilization Pyrazolopyrimidine 5-Chloro-1-methyl-1H- pyrazolo[4,3-d]pyrimidine Oncogenic_Kinases Oncogenic Kinases (e.g., EGFR, CDK) Pyrazolopyrimidine->Oncogenic_Kinases Inhibits Tubulin_Polymerization Tubulin Polymerization Pyrazolopyrimidine->Tubulin_Polymerization Inhibits Downstream_Signaling Inhibition of Downstream Signaling Pathways Oncogenic_Kinases->Downstream_Signaling Reduced_Proliferation Reduced Proliferation & Survival Downstream_Signaling->Reduced_Proliferation Apoptosis_Kinase Apoptosis Reduced_Proliferation->Apoptosis_Kinase Microtubule_Destabilization Microtubule Destabilization Tubulin_Polymerization->Microtubule_Destabilization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Destabilization->Mitotic_Spindle_Disruption Cell_Cycle_Arrest Cell Cycle Arrest Mitotic_Spindle_Disruption->Cell_Cycle_Arrest Apoptosis_Microtubule Apoptosis Cell_Cycle_Arrest->Apoptosis_Microtubule

Caption: Dual potential mechanisms of pyrazolo[4,3-d]pyrimidines.

Comparative Biological Activity: A Data-Driven Overview

While direct comparative studies between 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine and paclitaxel are not yet published, we can infer potential differences in potency and selectivity from existing data on related compounds.

Compound/ClassTarget(s)Reported IC50/GI50Cancer Cell LinesReference
Paclitaxel β-tubulinnM rangeBroad spectrum (Ovarian, Breast, Lung, etc.)[2]
Pyrazolo[4,3-d]pyrimidine Derivative (Compound 9) Tubulin Polymerization0.45 µMNCI-60 panel[10]
Pyrazolo[3,4-d]pyrimidine Derivative (Compound 12b) EGFRWT0.016 µMA549, HCT-116[11]
Pyrazolo[3,4-d]pyrimidine Derivative (Compound 12b) EGFRT790M0.236 µMA549, HCT-116[11]

This table highlights that while paclitaxel exhibits potent, broad-spectrum cytotoxicity, pyrazolopyrimidine derivatives can be engineered to display high potency against specific molecular targets, including mutant kinases that confer drug resistance.

Side Effect Profile: A Key Differentiator

The clinical utility of a chemotherapeutic agent is often limited by its toxicity to healthy tissues.

Paclitaxel: The side effects of paclitaxel are well-documented and primarily stem from its impact on rapidly dividing cells. Common adverse effects include:

  • Myelosuppression: A decrease in the production of blood cells, leading to neutropenia, anemia, and thrombocytopenia. [3][12]* Peripheral Neuropathy: Damage to peripheral nerves, causing pain, numbness, or tingling in the hands and feet. [13]* Hypersensitivity Reactions: Allergic reactions that can be severe. [12]* Gastrointestinal disturbances [2] 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine: The side effect profile of this specific compound is not yet clinically determined. However, targeted therapies, such as kinase inhibitors, often exhibit a different and potentially more manageable toxicity profile compared to traditional chemotherapy. The side effects would likely be dependent on the specific kinase(s) it inhibits. For instance, EGFR inhibitors are commonly associated with skin rash and diarrhea. A thorough preclinical toxicology assessment is essential.

Experimental Protocols for Comparative Analysis

To rigorously compare the anti-cancer properties of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine and paclitaxel, a series of well-controlled in vitro experiments are necessary.

Cell Viability Assay (MTT or CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound in a panel of cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine and paclitaxel for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • Viability Assessment:

    • MTT: Add MTT reagent and incubate. Solubilize the formazan crystals and measure absorbance at 570 nm.

    • CellTiter-Glo®: Add CellTiter-Glo® reagent and measure luminescence.

  • Data Analysis: Plot cell viability against compound concentration and calculate the IC50 value using non-linear regression.

cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Treat with serial dilutions of compounds (48-72h) A->B C Add viability reagent (MTT or CellTiter-Glo) B->C D Measure absorbance or luminescence C->D E Calculate IC50 values D->E

Caption: Workflow for determining compound IC50 values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by each compound.

Methodology:

  • Cell Treatment: Treat cancer cells with each compound at their respective IC50 concentrations for 24-48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of each compound on cell cycle progression.

Methodology:

  • Cell Treatment: Treat cancer cells with each compound at their IC50 concentrations for a time course (e.g., 12, 24, 48 hours).

  • Cell Fixation and Staining: Harvest the cells, fix in ethanol, and stain with a solution containing propidium iodide and RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The comparative analysis of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine and paclitaxel reveals two distinct yet potent strategies for cancer therapy. Paclitaxel's well-established role as a microtubule stabilizer provides a benchmark for broad-spectrum cytotoxicity. In contrast, 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, as a representative of the versatile pyrazolopyrimidine class, holds the promise of targeted therapy with a potentially improved safety profile. Its ability to be chemically modified allows for the fine-tuning of its biological activity, opening avenues for the development of next-generation kinase inhibitors or novel microtubule-destabilizing agents.

Future research should focus on elucidating the precise molecular target(s) of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine and conducting head-to-head preclinical studies against paclitaxel in relevant cancer models, including those resistant to taxanes. Such investigations will be instrumental in defining the therapeutic potential of this promising compound and its place in the future of oncology.

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Confirming the Colchicine Binding Site of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine: A Comparative Guide to Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cancer therapeutics, microtubule targeting agents (MTAs) remain a cornerstone of chemotherapy. These agents disrupt the dynamics of microtubule assembly and disassembly, crucial processes for cell division, leading to mitotic arrest and apoptosis in rapidly proliferating cancer cells. A key binding site on the β-subunit of tubulin, the colchicine binding site, is a validated target for a diverse array of small molecule inhibitors. This guide provides a comprehensive framework for confirming the binding of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine to the colchicine site on tubulin. We will explore a multi-faceted approach, integrating biochemical, biophysical, and structural biology techniques. Furthermore, we will draw comparisons with two other well-established colchicine site inhibitors, Combretastatin A-4 and Nocodazole, to provide a holistic understanding of the experimental strategies and data interpretation.

The Candidate: 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine and its Cogenerics

The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a promising chemotype in the development of novel MTAs. A notable example from this class, a 5-chloro-N1-methyl-pyrazolo[4,3-d]pyrimidine derivative (referred to as compound 9 in seminal literature), has demonstrated potent inhibition of tubulin polymerization and competitive binding at the colchicine site.[1] These initial findings strongly suggest that 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine engages tubulin at this specific pocket. This guide will delineate the rigorous experimental workflows required to definitively confirm this hypothesis.

The Comparators: Established Colchicine Site Inhibitors

To provide context and a benchmark for our experimental design, we will compare the validation process with two well-characterized colchicine site inhibitors from distinct chemical classes:

  • Combretastatin A-4 (CA-4): A natural product isolated from the African bush willow Combretum caffrum, CA-4 is a potent cis-stilbene derivative that binds to the colchicine site and inhibits tubulin polymerization.[2][3][4] Its phosphate prodrug, Fosbretabulin, has undergone clinical trials.[5][6]

  • Nocodazole: A synthetic benzimidazole derivative, Nocodazole is a widely used cell biology tool to synchronize cells in mitosis by depolymerizing microtubules through its interaction with the colchicine binding site.[7][8][9][10][11]

A Multi-pronged Approach to Binding Site Confirmation

A robust confirmation of a ligand's binding site necessitates a convergence of evidence from multiple, independent experimental techniques. We will explore a tiered approach, starting with foundational biochemical assays and progressing to high-resolution structural methods.

Tier 1: Foundational Biochemical and Biophysical Assays

These initial experiments provide the first line of evidence for direct binding and the mechanism of action.

This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin monomers.

Principle: Tubulin polymerization can be monitored by an increase in light scattering or fluorescence of a reporter dye. An inhibitor will reduce the rate and extent of this increase.

Experimental Protocol:

  • Purified tubulin (e.g., from bovine brain) is kept on ice to prevent spontaneous polymerization.

  • A reaction buffer containing GTP and a crowding agent (e.g., glycerol) is prepared.

  • The test compound (5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, CA-4, or Nocodazole) at various concentrations is added to the reaction buffer.

  • The reaction is initiated by warming the mixture to 37°C and adding the tubulin.

  • The change in absorbance (at 340 nm) or fluorescence is monitored over time in a temperature-controlled spectrophotometer or fluorometer.

  • The concentration of the compound that inhibits polymerization by 50% (IC50) is determined.

Comparative Data Table:

CompoundExpected IC50 for Tubulin Polymerization Inhibition
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidineLow micromolar to nanomolar range[1]
Combretastatin A-4Low micromolar to nanomolar range[4]
NocodazoleLow micromolar range[9]

This assay directly probes whether the test compound binds to the same site as colchicine.

Principle: This assay measures the ability of a test compound to displace radiolabeled ([³H]) or fluorescently-tagged colchicine from its binding site on tubulin. A reduction in the bound radiolabel or fluorescence in the presence of the test compound indicates competitive binding.[12][13]

Experimental Protocol:

  • Purified tubulin is incubated with a fixed concentration of [³H]-colchicine.

  • Increasing concentrations of the unlabeled test compound (5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, CA-4, or Nocodazole) are added.

  • After incubation to reach equilibrium, the bound and free [³H]-colchicine are separated (e.g., by gel filtration or using a filter-binding assay).

  • The amount of bound radioactivity is quantified by scintillation counting.

  • The concentration of the test compound that inhibits 50% of [³H]-colchicine binding (IC50) is calculated.

Comparative Data Table:

CompoundExpected Outcome in Colchicine Competition Assay
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidineDose-dependent inhibition of [³H]-colchicine binding[1]
Combretastatin A-4Potent, dose-dependent inhibition of [³H]-colchicine binding[14]
NocodazoleDose-dependent inhibition of [³H]-colchicine binding[8]

ITC provides a complete thermodynamic profile of the binding interaction, including affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a protein.

Experimental Protocol:

  • A solution of purified tubulin is placed in the sample cell of the calorimeter.

  • A solution of the test compound is placed in the injection syringe.

  • Small aliquots of the ligand are titrated into the protein solution.

  • The heat change upon each injection is measured.

  • The resulting data are fitted to a binding model to determine the thermodynamic parameters.

Comparative Data Table:

CompoundExpected Binding Affinity (Kd)
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidineMicromolar to nanomolar range
Combretastatin A-4Micromolar to nanomolar range
NocodazoleMicromolar range
Tier 2: High-Resolution Structural and Biophysical Methods

These techniques provide detailed, atomic-level information about the binding interaction.

This is the gold standard for determining the three-dimensional structure of a protein-ligand complex at atomic resolution.[15][16][17]

Principle: X-rays are diffracted by a crystal of the protein-ligand complex, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be built.

Experimental Protocol:

  • Co-crystallize tubulin with the test compound or soak a pre-formed tubulin crystal with the compound.

  • Collect X-ray diffraction data from the crystal at a synchrotron source.

  • Process the diffraction data and solve the crystal structure.

  • Refine the atomic model of the protein-ligand complex.

Expected Outcome: A high-resolution 3D structure showing the precise orientation and interactions of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine within the colchicine binding pocket of β-tubulin. This would provide irrefutable evidence of its binding site.

NMR can provide information about the binding site and the conformational changes in both the protein and the ligand upon binding in solution.

Principle: NMR detects changes in the chemical environment of atomic nuclei upon ligand binding. Chemical shift perturbation (CSP) mapping can identify the residues in the protein that are affected by the binding event. Saturation transfer difference (STD) NMR can identify the parts of the ligand that are in close proximity to the protein.

Experimental Protocol (CSP):

  • Acquire a 2D ¹H-¹⁵N HSQC spectrum of ¹⁵N-labeled tubulin.

  • Titrate in the unlabeled test compound.

  • Acquire a series of HSQC spectra at different ligand concentrations.

  • Analyze the chemical shift changes of the protein's backbone amide signals to map the binding site.

Comparative Data Table:

CompoundExpected NMR Outcome
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidineSignificant chemical shift perturbations in residues known to line the colchicine binding pocket.
Combretastatin A-4Chemical shift perturbations consistent with binding to the colchicine site.
NocodazoleChemical shift perturbations in the colchicine binding site.

Visualizing the Workflow

experimental_workflow cluster_tier1 Tier 1: Biochemical & Biophysical Assays cluster_tier2 Tier 2: High-Resolution Methods cluster_conclusion Conclusion a Tubulin Polymerization Assay b Competitive Colchicine Binding Assay a->b Direct Binding Evidence c Isothermal Titration Calorimetry (ITC) b->c Thermodynamic Characterization d X-ray Crystallography c->d Atomic Level Detail f Definitive Binding Site Confirmation d->f Structural Validation e NMR Spectroscopy e->f Solution-State Confirmation

Caption: A streamlined workflow for the experimental validation of a small molecule's binding site on tubulin.

Conclusion

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A Cross-Validation Guide to the Anti-Proliferative Efficacy of Pyrazolo[4,3-d]pyrimidine-Based CDK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the pyrazolo[4,3-d]pyrimidine scaffold has emerged as a privileged structure, particularly for the development of potent inhibitors targeting cyclin-dependent kinases (CDKs). While specific derivatives like 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine are noted as potential CDK inhibitors, a wealth of public data on their direct anti-proliferative effects is not yet available.

This guide, therefore, provides a comprehensive framework for the cross-validation of the anti-proliferative effects of this class of compounds. We will use a well-characterized pyrazolo[4,3-d]pyrimidine, representative of the class, as our lead molecule for outlining a robust validation strategy. This document will compare its efficacy against established CDK inhibitors and conventional chemotherapeutics, providing detailed experimental protocols and data interpretation frameworks for researchers in drug development.

Introduction to Pyrazolo[4,3-d]pyrimidines as CDK Inhibitors

The cell division cycle is a meticulously regulated process, with CDKs acting as key orchestrators. Dysregulation of CDK activity is a hallmark of cancer, making these enzymes attractive targets for therapeutic intervention. The pyrazolo[4,3-d]pyrimidine core mimics the purine base of ATP, enabling it to competitively bind to the ATP-binding pocket of CDKs, thereby inhibiting their kinase activity. This inhibition leads to cell cycle arrest, primarily at the G1/S transition, and can subsequently induce apoptosis in rapidly dividing cancer cells.

Our lead compound, which we will refer to as PZP-1 , represents a class of pyrazolo[4,3-d]pyrimidines designed for high affinity and selectivity towards CDK2. Understanding its anti-proliferative profile requires rigorous comparison against both established CDK inhibitors like Palbociclib (a CDK4/6 inhibitor) and broad-spectrum cytotoxic agents such as Doxorubicin.

Experimental Design for Cross-Validation

A multi-faceted approach is essential for a thorough validation. This involves a panel of cancer cell lines with varying genetic backgrounds, a set of robust in vitro assays to measure cell viability and mechanistic effects, and finally, in vivo models to confirm efficacy.

Cell Line Selection

The choice of cell lines is critical and should be based on the expression levels of the target CDKs and the status of the Retinoblastoma (Rb) protein, a key substrate of CDK4/6 and a regulator of the G1/S checkpoint.

  • MCF-7 (Breast Cancer): Rb-positive, Luminal A subtype. Known to be sensitive to CDK4/6 inhibitors.

  • MDA-MB-231 (Breast Cancer): Rb-mutant, Triple-Negative. Expected to be resistant to CDK4/6 inhibitors, serving as a negative control for that class.

  • HCT-116 (Colon Cancer): Rb-positive. A common model for cell cycle studies.

  • A549 (Lung Cancer): Rb-positive. Represents another major cancer type.

Comparator Compound Selection
  • Palbociclib: A highly specific, FDA-approved CDK4/6 inhibitor. Serves as a benchmark for targeted G1 arrest.

  • Doxorubicin: A topoisomerase II inhibitor, representing a standard-of-care cytotoxic chemotherapy agent with a different mechanism of action.

In Vitro Assay Protocols

Cell Viability and Proliferation (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of PZP-1, Palbociclib, and Doxorubicin (e.g., 0.01 nM to 100 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Treatment: Treat cells in 6-well plates with the compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software (e.g., FlowJo). An accumulation of cells in the G1 phase would be expected for a CDK inhibitor.

Comparative Data Summary

The following table summarizes hypothetical, yet expected, results from the in vitro assays, comparing PZP-1 with the selected reference compounds.

CompoundCell LineIC50 (nM)Primary Effect on Cell Cycle (at IC50)
PZP-1 MCF-785G1 Arrest
MDA-MB-2311500Minimal G1 Arrest
HCT-116120G1 Arrest
Palbociclib MCF-7110G1 Arrest
MDA-MB-231>10,000No G1 Arrest
HCT-116150G1 Arrest
Doxorubicin MCF-750G2/M Arrest
MDA-MB-23175G2/M Arrest
HCT-11660G2/M Arrest

Visualizing the Experimental Workflow and Mechanism

A clear workflow and understanding of the underlying biological pathway are crucial for interpreting the results.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Data Interpretation A Cell Line Panel (MCF-7, MDA-MB-231, HCT-116) B Compound Treatment (PZP-1, Palbociclib, Doxorubicin) A->B C MTT Assay (72h) Determine IC50 Values B->C D Flow Cytometry (24h) Analyze Cell Cycle Arrest B->D F In Vivo Xenograft Model (e.g., MCF-7 in nude mice) C->F E Western Blot Analysis (pRb, Cyclin D1) D->E H Comparative Analysis (PZP-1 vs. Controls) E->H G Tumor Growth Inhibition (Efficacy Assessment) F->G G->H I Go/No-Go Decision (Lead Candidate Progression) H->I

Caption: High-level workflow for the cross-validation of a novel anti-proliferative compound.

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras/MAPK Pathway Receptor->Ras CyclinD Cyclin D Synthesis Ras->CyclinD CDK46 CDK4/6 CyclinD->CDK46 forms complex Rb Rb CDK46->Rb phosphorylates pRb p-Rb (Inactive) PZP1 PZP-1 / Pyrazolo[4,3-d]pyrimidines PZP1->CDK46 INHIBITS Rb->pRb E2F E2F Rb->E2F sequesters pRb->E2F releases S_Phase S-Phase Gene Transcription (Cell Proliferation)

Benchmarking 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine Against Standard of Care in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the pursuit of novel agents with superior efficacy and improved safety profiles over existing standards of care is paramount. This guide provides an in-depth comparative analysis of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, a potent microtubule targeting agent, against the established chemotherapeutic, paclitaxel. Our objective is to furnish drug development professionals with a comprehensive framework for evaluating this promising compound, grounded in rigorous experimental data and a clear scientific rationale.

The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a promising framework in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3][4][5] Recent investigations have highlighted a specific derivative, 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine (herein referred to as Compound 9, as designated in key literature), as a highly effective inhibitor of tubulin polymerization.[6] This compound has demonstrated significant antitumor activity, even in multidrug-resistant cancer models, positioning it as a compelling candidate for further preclinical and clinical development.[6]

Mechanism of Action: A Head-to-Head Comparison

A fundamental aspect of benchmarking a novel compound is a thorough understanding of its mechanism of action relative to the standard of care. Both Compound 9 and paclitaxel target the microtubule cytoskeleton, a critical component of cellular machinery, particularly during mitosis. However, they do so via distinct mechanisms.

  • 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine (Compound 9): This molecule acts as a microtubule destabilizer. It binds to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[6] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[6]

  • Paclitaxel (Standard of Care): In contrast, paclitaxel is a microtubule stabilizer. It binds to a different site on β-tubulin, promoting the assembly of tubulin into hyperstable, dysfunctional microtubules. This also disrupts the delicate balance of microtubule dynamics required for mitosis, leading to cell cycle arrest and apoptosis.

This mechanistic divergence is a critical consideration, as it may translate to differences in efficacy against specific tumor types, particularly those with acquired resistance to taxanes like paclitaxel.

Signaling Pathway Overview

G cluster_compound9 Compound 9 (Microtubule Destabilizer) cluster_paclitaxel Paclitaxel (Microtubule Stabilizer) cluster_downstream Downstream Cellular Effects c9 5-Chloro-1-methyl-1H- pyrazolo[4,3-d]pyrimidine tubulin_c9 Tubulin Dimers c9->tubulin_c9 Binds to Colchicine Site mt_inhibition Inhibition of Microtubule Polymerization tubulin_c9->mt_inhibition mitotic_arrest Mitotic Arrest mt_inhibition->mitotic_arrest paclitaxel Paclitaxel tubulin_pac Tubulin Dimers paclitaxel->tubulin_pac Binds to Taxane Site mt_stabilization Hyperstabilization of Microtubules tubulin_pac->mt_stabilization mt_stabilization->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Comparative mechanisms of Compound 9 and Paclitaxel on microtubule dynamics.

In Vitro Benchmarking: Potency and Cellular Activity

The initial evaluation of an anticancer agent's potential lies in its in vitro performance. Here, we outline key assays to compare the cytotoxic and mechanistic activity of Compound 9 against paclitaxel.

Tubulin Polymerization Assay

Rationale: This cell-free assay directly measures the compound's effect on its molecular target, providing a pure assessment of its inhibitory potency.

Protocol:

  • Purified tubulin is incubated with a fluorescence-enhancing reporter dye in a temperature-controlled microplate reader.

  • Upon warming to 37°C, tubulin polymerizes into microtubules, leading to an increase in fluorescence.

  • Serial dilutions of Compound 9 or paclitaxel are added to the wells prior to initiating polymerization.

  • The concentration of each compound required to inhibit tubulin polymerization by 50% (IC50) is determined by monitoring the fluorescence signal over time.

Antiproliferative Activity in Cancer Cell Lines

Rationale: This assay assesses the compound's ability to inhibit the growth of cancer cells, providing a broader view of its cellular efficacy. A panel of cell lines, including those with known resistance mechanisms, should be utilized.

Protocol:

  • Cancer cell lines (e.g., MCF-7 breast cancer, NCI-H460 non-small cell lung cancer, and their paclitaxel-resistant counterparts) are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of Compound 9 and paclitaxel for 72 hours.

  • Cell viability is assessed using a colorimetric assay (e.g., MTS or resazurin).

  • The concentration of each compound that inhibits cell growth by 50% (GI50) is calculated.

Comparative In Vitro Data
Parameter5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine (Compound 9)Paclitaxel (Standard of Care)
Tubulin Polymerization IC50 0.45 µM[6]~1-10 µM (stabilizer, not direct inhibitor)
MCF-7 (Breast Cancer) GI50 Sub-nanomolar to low nanomolar[6]Low nanomolar
NCI-H460 (Lung Cancer) GI50 4.52 nM[6]Nanomolar range
NCI/ADR-RES (Multidrug-Resistant) GI50 8.24 nM[6]High nanomolar to micromolar

Key Insight: Compound 9 demonstrates potent inhibition of tubulin polymerization and broad-spectrum antiproliferative activity at nanomolar concentrations.[6] Crucially, it retains significant potency against multidrug-resistant cell lines that overexpress P-glycoprotein, a common mechanism of resistance to paclitaxel.[6]

In Vivo Efficacy: Xenograft Tumor Models

The translation of in vitro potency to in vivo efficacy is a critical milestone in drug development. Mouse xenograft models provide a robust platform for this evaluation.

Experimental Workflow: Orthotopic Xenograft Model

G start Day 0: Implant MCF-7 TUBB3 (βIII-tubulin overexpressing) cells into mammary fat pad of immunocompromised mice tumor_growth Allow tumors to reach palpable size (~100-150 mm³) start->tumor_growth randomization Day 'X': Randomize mice into treatment groups tumor_growth->randomization treatment Administer treatment: - Vehicle Control - Paclitaxel - Compound 9 randomization->treatment monitoring Monitor tumor volume and body weight 3 times weekly treatment->monitoring endpoint Day 'Y': Euthanize mice and harvest tumors for analysis monitoring->endpoint

Caption: Workflow for in vivo benchmarking in a breast cancer xenograft model.

Rationale: An orthotopic xenograft model, where human cancer cells are implanted into the corresponding organ in mice, provides a more clinically relevant tumor microenvironment. The use of a cell line overexpressing βIII-tubulin, a known mediator of taxane resistance, allows for a stringent test of Compound 9's ability to overcome this resistance mechanism.

Comparative In Vivo Efficacy Data
Treatment GroupMean Final Tumor VolumeBody Weight Change
Vehicle Control ~1200 mm³No significant change
Paclitaxel ~800 mm³Significant weight loss[6]
Compound 9 ~200 mm³ (P <0.0001 vs. Paclitaxel)[6]No significant weight loss[6]

Key Insight: In a head-to-head comparison, Compound 9 was significantly more effective at reducing tumor growth than paclitaxel in a model of resistant breast cancer.[6] Furthermore, Compound 9 was better tolerated, as indicated by the absence of significant body weight loss, a common side effect of paclitaxel treatment.[6]

Conclusion and Future Directions

The data presented in this guide strongly support the continued preclinical development of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine as a promising anticancer agent. Its potent, multimodal activity, particularly its ability to circumvent known mechanisms of drug resistance, positions it as a superior alternative to the standard of care, paclitaxel, in certain contexts.

Key Advantages of Compound 9:

  • Potent Cytotoxicity: Demonstrates low to sub-nanomolar GI50 values against a broad panel of cancer cell lines.[6]

  • Overcomes Resistance: Maintains efficacy in cell lines and in vivo models characterized by P-glycoprotein and βIII-tubulin-mediated resistance.[6]

  • Favorable In Vivo Profile: Exhibits superior tumor growth inhibition and an improved safety profile compared to paclitaxel in a resistant breast cancer model.[6]

Future research should focus on comprehensive pharmacokinetic and toxicological studies to establish a complete safety profile and to determine the optimal dosing regimen for first-in-human clinical trials. The compelling data generated thus far provide a solid foundation for advancing 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine into the next phase of drug development.

References

  • Kasembeli, M. M., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 219, 113437. [Link]

  • Ioannou, M., et al. (2011). Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of Medicinal Chemistry, 54(1), 262-276. [Link]

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  • BMS-903452. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry, 57(9), 3715-3726. [Link]

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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the translation of a compound's laboratory performance to its efficacy within a living system is a cornerstone of preclinical evaluation. This guide provides an in-depth analysis of the in vitro and in vivo correlation of the activity of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, a privileged scaffold in medicinal chemistry. We will explore its therapeutic potential, compare its performance with relevant alternatives, and provide the experimental frameworks necessary for its robust evaluation.

The pyrazolo[4,3-d]pyrimidine core is a bioisostere of the natural purine ring, making it a versatile scaffold for targeting a range of enzymes, particularly kinases and phosphodiesterases.[1][2] This structural mimicry allows it to effectively compete with endogenous ligands, leading to the modulation of various signaling pathways. Our focus, 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, and its derivatives have shown significant promise in oncology and beyond.

A Tale of Two Targets: PDE5 and Kinase Inhibition

The biological activity of pyrazolo[4,3-d]pyrimidine derivatives is largely dictated by the substitutions on the core scaffold. Two of the most prominent therapeutic areas for this class of compounds are the inhibition of phosphodiesterase 5 (PDE5) and various protein kinases involved in cancer progression.

1. Phosphodiesterase 5 (PDE5) Inhibition:

The most well-known application of the pyrazolo[4,3-d]pyrimidinone scaffold is in the development of PDE5 inhibitors. Sildenafil (Viagra®), a blockbuster drug for erectile dysfunction, features this core structure.[3] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a second messenger that mediates smooth muscle relaxation and vasodilation. Inhibition of PDE5 leads to elevated cGMP levels, promoting blood flow.

  • In Vitro Activity: The potency of PDE5 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in enzymatic assays. For instance, sildenafil exhibits a potent IC50 of 3.5 nM against PDE5.[3] Vardenafil, another PDE5 inhibitor, shows an even greater potency with an IC50 of 0.7 nM.[3]

  • In Vivo Correlation: The in vitro potency of these compounds generally correlates well with their in vivo efficacy in animal models and humans for treating erectile dysfunction and pulmonary arterial hypertension.[4][5][6] The ability of these compounds to enhance nitric oxide-induced erections in vivo serves as a direct functional readout of their PDE5 inhibitory activity.[7]

2. Anticancer Activity through Kinase Inhibition:

The pyrazolo[4,3-d]pyrimidine scaffold has been extensively explored for its anticancer properties, primarily through the inhibition of various protein kinases that are often dysregulated in cancer.

  • Tubulin Polymerization Inhibition: Certain N1-methylated pyrazolo[4,3-d]pyrimidines have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine binding site.[8] These microtubule targeting agents (MTAs) disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

  • VEGFR-2 Inhibition: Novel diaryl urea pyrazolopyrimidine derivatives have demonstrated potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[9] Inhibition of VEGFR-2 can starve tumors of their blood supply, thereby inhibiting their growth and metastasis.

  • CDK2 Inhibition: The pyrazolo[3,4-d]pyrimidine scaffold, an isomer of our core structure, has been successfully employed to develop inhibitors of cyclin-dependent kinase 2 (CDK2).[1] CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest, particularly at the G1/S phase transition.

  • FLT3 Inhibition: Pyrazolo[3,4-d]pyrimidine-based compounds have been designed as FMS-like tyrosine kinase 3 (FLT3) inhibitors, a target in acute myeloid leukemia.[10]

Comparative Analysis: In Vitro Potency vs. In Vivo Efficacy

The following table summarizes the in vitro and in vivo data for representative pyrazolo[4,3-d]pyrimidine derivatives and their alternatives, highlighting the correlation between their laboratory and preclinical performance.

Compound/ClassTargetIn Vitro Metric (IC50/GI50)In Vivo ModelIn Vivo Efficacy
Sildenafil PDE53.5 nM[3]Rabbit model of erectionPotentiation of NO-induced erection[7]
Vardenafil PDE50.7 nM[3]Rabbit model of erectionDose-dependent potentiation of erection[7]
Pyrazolo[4,3-d]pyrimidine MTA (Compound 9) TubulinNanomolar potency in NCI-60 cell line panel[8]MCF-7 TUBB3 orthotopic xenograft mouse modelSignificant reduction in primary tumor growth[8]
Diaryl urea pyrazolopyrimidine VEGFR-2Nanomolar IC50 values[9]Not specifiedPotent antiproliferative activity in vitro[9]
Pyrazolo[3,4-d]pyrimidine (Compound 14) CDK20.057 µM[1]HCT-116 xenograft model (implied)Induction of apoptosis and cell cycle arrest in vitro[1]
Pyrazolo[3,4-d]pyrimidine (Compound XVI) FLT3GI50 between 1.17 and 18.40 µM in NCI-60 panel[10]Not specifiedRemarkable anticancer activity in vitro[10]

Causality Behind Experimental Choices: The selection of in vivo models is critical for establishing a meaningful correlation. For PDE5 inhibitors, functional models like the potentiation of erection in rabbits provide a direct physiological readout. For anticancer agents, xenograft models using human cancer cell lines implanted in immunocompromised mice are the gold standard for assessing anti-tumor efficacy. The choice of the cell line (e.g., MCF-7 for breast cancer) is dictated by the specific cancer type being targeted.

Experimental Protocols for Robust In Vitro and In Vivo Correlation

To ensure the trustworthiness and reproducibility of your findings, the following detailed experimental protocols are recommended.

In Vitro Kinase Inhibition Assay

This protocol outlines a typical procedure for determining the IC50 of a test compound against a specific protein kinase.

  • Reagents and Materials:

    • Recombinant human kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Test compound (e.g., 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine derivative)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the kinase, substrate, and kinase buffer to the wells of a 384-well plate.

    • Add the diluted test compound or DMSO (vehicle control) to the respective wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified time.

    • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Tumor Model

This protocol describes a standard workflow for evaluating the in vivo antitumor efficacy of a test compound.

  • Animals and Cell Lines:

    • Immunocompromised mice (e.g., athymic nude or SCID mice)

    • Human cancer cell line relevant to the target kinase (e.g., A549 for lung cancer)[11]

  • Procedure:

    • Subcutaneously inject a suspension of the cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound (formulated in a suitable vehicle) or the vehicle alone to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection).

    • Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) to determine the efficacy of the test compound.

Visualizing the Path to Correlation

Understanding the relationship between in vitro and in vivo experiments is crucial. The following diagrams illustrate the key concepts and workflows.

InVitro_InVivo_Correlation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation enzymatic_assay Enzymatic Assay (e.g., Kinase Inhibition) ic50 Determine IC50/GI50 enzymatic_assay->ic50 cell_based_assay Cell-Based Assay (e.g., Cytotoxicity) cell_based_assay->ic50 correlation Correlation Analysis ic50->correlation Potency animal_model Animal Model (e.g., Xenograft) efficacy_study Efficacy Study (e.g., Tumor Growth Inhibition) animal_model->efficacy_study pk_pd Pharmacokinetics/ Pharmacodynamics animal_model->pk_pd efficacy_study->correlation Efficacy pk_pd->correlation Exposure & Target Engagement conclusion Go/No-Go Decision for Clinical Development correlation->conclusion

Caption: Workflow for establishing in vitro to in vivo correlation.

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) e.g., VEGFR, EGFR Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Angiogenesis, Survival Transcription->Proliferation Inhibitor Pyrazolo[4,3-d]pyrimidine Inhibitor Inhibitor->RTK

Caption: Simplified RTK signaling pathway and point of intervention.

Conclusion

The 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine scaffold and its analogs represent a highly promising class of compounds with diverse therapeutic potential. A robust and well-designed experimental cascade, from in vitro enzymatic and cellular assays to in vivo animal models, is paramount for establishing a clear correlation between a compound's intrinsic potency and its physiological efficacy. This guide provides a foundational framework for researchers to navigate the complexities of preclinical drug development and unlock the full therapeutic potential of this versatile chemical scaffold.

References

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  • Synthesis and antiviral/antitumor activities of certain pyrazolo[3,4-d]pyrimidine-4(5H)-selone nucleosides and related compounds. PubMed. [Link]

  • Design, synthesis, biological activity, and ADME properties of pyrazolo[3,4-d]pyrimidines active in hypoxic human leukemia cells: a lead optimization study. PubMed. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. As a chlorinated heterocyclic compound, this substance requires specific disposal protocols to ensure laboratory safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering procedural clarity grounded in established safety and regulatory standards.

Disclaimer: This guide provides general best practices. Always consult your institution's specific Environmental Health & Safety (EHS) protocols and local regulations, as they take precedence.

Hazard Assessment & Personal Protective Equipment (PPE): Your First Line of Defense

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While specific toxicity data for 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is not extensively published, data from structurally similar compounds, such as other chlorinated pyrazolopyrimidines, indicate a clear hazard profile.

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled as dust or mist.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1][2][3]

The causality behind these hazards lies in the reactive nature of the chloro-substituted pyrimidine ring system, which can interact with biological macromolecules. Therefore, establishing a robust barrier between the researcher and the chemical is a non-negotiable first step.

Mandatory Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or splash goggles.Prevents eye contact with solid particulates or accidental splashes, which can cause serious irritation.[1][4]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a chemical-resistant barrier to prevent skin contact and absorption. Always wash hands thoroughly after handling.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator with an organic vapor/dust-mist cartridge if weighing large quantities or if dust generation is unavoidable.Minimizes the risk of inhaling irritating dust particles.[4]

Waste Characterization & Segregation: The Cornerstone of Safe Disposal

Proper disposal begins with correct chemical classification. 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine falls into a specific, regulated category of chemical waste.

Classification: Halogenated Organic Compound The presence of a carbon-chlorine (C-Cl) bond classifies this compound as a halogenated organic compound (HOC) .[5][6] This is the single most important factor determining its disposal pathway. The U.S. Environmental Protection Agency (EPA) heavily regulates HOCs due to their potential to form persistent and toxic byproducts if not treated properly.[7][8]

Segregation Protocol: The principle of waste segregation is to prevent dangerous chemical reactions within a waste container and to ensure the waste stream can be treated effectively. Mixing incompatible waste streams is a frequent cause of laboratory incidents.

  • DO: Collect 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine and any materials contaminated with it in a designated "Halogenated Organic Waste" container.[5] These containers are often color-coded (e.g., green) or specifically labeled by your institution's EHS department.

  • DO NOT: Mix with non-halogenated organic waste (e.g., acetone, hexane, methanol).

  • DO NOT: Mix with aqueous waste, acids, or bases.[5]

  • DO NOT: Mix with oxidizers.

This segregation is critical because the ultimate disposal method for halogenated waste, high-temperature incineration, requires specific conditions and equipment to scrub acidic gases (like HCl) formed during combustion.[7]

Step-by-Step Disposal Procedures

The following protocols outline the disposal process for various scenarios encountered in a laboratory setting.

Protocol 1: Disposal of Unused or Waste Product (Solid)
  • Prepare the Waste Container: Obtain a designated and properly labeled hazardous waste container from your EHS department. Ensure the container is clean, dry, and compatible with the chemical.

  • Transfer the Chemical: Carefully transfer the solid 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine into the waste container, minimizing the creation of dust. Use a chemical fume hood if transferring significant quantities.

  • Seal the Container: Securely close the container lid. Do not leave waste containers open.

  • Update the Waste Log: On the hazardous waste tag or log sheet, accurately record the chemical name ("5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine"), the quantity added, and the date.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) until it is collected by EHS personnel.

Protocol 2: Decontamination of Glassware and Equipment
  • Initial Rinse (Solvent): Rinse the contaminated glassware or equipment with a minimal amount of a suitable organic solvent (e.g., acetone, ethyl acetate).

  • Collect Rinsate: This initial rinsate is now considered halogenated organic waste. Decant it into your designated "Halogenated Organic Waste" liquid container.

  • Subsequent Cleaning: After the initial decontamination rinse, the glassware can typically be washed using standard laboratory procedures.

Protocol 3: Disposal of Contaminated Solid Materials
  • Collection: Place all solid materials that have come into direct contact with the compound—such as contaminated gloves, weigh paper, and absorbent pads—into a solid "Halogenated Organic Waste" container or a designated, lined solid waste drum.

  • Avoid Sharps: Do not dispose of needles or other sharps in this container. Use a dedicated sharps container.

  • Seal and Label: Once full, seal the container or bag and ensure it is properly labeled for pickup by EHS.

Below is a workflow diagram illustrating the decision-making process for proper waste stream selection.

G cluster_waste_type Identify Waste Type cluster_disposal Direct to Correct Waste Stream cluster_container Final Containment start Waste Generated Containing 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine q_type Solid, Liquid, or Contaminated Debris? start->q_type solid_waste Unused or Waste Solid Compound q_type->solid_waste  Solid liquid_waste Contaminated Solvent (e.g., Rinsate) q_type->liquid_waste  Liquid debris_waste Contaminated PPE, Wipes, Weigh Boats q_type->debris_waste Debris   halogenated_solid "Halogenated Organic SOLID Waste" Container solid_waste->halogenated_solid halogenated_liquid "Halogenated Organic LIQUID Waste" Container liquid_waste->halogenated_liquid debris_waste->halogenated_solid

Caption: Waste Disposal Decision Workflow

Spill Management Protocol

Accidental spills require immediate and correct action to prevent exposure and environmental contamination.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate and contact EHS immediately.

  • Don PPE: Wear the mandatory PPE as described in Section 1.

  • Contain and Clean:

    • For a solid spill , gently sweep or vacuum up the material to avoid creating dust and place it in a labeled hazardous waste container.[1][4]

    • Wipe the spill area with a cloth dampened with soap and water. Place the contaminated cleaning materials into the solid halogenated waste stream.[4]

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.

The Final Step: Regulatory Treatment and Destruction

As per EPA regulations under the Resource Conservation and Recovery Act (RCRA), land disposal of halogenated organic wastes is restricted.[6][9] The accepted and environmentally responsible method for disposing of this waste stream is high-temperature incineration in a licensed hazardous waste treatment facility.[5][7] This process ensures the complete destruction of the organic molecule, converting it primarily to carbon dioxide, water, and hydrogen chloride, with the latter being neutralized in a scrubber system.

By adhering to these detailed procedures, you contribute to a safe laboratory environment, ensure regulatory compliance, and protect the broader ecosystem.

References

  • Hazardous Waste Segregation Guidelines. (n.d.). Google Cloud.
  • Material Safety Data Sheet. (2012, February 24). Google Cloud.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. EPA.
  • Safety Data Sheet: 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (2023, August 22). Fisher Scientific.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
  • Safety Data Sheet. (2025, August 5). Sigma-Aldrich.
  • Safety Data Sheet. (n.d.). Thermo Fisher Scientific.
  • Safety Data Sheet: 6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine. (2024, December 19). CymitQuimica.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. (n.d.). California Code of Regulations - Westlaw.
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). Cornell Law School Legal Information Institute.
  • Defining Hazardous Waste. (n.d.). California Department of Toxic Substances Control.
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A Comprehensive Guide to Personal Protective Equipment for Handling 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. As a chlorinated heterocyclic compound with potential pharmacological activity, a stringent adherence to safety protocols is paramount to mitigate risks of exposure and ensure a safe laboratory environment. This guide is structured to provide a deep, causal understanding of the recommended safety procedures, moving beyond a simple checklist to instill a culture of safety and scientific integrity.

Hazard Assessment and Risk Mitigation

The primary routes of exposure to 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine in a laboratory setting are inhalation of dust particles, dermal contact, and accidental ingestion. The chlorinated nature of the molecule also necessitates careful consideration of its environmental fate and appropriate disposal methods[6][7]. The operational plan must therefore be built around a multi-layered defense system, prioritizing engineering controls, supplemented by appropriate Personal Protective Equipment (PPE), and reinforced by safe work practices.

Part I: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static requirement but a dynamic process that adapts to the scale and nature of the experimental work. The following table outlines the minimum recommended PPE for handling 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical splash goggles and a face shieldDouble-gloving with nitrile glovesDisposable coveralls (e.g., Tyvek) over a dedicated lab coatPowered Air-Purifying Respirator (PAPR) with a particulate filter
Solution Preparation and Handling Chemical splash gogglesDouble-gloving with nitrile glovesDisposable coveralls or a chemically resistant apron over a lab coatNot generally required if performed in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and a face shieldDouble-gloving with nitrile glovesDisposable coverallsPAPR or a full-facepiece respirator with appropriate cartridges
Step-by-Step PPE Donning and Doffing Procedure

Proper donning and doffing of PPE are critical to prevent cross-contamination.

Donning Sequence:

  • Shoe Covers: Don before entering the designated handling area.

  • Inner Gloves: Don a pair of nitrile gloves.

  • Coveralls/Lab Coat: Don disposable coveralls or a dedicated lab coat.

  • Respiratory Protection: If required, perform a fit test and don the respirator.

  • Eye and Face Protection: Don chemical splash goggles and a face shield.

  • Outer Gloves: Don a second pair of nitrile gloves, ensuring they overlap the cuffs of the coveralls or lab coat.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove and discard in a designated hazardous waste container.

  • Coveralls/Lab Coat: Remove by rolling it outwards, avoiding contact with the exterior. Dispose of in a hazardous waste container.

  • Eye and Face Protection: Remove and decontaminate or discard.

  • Respiratory Protection: Remove and decontaminate or discard filters as per manufacturer's instructions.

  • Inner Gloves: Remove and discard in a hazardous waste container.

  • Shoe Covers: Remove while exiting the designated area.

  • Hand Hygiene: Thoroughly wash hands with soap and water.

Part II: Operational and Disposal Plans

Engineered Controls: The First Line of Defense

All handling of solid 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure[8][9]. For potent compounds, a ventilated balance enclosure should be used for weighing procedures[9]. The laboratory should be equipped with readily accessible emergency eyewash stations and safety showers[6].

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for handling 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, integrating safety checkpoints at each stage.

experimental_workflow cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Post-Experiment prep_area Designated Handling Area Preparation ppe_don Don Appropriate PPE prep_area->ppe_don Verify Safety Equipment weigh Weighing in Ventilated Enclosure ppe_don->weigh Enter Handling Area dissolve Dissolution in Appropriate Solvent weigh->dissolve reaction Perform Reaction/Experiment dissolve->reaction decon Decontaminate Work Surfaces reaction->decon Experiment Complete waste Segregate and Dispose of Waste decon->waste ppe_doff Doff PPE Correctly waste->ppe_doff

Caption: A typical experimental workflow for handling potent chemical compounds.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personal exposure, immediate and correct action is crucial.

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify laboratory personnel and the safety officer.

  • Isolate: Restrict access to the spill area.

  • Protect: Don appropriate PPE, including respiratory protection, before re-entering the area.

  • Contain: Use a chemical spill kit with an absorbent material suitable for chlorinated compounds to contain the spill. Do not use combustible materials.

  • Clean: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[7].

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[7].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].

The following diagram outlines the decision-making process for responding to a chemical spill.

spill_response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Others & Safety Officer evacuate->alert assess Assess Spill Size & Hazard alert->assess minor_spill Minor Spill assess->minor_spill Controllable major_spill Major Spill assess->major_spill Uncontrollable cleanup Cleanup with Spill Kit & Proper PPE minor_spill->cleanup emergency_services Contact Emergency Services major_spill->emergency_services decon Decontaminate Area cleanup->decon report Complete Incident Report decon->report emergency_services->report

Caption: A decision tree for chemical spill response.

Disposal Plan

All waste materials contaminated with 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all hazardous waste in clearly labeled, sealed containers.

  • Containerization: Use chemically resistant containers for waste collection[10]. Double-bagging of solid waste is recommended.

  • Labeling: Label waste containers with "Hazardous Waste," the chemical name, and the associated hazards.

  • Disposal: Dispose of the hazardous waste through a certified chemical waste management company in accordance with local, state, and federal regulations[11]. Do not dispose of this chemical down the drain or in general waste. The hydrodechlorination of chlorinated wastes is an emerging technology for their safe disposal, but this should be carried out by specialized facilities[12][13].

References

  • Potent compound safety in the laboratory. [Link]

  • Webinar: Safe Weighing of Potent and Hazardous Substances. [Link]

  • 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. PubChem. [Link]

  • High-Potency APIs: Containment and Handling Issues. Pharmaceutical Technology. [Link]

  • The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • Material Safety Data Sheet. [Link]

  • 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine. PubChem. [Link]

  • 3 - SAFETY DATA SHEET. [Link]

  • STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki. [Link]

  • chlorinated solvents - product stewardship manual. Olin Chlor Alkali. [Link]

  • Process for destroying chlorinated aromatic compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.